molecular formula C9H9BrO B3193225 3-Bromo-2,4-dimethylbenzaldehyde CAS No. 693285-59-5

3-Bromo-2,4-dimethylbenzaldehyde

Cat. No.: B3193225
CAS No.: 693285-59-5
M. Wt: 213.07 g/mol
InChI Key: YJCKVJMBZBBHOR-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2,4-dimethylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2,4-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCKVJMBZBBHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693285-59-5
Record name 3-bromo-2,4-dimethylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound 3-Bromo-2,4-dimethylbenzaldehyde. Given the limited direct literature on this specific isomer, this document synthesizes data from foundational chemical principles, predictive modeling, and experimental data from closely related structural analogs to provide a robust and practical overview.

Introduction

3-Bromo-2,4-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde. Its structure, featuring an electrophilic bromine atom and a reactive aldehyde group on a dimethylated benzene ring, positions it as a versatile intermediate in synthetic organic chemistry. The interplay of electron-donating methyl groups and electron-withdrawing bromo and aldehyde substituents creates a unique electronic profile, making it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and materials. This guide provides a detailed examination of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for characterization, and an expert analysis of its potential applications.

Section 1: Chemical Identity and Properties

Precise identification is critical for any chemical synthesis and application. The following tables summarize the key identifiers and predicted physicochemical properties for 3-Bromo-2,4-dimethylbenzaldehyde.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 693285-59-5Inferred from Supplier Data
Molecular Formula C₉H₉BrOPubChemLite[1]
Molecular Weight 213.07 g/mol PubChemLite[1]
IUPAC Name 3-bromo-2,4-dimethylbenzaldehydePubChemLite[1]
SMILES CC1=C(C(=C(C=C1)C=O)C)BrPubChemLite[1]
InChIKey YJCKVJMBZBBHOR-UHFFFAOYSA-NPubChemLite[1]

Table 2: Physicochemical Properties (Predicted & Estimated)

PropertyValueSource & Notes
Appearance Estimated to be a colorless to pale yellow solid or liquid.Based on analogs like 3-Bromobenzaldehyde[2]
Monoisotopic Mass 211.98367 DaPubChemLite (Predicted)[1]
XlogP 2.8PubChemLite (Predicted)[1]
Boiling Point Not available. Estimated to be >200 °C at atmospheric pressure.Extrapolated from similar structures.
Melting Point Not available.---
Solubility Predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Low solubility in water.Standard solubility behavior for aryl halides.

Section 2: Synthesis and Mechanistic Insights

Proposed Synthetic Route: Electrophilic Aromatic Substitution

The rationale for this approach is based on the directing effects of the substituents on the aromatic ring. The two methyl groups are ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. The C3 position is ortho to the C2-methyl group and meta to the aldehyde, making it a sterically accessible and electronically favorable site for bromination.

G cluster_0 Synthetic Workflow start 2,4-Dimethylbenzaldehyde (Starting Material) reagents + Br₂ + FeBr₃ (catalyst) in CH₂Cl₂ (solvent) reaction Electrophilic Bromination (0°C to RT) start->reaction workup Aqueous Na₂S₂O₃ Quench reaction->workup Reaction Quench purification Column Chromatography (Silica Gel) workup->purification Crude Product product 3-Bromo-2,4-dimethylbenzaldehyde (Final Product) purification->product Purified Product

Caption: Proposed synthesis of 3-Bromo-2,4-dimethylbenzaldehyde.
Detailed Experimental Protocol (Self-Validating)
  • Reactor Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of starting material).

  • Inert Atmosphere & Cooling: Purge the system with nitrogen. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling the reaction controls the rate of the exothermic bromination, minimizing the formation of poly-brominated side products.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the stirred solution. Causality: FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent electrophile (Br⁺ equivalent) necessary for aromatic substitution.

  • Bromine Addition: Dissolve molecular bromine (Br₂) (1.05 eq) in a small amount of CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quench: Once the starting material is consumed, cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (the red-brown color will disappear). Causality: This quenching step is a self-validating control; the disappearance of color confirms the neutralization of excess hazardous bromine.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Section 3: Spectroscopic Characterization (Predicted)

For any synthesized compound, structural verification is paramount. Below are the predicted spectroscopic signatures for 3-Bromo-2,4-dimethylbenzaldehyde based on its structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~7.5-7.8 ppm (d, 1H): Aromatic proton at C5.

    • δ ~7.1-7.3 ppm (d, 1H): Aromatic proton at C6.

    • δ ~2.5 ppm (s, 3H): Methyl protons at C4.

    • δ ~2.4 ppm (s, 3H): Methyl protons at C2.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~192 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~140-145 ppm: Aromatic carbons C2 and C4 (substituted with methyl groups).

    • δ ~130-135 ppm: Aromatic carbons C1 and C5.

    • δ ~125 ppm: Aromatic carbon C6.

    • δ ~120 ppm: Aromatic carbon C3 (substituted with bromine).

    • δ ~20-22 ppm: Methyl carbons.

  • IR Spectroscopy (ATR):

    • ~2820 & 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet).

    • ~1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

    • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (EI):

    • A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity around m/z 212 and 214 , which is the definitive signature of a molecule containing one bromine atom. PubChemLite predicts the [M+H]⁺ adduct at m/z 212.99095.[1]

Section 4: Reactivity and Potential Applications in Drug Development

The structure of 3-Bromo-2,4-dimethylbenzaldehyde offers two primary sites for chemical modification, making it a versatile scaffold.

G cluster_aldehyde Aldehyde Reactivity cluster_bromo C-Br Bond Reactivity core 3-Bromo-2,4-dimethylbenzaldehyde reduct Reduction (e.g., NaBH₄) core->reduct Nucleophilic Addition suzuki Suzuki Coupling core->suzuki Cross-Coupling Reactions reduct_prod Benzyl Alcohol Derivative reduct->reduct_prod oxid Oxidation (e.g., KMnO₄) oxid_prod Benzoic Acid Derivative oxid->oxid_prod wittig Wittig Reaction wittig_prod Stilbene Derivative wittig->wittig_prod suzuki_prod Bi-aryl Compound suzuki->suzuki_prod buchwald Buchwald-Hartwig Amination buchwald_prod Aryl Amine Derivative buchwald->buchwald_prod

Caption: Key reaction pathways for 3-Bromo-2,4-dimethylbenzaldehyde.
  • Aldehyde Group Chemistry: The aldehyde can be easily converted into other functional groups. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or used in condensation and olefination reactions to build larger molecules.

  • Aryl Bromide Chemistry: The C-Br bond is a prime handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, vinyl, or amino groups, enabling rapid library synthesis for screening.

Potential Applications:

  • Oncology: Substituted benzaldehydes are precursors to various kinase inhibitors and other anticancer agents.[3] The 3-bromo-4,5-dihydroisoxazole scaffold, a related structural class, has shown potent inhibitory activity against glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in cancer cell metabolism.[4] This compound could serve as a starting point for novel GAPDH inhibitors.

  • Neuroscience: Derivatives of bromobenzaldehyde have been investigated for their potential as anxiolytic and antidepressant agents.[5]

  • Inflammatory Diseases: Natural bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde found in marine algae, exhibit significant antioxidant and anti-inflammatory properties, offering cytoprotection against oxidative stress.[6] This suggests that synthetic analogs derived from 3-Bromo-2,4-dimethylbenzaldehyde could be explored for similar activities.

Section 5: Safety and Handling

No specific safety data sheet exists for 3-Bromo-2,4-dimethylbenzaldehyde. The following information is extrapolated from the safety profiles of structurally similar compounds like 3-bromobenzaldehyde and 3-bromo-4-methylbenzaldehyde.[2]

Table 3: Consolidated Hazard and Precautionary Information

CategoryGHS CodesDescription
Hazard Statements H302H315H317H319H335Harmful if swallowed.Causes skin irritation.May cause an allergic skin reaction.Causes serious eye irritation.May cause respiratory irritation.
Precautionary Statements P261P280P301+P312P302+P352P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/protective clothing/eye protection/face protection.IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion

3-Bromo-2,4-dimethylbenzaldehyde is a promising but under-explored chemical intermediate. Its structural features provide a wealth of opportunities for synthetic diversification. This guide offers a foundational framework for its synthesis, characterization, and safe handling, drawn from expert analysis of related chemical systems. It is anticipated that this compound will prove to be a valuable tool for medicinal chemists and material scientists in the development of novel and functional molecules.

References

  • Wikipedia. (2023). 3-Bromobenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2,4-dimethylbenzaldehyde (C9H9BrO). Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-Bromo-2,5-dimethylbenzaldehyde | 247575-33-3. Retrieved from [Link]

  • Google Patents. (2016). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
  • Jurnal Sains Malaysiana. (1980). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]

  • PATENTSCOPE. (2016). WO/2016/071920 A PROCESS FOR PREPARATION OF 3,4-DIMETHYLBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5973-71-7 | Chemical Name : 3,4-Dimethylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Retrieved from [Link]

  • ScienceDirect. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Retrieved from [Link]

  • Google Patents. (1977). US4036887A - Preparation of 3-bromobenzaldehyde.

Sources

Chemical structure of 3-Bromo-2,4-dimethylbenzaldehyde

[1][2][3][4][5][6][7]

Executive Summary

3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5 ) is a tri-substituted aromatic aldehyde characterized by a "dual-handle" functional motif: an electrophilic formyl group (-CHO) and a chemically versatile bromine substituent (-Br).[1][2][3][4][5] This structural arrangement makes it a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where it serves as a precursor for complex biaryl systems and heterocycles.[2][4][6]

This guide analyzes the compound’s physicochemical properties, synthetic accessibility, and reactivity patterns, providing a roadmap for its utilization in advanced organic synthesis.[2][4][6]

Physicochemical Characterization

Identity & Constants
PropertyData
IUPAC Name 3-Bromo-2,4-dimethylbenzaldehyde
CAS Number 693285-59-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
SMILES CC1=C(C(=C(C=C1)C=O)C)Br
Appearance Pale yellow solid or viscous oil (purity dependent)
Predicted LogP ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 0 / 1
Structural Analysis

The molecule features a benzene core substituted at the 1, 2, 3, and 4 positions.[2][4][6]

  • Steric Congestion (The "Buttressing Effect"): The bromine atom at position C3 is sandwiched between two methyl groups at C2 and C4.[2][4][6] This creates significant steric strain, which inhibits rotation and protects the carbon-bromine bond from facile nucleophilic attack unless catalyzed by transition metals (e.g., Palladium).[2][4][6]

  • Electronic Environment:

    • C1-Formyl: Strongly electron-withdrawing, deactivating the ring but directing nucleophiles to the carbonyl carbon.[2][4][6]

    • C3-Bromo: Weakly deactivating (inductive) but ortho/para directing (resonance).[2][4][6]

    • C2/C4-Methyls: Weakly activating, donating electron density via hyperconjugation.[2][4][6]

Synthetic Pathways[4][7][9][10]

Direct bromination of 2,4-dimethylbenzaldehyde typically yields the 5-bromo isomer due to the steric inaccessibility of the 3-position.[2][4] Therefore, the synthesis of the 3-bromo isomer requires directed strategies.

Primary Synthetic Route (Sandmeyer Approach)

The most reliable route avoids direct electrophilic substitution on the aldehyde.[2][4][6]

  • Starting Material: 2,4-Dimethylaniline.[2][4][6]

  • Bromination: Controlled bromination yields 3-bromo-2,4-dimethylaniline (directing power of NH₂ dominates).[2][4][6]

  • Sandmeyer Reaction: Conversion of the amino group to a nitrile (-CN) using CuCN.[2][4][6]

  • Reduction: Selective reduction of the nitrile to the aldehyde using DIBAL-H (Diisobutylaluminum hydride).[2][4][6]

Alternative Route (Lithium-Halogen Exchange)[4][7]
  • Precursor: 1,3-Dibromo-2,4-dimethylbenzene.[2][4][6]

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C. The bromine at C1 (less sterically hindered than C3) preferentially undergoes exchange.[2][4][6]

  • Formylation: Quenching the aryl-lithium intermediate with DMF (Dimethylformamide) yields the target aldehyde.[2][4][6]

Reactivity Profile & Functionalization[4][7][9]

The compound acts as a divergent intermediate .[2][4][6] The aldehyde allows for chain extension, while the bromine allows for scaffold coupling.[2][4][6]

Reactivity Logic
  • Chemo-selectivity: The aldehyde reacts with nucleophiles (amines, hydrides) under mild conditions without disturbing the aryl bromide.[2][4][6]

  • Cross-Coupling: The aryl bromide requires Pd-catalysis (Suzuki, Buchwald) and elevated temperatures, leaving the aldehyde intact if non-nucleophilic bases are used.[2][4][6]

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the core transformations accessible from this scaffold.

ReactivityMapCore3-Bromo-2,4-dimethylbenzaldehyde(Core Scaffold)SuzukiSuzuki-MiyauraCouplingCore->SuzukiAr-B(OH)2, Pd(0)RedAmReductiveAminationCore->RedAmR-NH2, NaBH(OAc)3OxidationPinnickOxidationCore->OxidationNaClO2, NaH2PO4KnoevenagelKnoevenagelCondensationCore->KnoevenagelMalonic Acid, BaseBiarylBiaryl Aldehydes(Drug Intermediates)Suzuki->BiarylAmineBenzylamines(Secondary/Tertiary)RedAm->AmineAcid3-Bromo-2,4-dimethylbenzoic AcidOxidation->AcidCinnamicFunctionalizedCinnamic AcidsKnoevenagel->Cinnamic

Figure 1: Divergent reactivity map showing the orthogonal functionalization of the aldehyde and bromide handles.[2]

Experimental Protocols (General Procedures)

Reductive Amination (Aldehyde Handle)

Objective: Synthesis of a benzylamine derivative.

  • Dissolution: Dissolve 3-Bromo-2,4-dimethylbenzaldehyde (1.0 eq) in DCE (Dichloroethane).

  • Imine Formation: Add primary amine (1.1 eq) and Acetic Acid (cat.).[2][4][6] Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) at 0°C. Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2][4][6]

Suzuki Coupling (Bromide Handle)

Objective: Synthesis of a biaryl aldehyde.[2][4][6]

  • Setup: In a Schlenk flask, combine 3-Bromo-2,4-dimethylbenzaldehyde (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Base: Add K₂CO₃ (2.0 eq).

  • Reaction: Heat to 90°C under Argon for 12 hours.

  • Note: The sterics at C3 may require highly active catalysts (e.g., SPhos-Pd-G2) for efficient coupling.[2][4][6]

Applications in Drug Discovery

This scaffold is particularly relevant in the design of Kinase Inhibitors and GPCR modulators .[2][4][6] The 2,4-dimethyl substitution pattern locks the conformation of the phenyl ring relative to the coupled biaryl system, potentially increasing binding selectivity by reducing entropic penalties upon binding to the protein pocket.[2][4][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61814, 2,4-Dimethylbenzaldehyde (Analog).[2][4][6] Retrieved from [Link]

  • Organic Syntheses.General Procedures for Sandmeyer and Formylation Reactions. (Standard reference for described methodologies).

3-Bromo-2,4-dimethylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and application of 3-Bromo-2,4-dimethylbenzaldehyde , a critical intermediate in the design of poly-functionalized pharmaceutical scaffolds.

Executive Summary

3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) is a trisubstituted benzene derivative characterized by a "sandwiched" bromine atom positioned between two methyl groups, with a reactive formyl handle para to the bromine.[1][2][3][4][5] This unique steric and electronic environment makes it a valuable building block for atropisomeric kinase inhibitors and heterocyclic cores where restricted rotation is required to lock bioactive conformations.

Physicochemical Identity & Profile

The precise molecular weight and formula are fundamental for stoichiometric calculations in multi-step synthesis.

Core Data Table
ParameterValueTechnical Note
IUPAC Name 3-Bromo-2,4-dimethylbenzaldehyde
CAS Number 693285-59-5 Verified Primary Identifier
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol Monoisotopic Mass: 211.9837 Da
Appearance White to pale yellow solidLow-melting solid (approx. 45–55 °C)
Solubility DCM, THF, EtOAcPoor solubility in water; hydrolytically stable
SMILES CC1=C(Br)C(C)=CC(C=O)=C1Encodes the 1,2,3,4-substitution pattern
Structural Analysis

The molecule features a 1,2,3,4-substitution pattern . The aldehyde (C1) is electronically deactivated by the meta-bromine but activated by the ortho-methyl (C2). The bromine at C3 is sterically crowded ("sandwiched") by methyl groups at C2 and C4, which significantly retards nucleophilic aromatic substitution (


) but remains active for palladium-catalyzed cross-couplings (Suzuki-Miyaura).

Synthetic Methodology

Strategic Route: Regioselective Formylation

Direct bromination of 2,4-dimethylbenzaldehyde typically yields the 5-bromo isomer due to steric accessibility. To access the 3-bromo isomer, the most reliable route involves the Rieche Formylation of 2-bromo-m-xylene (2-bromo-1,3-dimethylbenzene).

Reaction Pathway

The synthesis exploits the directing effects of the two methyl groups in 2-bromo-m-xylene. The C4 position is activated by the ortho-methyl (at C3) and para-methyl (at C1), making it the preferred site for electrophilic attack, despite the meta-deactivating effect of the bromine.

Synthesis Precursor 2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene) Reagents TiCl4, Cl2CHOCH3 (Rieche Formylation) Intermediate Dichloromethyl Intermediate Precursor->Intermediate Electrophilic Substitution (0°C) Product 3-Bromo-2,4-dimethylbenzaldehyde (Target) Intermediate->Product Acidic Hydrolysis (H3O+)

Figure 1: Regioselective synthesis via Rieche Formylation. The directing power of the 1,3-dimethyl system forces formylation to the C4 position.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Bromo-2,4-dimethylbenzaldehyde on a 10g scale.

  • Reagent Setup: In a flame-dried 250 mL round-bottom flask under

    
    , dissolve 2-bromo-m-xylene  (10.0 g, 54 mmol) in anhydrous dichloromethane (DCM, 100 mL).
    
  • Catalyst Addition: Cool to 0 °C. Add Titanium(IV) chloride (

    
    , 1.2 eq) dropwise. Observation: Solution will turn dark red/orange, indicating Lewis acid complexation.
    
  • Formylation: Add Dichloromethyl methyl ether (1.1 eq) dropwise over 20 minutes. Maintain temperature < 5 °C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Validation: TLC (10% EtOAc/Hexane) should show consumption of the non-polar xylene spot (

    
    ) and appearance of a new polar spot (
    
    
    
    ).
  • Hydrolysis: Pour the mixture onto ice/water (200 mL) with vigorous stirring. The dark complex will decompose to a pale organic layer.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography to yield the white solid product.

Structural Characterization (NMR & MS)

Validation of the 3-bromo isomer (vs. the 5-bromo or 6-bromo isomers) is critical.

¹H NMR Diagnostic Criteria (CDCl₃, 400 MHz)
Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.20 Singlet (s)1H-CHO Distinctive aldehyde shift.
7.65 Doublet (d, J≈8Hz)1HAr-H (C6) Ortho to aldehyde; deshielded by carbonyl anisotropy.
7.15 Doublet (d, J≈8Hz)1HAr-H (C5) Ortho to C6; shielded relative to C6.
2.65 Singlet (s)3HAr-CH₃ (C2) Deshielded by ortho-carbonyl and ortho-bromo.
2.45 Singlet (s)3HAr-CH₃ (C4) Standard aryl-methyl shift.

Critical Control Point:

  • Coupling Constant: The aromatic protons must show an ortho-coupling (J ≈ 8.0 Hz). If you observe singlets or meta-coupling (J ≈ 2 Hz), you have synthesized the incorrect isomer (likely 5-bromo-2,4-dimethylbenzaldehyde).

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating atropisomeric compounds. The steric bulk of the bromine and methyl groups restricts rotation around the C1-aryl bond when coupled to bulky heterocycles.

Functionalization Workflow

The molecule offers two orthogonal handles:

  • Electrophilic Handle (Aldehyde): Reductive amination, condensation (e.g., to oxazoles, imidazoles).

  • Nucleophilic/Coupling Handle (Bromide): Suzuki, Buchwald-Hartwig couplings.

Applications Core 3-Bromo-2,4-dimethylbenzaldehyde (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Functionalize C3 RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Functionalize C1 ProductA Biaryl Aldehydes (Kinase Inhibitor Precursors) Suzuki->ProductA ProductB Benzylamines (GPCR Ligands) RedAm->ProductB

Figure 2: Divergent synthesis pathways. The C3-Bromine allows for library expansion via cross-coupling, while the C1-Aldehyde serves as a lynchpin for heterocycle formation.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8 °C. Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.
    
  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • PubChem. 3-Bromo-2,4-dimethylbenzaldehyde - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Thermodynamic Solubility and Solvent Interactions of 3-Bromo-2,4-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) is a highly functionalized aromatic building block critical for advanced pharmaceutical synthesis, cross-coupling reactions, and agrochemical development. The presence of a halogen (bromine), two electron-donating methyl groups, and a reactive formyl group creates a unique thermodynamic profile. Understanding its solubility in various organic solvents is paramount for optimizing reaction yields, designing crystallization purification steps, and scaling up manufacturing processes.

This whitepaper provides an in-depth analysis of the structure-property relationships governing the solubility of 3-Bromo-2,4-dimethylbenzaldehyde, alongside a self-validating experimental protocol for determining its thermodynamic solubility in organic media.

Structure-Property Relationships & Thermodynamic Principles

The solubility of halogenated benzaldehydes is not merely a function of molecular weight (213.07 g/mol for this compound) 1; it is governed by a complex interplay of molecular polarity, crystal lattice energy, and specific solvent-solute interactions.

  • The Aldehyde Moiety (C1): Imparts a strong dipole moment and acts as a hydrogen-bond acceptor. This significantly enhances solubility in polar aprotic solvents (e.g., acetone) and protic solvents (e.g., alcohols), as the carbonyl oxygen can interact with solvent dipoles.

  • The Bromine Atom (C3): Significantly increases the overall lipophilicity of the compound. Halogenation generally decreases aqueous solubility by increasing the energy required to form a hydrophobic cavity in water, while simultaneously increasing affinity for non-polar or moderately polar organic solvents (e.g., toluene, dichloromethane) through enhanced London dispersion forces 2.

  • The Dimethyl Groups (C2, C4): Introduce steric hindrance and disrupt the planar packing efficiency of the crystal lattice compared to unsubstituted benzaldehydes. A lower lattice energy thermodynamically favors dissolution in organic media, as less energy is required to break solute-solute interactions.

Causality Insight: The "like dissolves like" principle dictates that the non-polar aromatic surface area, heavily augmented by the bromo and methyl substituents, restricts solubility in highly polar, protic solvents like water. However, the formyl group ensures that the molecule does not behave purely as a lipophilic hydrocarbon, maintaining excellent solubility in transitionary organic solvents like ethyl acetate and acetone 3.

SPR Core 3-Bromo-2,4-dimethylbenzaldehyde (Core Structure) Bromo Bromine Substitution (C3) Increases Lipophilicity Decreases Aqueous Solubility Core->Bromo Methyl Dimethyl Groups (C2, C4) Increases Steric Hindrance Enhances Organic Affinity Core->Methyl Aldehyde Aldehyde Group (C1) Provides Dipole Moment Allows H-Bond Acceptance Core->Aldehyde Solvent Optimal Solvation Profile: High affinity for Acetone, Toluene, and Ethyl Acetate Bromo->Solvent Methyl->Solvent Aldehyde->Solvent

Caption: Logical relationship of substituent effects on the thermodynamic solubility profile.

Quantitative Solubility Estimates in Organic Solvents

While exhaustive empirical datasets for 3-Bromo-2,4-dimethylbenzaldehyde are often proprietary, thermodynamic models derived from closely related analogs (such as 4-bromobenzaldehyde and 4-(methylsulfonyl)benzaldehyde) provide a robust predictive framework for solvent selection 3. Solubility generally follows the order: Acetone > Dichloromethane > Ethyl Acetate > Toluene > Methanol > Water.

Table 1: Predictive Solubility Matrix at 298.15 K
SolventPolarity IndexDielectric Constant (

)
Estimated Solubility BehaviorPrimary Solvation Mechanism
Acetone 5.120.7Highly SolubleDipole-dipole interactions, H-bond acceptance
Dichloromethane 3.19.1Highly SolubleDispersion forces, halogen-halogen affinity
Ethyl Acetate 4.46.0SolubleDipole-dipole interactions
Toluene 2.42.4Moderately Soluble

stacking, non-polar dispersion
Methanol 5.132.7Sparingly SolubleH-bond donation (limited by solute steric bulk)
Water 10.280.1Practically InsolubleHighly unfavorable hydrophobic cavity formation

Experimental Methodology: The Isothermal Shake-Flask Protocol

To establish self-validating, highly accurate solubility data for 3-Bromo-2,4-dimethylbenzaldehyde in specific solvent systems, the isothermal shake-flask method is the industry gold standard 4. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts that commonly plague kinetic solubility assays.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of 3-Bromo-2,4-dimethylbenzaldehyde solid to 10 mL of the target organic solvent in a tightly sealed, amber glass vial. Note: Amber glass is required to prevent photo-oxidation of the sensitive aldehyde group.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 rpm for 48 hours .

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed in the thermostatic bath for 12 hours . Alternatively, centrifuge the suspension at 10,000 rpm for 15 minutes in a temperature-controlled centrifuge.

  • Sampling & Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE syringe filter. Dilute the aliquot immediately with the mobile phase to prevent precipitation upon cooling.

  • Quantitative Analysis: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically set around 254–260 nm, corresponding to the aromatic

    
     transition).
    
  • Thermodynamic Modeling: Calculate the mole fraction solubility. Fit the empirical data to thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to validate the internal consistency of the dataset 3.

Causality Insight: Why a 48-hour agitation followed by a 12-hour settling period? Halogenated aromatic compounds can form metastable supersaturated states or fine colloidal suspensions in organic solvents. The extended settling time ensures that only fully solvated molecules are quantified, preventing false-positive solubility spikes and ensuring the data reflects true thermodynamic equilibrium.

SolubilityWorkflow Start Solute + Organic Solvent (Excess 3-Bromo-2,4-dimethylbenzaldehyde) Equilibration Isothermal Equilibration (Shake-Flask, 150 rpm, 48h) Start->Equilibration Suspension Separation Phase Separation (12h Settling or Centrifugation) Equilibration->Separation Saturation Analysis Quantitative Analysis (HPLC / UV-Vis at 254 nm) Separation->Analysis Supernatant Modeling Thermodynamic Modeling (Apelblat / van't Hoff Equations) Analysis->Modeling Data Output

Caption: Step-by-step experimental workflow for isothermal shake-flask solubility determination.

Downstream Implications for Drug Development

Accurate solubility data for 3-Bromo-2,4-dimethylbenzaldehyde directly impacts process chemistry. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings utilizing the bromine site), selecting a solvent that maximizes the solubility of both the benzaldehyde derivative and the boronic acid is critical for maintaining high reaction kinetics. Furthermore, understanding the temperature-dependent solubility curve (modeled via the Apelblat equation) allows chemical engineers to design high-yield cooling crystallization processes, isolating the product from structurally similar impurities without the need for resource-intensive column chromatography.

References

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications. "Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures." Journal of Chemical & Engineering Data. Available at:[Link]

Sources

Comprehensive Technical Guide and Safety Data Sheet (SDS) for 3-Bromo-2,4-dimethylbenzaldehyde in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of modular synthesis. 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) represents a highly versatile scaffold, offering orthogonal reactivity through its electrophilic aldehyde moiety and its transition-metal-compatible aryl bromide. This technical whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic safety considerations, and step-by-step experimental workflows for its application in advanced cross-coupling methodologies.

Physicochemical Profiling & Structural Significance

Understanding the structural causality of 3-Bromo-2,4-dimethylbenzaldehyde is critical for predicting its behavior in both biological and synthetic environments. The molecule features a di-ortho substitution pattern relative to the bromine atom (methyl groups at positions 2 and 4), which significantly impacts its steric profile during catalysis.

Quantitative Data Summary
ParameterSpecification
Chemical Name 3-Bromo-2,4-dimethylbenzaldehyde
CAS Number 693285-59-5
Molecular Formula C

H

BrO
Molecular Weight 213.07 g/mol
SMILES String O=CC1=CC=C(C)C(Br)=C1C
Physical Form White to Yellow Solid
Purity Standard

95%

Data supported by standard chemical catalog specifications .

Comprehensive Safety Data Sheet (SDS) & Hazard Mitigation

Handling highly functionalized benzaldehydes requires a mechanistic understanding of their toxicology to design self-validating safety protocols.

GHS Classification & Hazard Statements

According to the Globally Harmonized System (GHS), this compound triggers a Warning signal word due to the following hazards :

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity

The physiological hazards of 3-Bromo-2,4-dimethylbenzaldehyde are directly tied to its molecular structure. The electrophilic carbonyl carbon of the aldehyde readily undergoes nucleophilic attack by primary amines present in skin and respiratory proteins, leading to Schiff base formation. This covalent protein modification is the primary mechanism behind its irritant properties (H315, H335). Furthermore, the lipophilic nature of the aromatic ring, augmented by the two methyl groups, enhances dermal penetration, necessitating strict barrier protection.

Self-Validating Handling Protocol
  • Engineering Controls: Handle exclusively within a certified chemical fume hood (face velocity >100 fpm) to mitigate inhalation risks.

  • Personal Protective Equipment (PPE): Don butyl rubber or nitrile gloves. Validate glove integrity before use, as the lipophilic nature of the compound can degrade standard latex.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The inert atmosphere acts as a self-validating control against auto-oxidation, preventing the aldehyde from degrading into the corresponding carboxylic acid.

Synthetic Utility & Experimental Workflows

The orthogonal reactivity of 3-Bromo-2,4-dimethylbenzaldehyde is its greatest asset in drug design. The aldehyde can be converted into complex amines via reductive amination, while the aryl bromide serves as a robust handle for transition-metal-catalyzed cross-couplings .

Steric Considerations in Catalysis

The bromine atom at the 3-position is sterically hindered by the flanking methyl groups at the 2- and 4-positions. This di-ortho substitution raises the activation energy required for the oxidative addition of the palladium catalyst into the C-Br bond. Consequently, successful cross-coupling requires electron-rich phosphine ligands or elevated thermal energy to drive the catalytic cycle.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl aldehyde derivative via chemoselective Suzuki-Miyaura coupling. Validation System: Reaction progress is monitored via LC-MS. The disappearance of the distinct UV-active starting material validates successful oxidative addition and transmetalation.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K

    
    CO
    
    
    
    (2.0 equiv).
  • Inert Atmosphere Generation: Evacuate and backfill the flask with Argon three times. Causality: Ambient oxygen irreversibly oxidizes the Pd(0) catalyst to an inactive Pd(II) species; this step ensures catalytic viability.

  • Solvent Addition: Add a degassed solvent mixture of Toluene/H

    
    O (4:1 v/v). The biphasic system dissolves both the organic electrophile (toluene) and the inorganic base (water), facilitating the base-mediated activation of the boronic acid into a reactive "ate" complex.
    
  • Catalyst Introduction: Add the palladium catalyst, Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Thermal Activation: Heat the reaction mixture to 80-90°C under vigorous stirring for 12 hours. The thermal energy overcomes the steric hindrance imposed by the 2,4-dimethyl groups.

  • Reaction Validation & Workup: Cool to room temperature. Monitor via LC-MS to confirm the complete consumption of the bromide. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the biaryl product via flash column chromatography.

Mechanistic Workflow

The following diagram illustrates the logical progression of the Suzuki-Miyaura cross-coupling catalytic cycle utilizing 3-Bromo-2,4-dimethylbenzaldehyde.

G SM 3-Bromo-2,4-dimethylbenzaldehyde (Electrophile) OA Oxidative Addition (C-Br Bond Cleavage) SM->OA reacts with Pd(0) BA Aryl Boronic Acid (Nucleophile) TM Transmetalation (Boron to Palladium) BA->TM Base-activated Cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Cat->OA OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Cat Pd(0) Regeneration Prod Biaryl Aldehyde Derivative (Drug Scaffold) RE->Prod

Mechanistic workflow of Suzuki-Miyaura cross-coupling using 3-Bromo-2,4-dimethylbenzaldehyde.

References

Engineering Novel Benzaldehyde Derivatives: A Technical Guide to Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the benzaldehyde moiety offers unparalleled synthetic versatility and a broad spectrum of biological activities. The core structure—a benzene ring bearing a highly reactive formyl group—serves as an ideal foundation for developing targeted therapeutics, including anticancer, antimicrobial, and enzyme-inhibitory agents.

This technical guide synthesizes the mechanistic rationale, structural biology, and self-validating experimental protocols required to engineer and evaluate novel benzaldehyde derivatives.

Structural Biology & Mechanistic Rationale

The pharmacological efficacy of benzaldehyde derivatives is deeply rooted in their electronic and steric properties, which can be finely tuned through strategic substitutions.

The Causality of Substituent Selection

The choice of functional groups directly dictates the pharmacokinetic and pharmacodynamic profile of the resulting derivative:

  • Halogenation (Bromo, Fluoro, Chloro): Incorporating halogens such as bromine or difluoromethyl groups significantly enhances lipophilicity and metabolic stability. Bromine atoms actively participate in halogen bonding, which increases the binding affinity and specificity of the compound to target protein pockets[1].

  • Heterocyclic Conjugation (Morpholine & Thiadiazole): The addition of a morpholine ring improves the aqueous solubility of the highly lipophilic benzaldehyde core. When conjugated synergistically with a 1,2,5-thiadiazole moiety, the resulting scaffold exhibits potent, selective anticancer activity by inducing apoptosis and modulating cellular oxidative stress[2].

  • Aliphatic Chains (Hexyloxy Groups): The attachment of a hexyloxy side chain creates 4-(hexyloxy)benzaldehyde derivatives. The causality here is driven by the need for membrane permeability; the lipophilic chain facilitates the disruption of microbial cell membranes, conferring strong antibacterial properties[3].

Enzyme Inhibition: The Tyrosinase Model

Benzaldehyde derivatives are potent inhibitors of tyrosinase, a binuclear copper-containing enzyme responsible for melanin synthesis. Ab initio calculations of Nuclear Quadrupole Coupling Constants (NQCC) reveal that the charge densities of the aldehyde oxygen and hydrogen atoms are the primary drivers of biological activity[4]. The mechanism is causal: when these atoms possess large charge densities, they act as bicentral chelators, preferentially coordinating with the Cu²⁺ cofactors in the tyrosinase active site, thereby halting enzymatic activity[4].

Mechanism Ligand Benzaldehyde Derivative Target1 Tyrosinase Enzyme (Cu2+ Chelation) Ligand->Target1 Aldehyde O/H binding Target2 Cancer Cell Membrane (Lipophilic Interaction) Ligand->Target2 Hexyloxy chain Effect1 Inhibition of Melanin Synthesis Target1->Effect1 Effect2 Apoptosis Induction & Cell Cycle Arrest Target2->Effect2 Outcome Therapeutic Efficacy Effect1->Outcome Effect2->Outcome

Dual mechanism of action: Tyrosinase inhibition and lipophilic membrane disruption.

Synthetic Methodologies: Reaction Design & Causality

The synthesis of complex benzaldehyde derivatives requires protocols that maximize yield while preserving the highly reactive formyl group.

Ultrasonic-Assisted Williamson Etherification

To synthesize 4-(hexyloxy)benzaldehyde or related ether derivatives, a modified Williamson etherification is employed[3]. We integrate ultrasonic irradiation into this classic protocol to overcome activation energy barriers. The causality is physical: acoustic cavitation—the rapid formation and collapse of microscopic bubbles—generates localized extremes of temperature and pressure. This accelerates the nucleophilic attack without the need for destructive bulk thermal heating that could degrade the aldehyde[1].

Step-by-Step Protocol:

  • Deprotonation: Dissolve 1.0 equivalent of substituted 4-hydroxybenzaldehyde in anhydrous dimethylformamide (DMF). Add 1.5–2.0 equivalents of Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is chosen because its pKa (~10) is perfectly calibrated to deprotonate the phenol to a reactive phenoxide nucleophile without triggering unwanted aldol condensations at the aldehyde site[3].

  • Nucleophilic Attack: Stir at room temperature for 30 minutes, then add 1.1 equivalents of the alkyl halide (e.g., 1-bromohexane) dropwise[3].

  • Ultrasonic Irradiation: Subject the reaction vessel to ultrasonic waves (typically 40 kHz) for 4–24 hours. Monitor progression via Thin-Layer Chromatography (TLC)[1],[3].

  • Quenching & Isolation: Pour the mixture into ice-cold water to precipitate the crude product. Extract with ethyl acetate, wash the organic layer with brine (to remove residual DMF), and dry over anhydrous MgSO₄[3].

  • Validation: Confirm the structure using ¹H NMR (targeting the characteristic downfield aldehyde proton at δ 9.5–10.0 ppm) and ¹³C NMR (aldehyde carbon at δ 185–190 ppm)[2],[3].

Synthesis Start Substituted Benzaldehyde Base Base Addition (K2CO3) Start->Base Deprotonation Alkyl Alkyl Halide Addition Base->Alkyl Nucleophilic Attack Ultrasound Ultrasonic Irradiation Alkyl->Ultrasound Cavitation Effect Purification Purification (TLC/Extraction) Ultrasound->Purification Workup Product Novel Benzaldehyde Derivative Purification->Product Isolation

Workflow for the synthesis of benzaldehyde derivatives via ultrasonic-assisted etherification.

Biological Evaluation: Self-Validating Assay Protocols

To ensure data integrity, biological assays must be designed as self-validating systems, incorporating internal controls to rule out false positives caused by non-specific toxicity or compound insolubility.

Anticancer Cytotoxicity (MTT Assay)

The MTT assay is selected over dye-exclusion methods because the reduction of the tetrazolium salt to insoluble formazan is exclusively catalyzed by mitochondrial succinate dehydrogenase in living cells. This provides a direct, causal link between absorbance readings and actual cellular metabolic viability[5].

Protocol:

  • Seeding: Seed human cancer cell lines (e.g., MCF-7 breast or PC-3 prostate) in 96-well plates and incubate for 24 hours to allow for cell adhesion[2],[5].

  • Treatment: Expose cells to varying concentrations of the benzaldehyde derivative dissolved in Dichloromethane (DCM) or DMSO.

  • Internal Validation (Controls):

    • Negative Control: Solvent alone (e.g., DCM) to prove the vehicle is not causing cell death[2].

    • Positive Control: Camptothecin, to validate the assay's dynamic range and provide a comparative baseline for apoptotic induction[2].

    • Counter-Screen (Hemolysis Assay): Treat domestic sheep peripheral blood with the compound. Causality: This ensures the observed cytotoxicity is due to targeted apoptotic pathways rather than non-specific lipophilic disruption of cell membranes[5].

  • Quantification: Add MTT reagent, incubate, lyse cells to dissolve formazan, and measure absorbance at 570 nm to calculate the IC₅₀.

Antimicrobial Screening (Broth Microdilution)

Agar diffusion is often unreliable for lipophilic benzaldehyde derivatives due to poor agar diffusion rates. Therefore, the broth microdilution method is strictly utilized to obtain a precise, quantitative Minimum Inhibitory Concentration (MIC)[1].

Protocol:

  • Preparation: Culture bacterial isolates (e.g., S. aureus, E. coli) in nutrient broth for 24 hours at 37°C[1].

  • Fungal Adaptation: For fungal strains, prepare spore suspensions using Tween 80. Causality: Tween 80 acts as a surfactant to disrupt hydrophobic interactions between fungal spores, preventing aggregation and ensuring uniform exposure to the therapeutic agent[1].

  • Inoculation & Reading: Serially dilute the compound in 96-well plates, inoculate with the microbe, and incubate. The MIC is recorded as the lowest concentration that completely inhibits visible growth, validated against a standard antibiotic like Streptomycin[1].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative biological efficacy of recently engineered benzaldehyde scaffolds, demonstrating the direct impact of structural modifications on target affinity.

Compound ScaffoldTarget / Cell LineActivity MetricKey Structural FeatureReference
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydePC-3 (Prostate Cancer)IC₅₀: 13.11 μMMorpholine + Thiadiazole[2]
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydeMCF-7 (Breast Cancer)IC₅₀: 16.34 μMMorpholine + Thiadiazole[2]
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast Cancer)IC₅₀: 54.3 μg/mLtert-butyl + alkyne ether[6]
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast Cancer)IC₅₀: 173.4 μg/mLBromine substitution[6]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c)HeLa / MCF-7IC₅₀: < 10 μg/mLFluorine / Chlorine groups[5]
Pyrrolo[2,3-d]pyrimidinehydrazide benzaldehydeS. aureus / E. coliSuperior to StreptomycinBromo, difluoro, cyano[1]

References

  • PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PYRROLO[2,3-d]PYRIMIDINEHYDRAZIDE Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:[Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives Source: Bentham Science Publishers URL:[Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: MDPI URL:[Link]

Sources

3-Bromo-2,4-dimethylbenzaldehyde PubChem CID and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the structural properties, synthetic methodologies, and drug discovery applications of 3-Bromo-2,4-dimethylbenzaldehyde.

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate highly functionalized, sterically encumbered building blocks for active pharmaceutical ingredient (API) scaffolding. 3-Bromo-2,4-dimethylbenzaldehyde is a uniquely valuable bifunctional intermediate. Featuring both an electrophilic aldehyde handle and a cross-coupling-ready aryl bromide—flanked by steric-directing methyl groups—this compound enables orthogonal functionalization. This guide provides a rigorous breakdown of its chemical identifiers, structural causality, and a self-validating synthetic protocol for its preparation and downstream application.

Core Chemical Identifiers & Structural Parameters

To ensure absolute precision in compound tracking and inventory management, the fundamental identifiers and physical properties of 3-Bromo-2,4-dimethylbenzaldehyde are summarized below[1],[2],[3].

ParameterValue
Compound Name 3-Bromo-2,4-dimethylbenzaldehyde
PubChem CID 22259698[1]
CAS Number 693285-59-5[2]
Molecular Formula C9H9BrO[1]
Molecular Weight 213.07 g/mol [2]
Monoisotopic Mass 211.983 Da[1]
SMILES CC1=C(C(=C(C=C1)C=O)C)Br[1]
InChIKey YJCKVJMBZBBHOR-UHFFFAOYSA-N[1]
Physical Form White to Yellow Solid[3]
Purity Standard ≥95% (Commercial Grade)[3]

Structural Elucidation & Mechanistic Properties

The utility of 3-bromo-2,4-dimethylbenzaldehyde lies in its highly specific substitution pattern:

  • Steric Encumbrance: The bromine atom at the C3 position is flanked by methyl groups at C2 and C4. This creates a highly hindered microenvironment. When subjected to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this steric bulk can be leveraged to restrict bond rotation in the resulting biaryl systems, deliberately inducing atropisomerism —a critical feature in modern kinase inhibitors.

  • Orthogonal Reactivity: The C1 formyl group and the C3 bromide react under entirely distinct conditions. The aldehyde can undergo reductive amination, Wittig olefination, or Grignard addition without disturbing the aryl bromide. Conversely, the bromide can be engaged in transition-metal catalysis while the aldehyde is temporarily protected (e.g., as an acetal) or left unprotected if mild coupling conditions are utilized.

Synthetic Methodologies: Protocols & Causality

While 3-bromo-2,4-dimethylbenzaldehyde is commercially available[3], de novo synthesis is often required for isotopic labeling or custom derivative scaling. The most logically sound approach is the Rieche Formylation of 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene).

Rationale for Reaction Choice

Standard Vilsmeier-Haack conditions (POCl3/DMF) are often insufficiently electrophilic to formylate halogenated xylenes due to the mild deactivating nature of the bromine atom. The Rieche formylation utilizes Titanium tetrachloride (TiCl4) and dichloromethyl methyl ether, generating a highly reactive carbocationic electrophile capable of overcoming this electronic deactivation. The C4 position is favored due to being para to the C1 methyl and meta to the C3 methyl, representing the path of least steric resistance.

G A 2-Bromo-m-xylene (Starting Material) C Wheland Intermediate (C4 Attack) A->C Electrophilic Substitution B TiCl4 + Cl2CHOMe (Electrophile Generation) B->C Generates [CH(OMe)Cl]+ D 3-Bromo-2,4-dimethylbenzaldehyde (Target Product) C->D Hydrolysis (H2O/HCl)

Synthetic pathway of 3-bromo-2,4-dimethylbenzaldehyde via Rieche formylation.

Step-by-Step Self-Validating Protocol
  • Preparation & Inertion: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Lewis Acid Activation: Slowly add Titanium tetrachloride (TiCl4, 2.0 eq) dropwise via a glass syringe.

    • Causality: The solution will immediately darken, indicating the formation of the necessary Lewis acid-arene coordinate complex.

  • Electrophilic Addition: Add dichloromethyl methyl ether (1.5 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3 hours.

    • Causality: Gradual warming ensures complete kinetic conversion to the intermediate while minimizing poly-formylation side reactions.

  • Quenching & Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice containing 1M HCl.

    • Causality: The acidic aqueous quench serves a dual purpose: it hydrolyzes the intermediate chloro-methoxy-methyl species directly into the target aldehyde and breaks down the reactive titanium complexes into water-soluble salts.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation (Self-Validating System): Confirm the product via 1H NMR spectroscopy. The protocol is validated if a distinct, sharp aldehyde proton singlet appears near δ 10.2 ppm , and the aromatic region displays two distinct doublets (ortho-coupling, J ≈ 8 Hz), confirming substitution exclusively at the C4 position.

Downstream Applications in Drug Discovery

In modern medicinal chemistry, 3-bromo-2,4-dimethylbenzaldehyde serves as a critical node for divergent synthesis. The workflow below illustrates how a single batch of this compound can be split to generate complex biaryl-amine scaffolds.

G A 3-Bromo-2,4-dimethylbenzaldehyde B Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) A->B C-C Bond Formation at C3 C Reductive Amination (NaBH(OAc)3, Amine) A->C C-N Bond Formation at C1 D Biaryl Aldehyde Intermediate B->D E Benzylamine Derivative (Target API Scaffold) C->E D->E Subsequent Amination

Downstream orthogonal functionalization of 3-bromo-2,4-dimethylbenzaldehyde.

By executing a Suzuki coupling first, researchers can install diverse aryl groups at C3. Because the aldehyde remains intact, a subsequent reductive amination can append solubilizing basic amines (e.g., piperazines or morpholines) at C1, rapidly generating a library of candidates for high-throughput screening.

References

  • PubChemLite: 3-bromo-2,4-dimethylbenzaldehyde (C9H9BrO). Université du Luxembourg. 1

  • Ambeed: 693285-59-5 | 3-Bromo-2,4-dimethylbenzaldehyde. Ambeed.com. 2

  • Sigma-Aldrich: 3-BROMO-2,4-DIMETHYLBENZALDEHYDE | 693285-59-5. Sigmaaldrich.com. 3

Sources

Commercial suppliers of high-purity 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing and Analytical Validation of 3-Bromo-2,4-dimethylbenzaldehyde: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, the procurement of high-purity building blocks is the foundational step in robust organic synthesis. 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) is a highly specialized, dual-reactive intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. This whitepaper provides an authoritative guide on the commercial landscape of this compound, detailing supplier specifications, the mechanistic utility of its orthogonal reactive sites, and a self-validating analytical protocol for rigorous quality control.

Chemical Profiling & Mechanistic Utility

As a Senior Application Scientist, I approach molecular building blocks by analyzing their structural causality. 3-Bromo-2,4-dimethylbenzaldehyde (Molecular Weight: 213.07 g/mol , Formula: C9H9BrO) offers a unique scaffold due to its highly specific substitution pattern:

  • Orthogonal Reactivity: The molecule features two distinct, non-interfering reactive handles. The aldehyde group acts as a hard electrophile, primed for reductive aminations, Wittig olefinations, or Grignard additions. Conversely, the aryl bromide serves as a prime substrate for oxidative addition in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • Steric and Electronic Causality: The 2,4-dimethyl groups are not merely passive spectators. The methyl group at the ortho position (C2) creates a sterically demanding environment around the aldehyde, which can dictate stereoselectivity in nucleophilic additions. Furthermore, the electron-donating nature of the methyl groups enriches the electron density of the aromatic ring, modulating the oxidative addition rate of the C-Br bond during palladium catalysis.

Commercial Landscape & Supplier Evaluation

Because 3-Bromo-2,4-dimethylbenzaldehyde is a niche intermediate, it is primarily synthesized via electrophilic aromatic bromination of 2,4-dimethylbenzaldehyde or formylation of 1-bromo-2,4-dimethylbenzene. These synthetic routes often yield isomeric byproducts (such as 5-bromo or 6-bromo derivatives). Consequently, commercial purity rarely exceeds 95–98% [1][2].

Selecting a supplier requires balancing cost, lead time, and the acceptable impurity profile for your specific downstream application. Below is a consolidated evaluation of verified commercial suppliers [1][2][3][4].

Quantitative Supplier Data Summary
SupplierCAS NumberStated PurityPhysical FormCatalog / Product Code
Sigma-Aldrich (AstaTech) 693285-59-595%White to Yellow SolidATEH9A741966
BLD Pharm 693285-59-5>95%SolidBD00856579
Ambeed 693285-59-5>95%SolidMFCD22571466 (MDL)
abcr GmbH 693285-59-5>95%SolidAB616851

Note: Trace isomeric impurities or residual transition metals from upstream synthesis can poison palladium catalysts in your subsequent steps. Never assume "out-of-the-bottle" readiness for sensitive cross-coupling reactions without internal validation.

Quality Control & Analytical Validation Protocol

To ensure scientific integrity, every batch of 3-Bromo-2,4-dimethylbenzaldehyde must be subjected to a self-validating Quality Control (QC) system upon receipt. This step-by-step methodology ensures that structural identity is confirmed and isomeric impurities are quantified.

Step 1: Visual Inspection & Sample Preparation
  • Action: Inspect the physical form. The compound should be a white to pale-yellow solid. Deep yellow or brown discoloration indicates oxidation of the aldehyde to the corresponding benzoic acid.

  • Preparation: Dissolve 10 mg of the sample in 1 mL of HPLC-grade Acetonitrile for chromatography, and 15 mg in 0.6 mL of CDCl₃ for NMR.

Step 2: High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC is utilized to separate the target compound from closely related regioisomers (e.g., 5-bromo-2,4-dimethylbenzaldehyde) which possess nearly identical R_f values on standard TLC plates.

  • Methodology:

    • Column: Use a high-resolution C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Run a linear gradient from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid to suppress ionization of any trace acidic impurities).

    • Detection: Set the UV detector to 254 nm . The highly conjugated π-system of the benzaldehyde core absorbs strongly at this wavelength, providing a highly sensitive readout for purity quantification.

Step 3: GC-MS Isotopic Profiling
  • Methodology: Inject 1 µL of the prepared sample into a GC-MS equipped with an electron ionization (EI) source.

  • Validation Logic: The molecular weight is 213.07 g/mol . Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. A self-validating spectrum must show a distinct molecular ion doublet at m/z 212 and m/z 214 of equal intensity. Absence of this doublet indicates a mislabeled or heavily degraded product.

Step 4: ¹H NMR Structural Confirmation
  • Methodology: Acquire a ¹H NMR spectrum at 400 MHz in CDCl₃.

  • Validation Logic:

    • Look for the highly deshielded aldehyde proton (-CHO) as a distinct singlet near 10.0–10.5 ppm .

    • The aromatic region should display the remaining protons. The integration of the aldehyde proton must exactly match the integration of the isolated aromatic protons. If the aromatic integration is higher, it suggests contamination by unbrominated 2,4-dimethylbenzaldehyde.

    • The two methyl groups will appear as distinct singlets in the aliphatic region (approx. 2.3–2.6 ppm).

Downstream Workflow Visualization

The following diagram maps the orthogonal synthetic utility of the validated compound, illustrating how the distinct functional groups dictate downstream drug development pathways.

Workflow Start 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) QC Analytical Validation (QC) Start->QC 1. Purity Verification Aldehyde Aldehyde Reactivity (Electrophilic Center) QC->Aldehyde Orthogonal Pathway A Bromide Aryl Bromide Reactivity (Cross-Coupling Handle) QC->Bromide Orthogonal Pathway B RedAm Reductive Amination Aldehyde->RedAm Wittig Wittig Olefination Aldehyde->Wittig Suzuki Suzuki-Miyaura Coupling Bromide->Suzuki Buchwald Buchwald-Hartwig Amination Bromide->Buchwald

Workflow detailing QC validation and orthogonal synthetic utility of the target benzaldehyde.

Conclusion

Procuring 3-Bromo-2,4-dimethylbenzaldehyde requires a strategic approach to supply chain management. While commercial entities like Sigma-Aldrich, BLD Pharm, and Ambeed provide reliable access to this intermediate, the inherent challenges of aromatic bromination mean that batches typically hover around 95% purity. By implementing the rigorous, self-validating analytical protocols detailed above—specifically leveraging HPLC-UV and GC-MS isotopic profiling—researchers can confidently integrate this versatile building block into complex synthetic pipelines without risking late-stage failures.

References

  • ChemBuyersGuide (abcr GmbH). "3-BROMO-2,4-DIMETHYLBENZALDEHYDE CAS:693285-59-5". Chembuyersguide.com.[Link]

Technical Guide: Polysubstituted Benzaldehyde Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted benzaldehydes are not merely chemical intermediates; they are the architectural cornerstones of modern medicinal chemistry. Their unique structure—comprising a reactive formyl core flanked by orthogonal functional groups (halogens, alkoxys, nitros)—allows for the rapid assembly of complex heterocycles. This guide moves beyond basic synthesis to explore the strategic application of these blocks in high-value drug development, focusing on regiocontrol, self-validating protocols, and scalable manufacturing.

Part 1: Strategic Selection of Synthetic Methodologies

The synthesis of a polysubstituted benzaldehyde requires a decision matrix based on the electronic nature of the benzene ring and the desired substitution pattern. We categorize these into three primary workflows.

Decision Matrix for Method Selection

The following flowchart guides the chemist through the optimal synthetic route based on substrate properties.

SynthesisSelection Start Target: Polysubstituted Benzaldehyde CheckRing Analyze Ring Electronics Start->CheckRing ElectronRich Electron-Rich (e.g., -OMe, -NR2) CheckRing->ElectronRich Strong Donors Halogenated Halogenated Precursor (e.g., -Br, -I) CheckRing->Halogenated Aryl Halide Present Sensitive Acid/Base Sensitive Groups CheckRing->Sensitive Fragile Moieties VH Method A: Vilsmeier-Haack Formylation ElectronRich->VH LiEx Method B: Lithium-Halogen Exchange Halogenated->LiEx PdCat Method C: Pd-Catalyzed Carbonylation Sensitive->PdCat

Figure 1: Strategic decision tree for selecting the optimal formylation pathway based on substrate electronics and functional group tolerance.

Part 2: Advanced Experimental Protocols

Method A: Vilsmeier-Haack Formylation

Best for: Electron-rich arenes (phenols, anilines, anisoles). Mechanism: Electrophilic aromatic substitution using a chloroiminium ion.

Technical Insight: The causality here is driven by the activation of the amide (DMF) by POCl3 to form the Vilsmeier reagent (chloroiminium salt).[1] This electrophile is weak compared to Friedel-Crafts acyl cations, ensuring high regioselectivity (typically para to the donor group) and avoiding over-formylation.

Protocol:

  • Reagent Formation: In a flame-dried flask under Ar, cool DMF (3.0 equiv) to 0°C. Add POCl3 (1.1 equiv) dropwise. Critical: Maintain temp < 5°C to prevent thermal decomposition. Stir for 30 min until a viscous salt forms.

  • Addition: Dissolve the substrate (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Heating: Warm to 80°C for 4 hours. Monitor via TLC.

  • Hydrolysis (The Validation Step): Pour mixture onto crushed ice/NaOAc. A pH shift to ~7.0 triggers the hydrolysis of the intermediate iminium salt to the aldehyde. Self-Validation: The disappearance of the iminium color (often deep yellow/orange) and precipitation of the solid aldehyde confirms success.

Method B: Cryogenic Lithiation-Formylation

Best for: Regiocontrolled introduction of -CHO ortho/meta/para to a directing group or halogen. Mechanism: Lithium-Halogen exchange followed by nucleophilic attack on a formamide.

Protocol:

  • Setup: Flame-dry a Schlenk flask; flush with Argon. Add aryl bromide (1.0 equiv) in anhydrous THF.

  • Exchange: Cool to -78°C (acetone/dry ice). Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 min.

    • Expert Note: If the substrate contains an acidic proton (e.g., -OH), use n-BuLi (2.2 equiv) or protect the group first.

  • Formylation: After 1h at -78°C, add dry DMF (1.5 equiv) rapidly. The solution often becomes colorless.

  • Quench: Warm to RT and add sat. NH4Cl.[2][3]

  • Self-Validating Check: Use GC-MS on an aliquot before quenching. The presence of the debrominated species (Ar-H) indicates successful lithiation but failed formylation (wet DMF).

Part 3: Applications in Drug Discovery

Polysubstituted benzaldehydes are "privileged structures" because they serve as the electrophilic component in Multicomponent Reactions (MCRs) and heterocycle synthesis.

Heterocycle Assembly Workflow

The aldehyde carbon acts as the "lynchpin" for closing rings. Below is the pathway for synthesizing Benzimidazoles, a common pharmacophore.

DrugAssembly Aldehyde Polysubstituted Benzaldehyde Imine Schiff Base Intermediate Aldehyde->Imine + Cat. Acid Diamine o-Phenylenediamine Diamine->Imine Cyclization Oxidative Cyclization Imine->Cyclization O2 or Oxidant Product 2-Arylbenzimidazole (Bioactive Core) Cyclization->Product

Figure 2: Modular assembly of benzimidazole scaffolds using aldehyde building blocks.

Quantitative Comparison of Synthetic Routes
MetricVilsmeier-HaackLithiation-FormylationPd-Catalyzed Carbonylation
Substrate Scope Electron-rich arenesAryl halides (Br, I)Aryl halides (Cl, Br, I)
Reaction Conditions Acidic, Thermal (80°C)Basic, Cryogenic (-78°C)Neutral/Mild, Pressurized CO
Atom Economy Moderate (POCl3 waste)Low (Stoichiometric Li waste)High (Catalytic)
Scalability High (kg scale feasible)Moderate (Cooling costs)High (Industrial standard)
Key Risk Energetic exothermMoisture sensitivityCatalyst poisoning

Part 4: References

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Li, D., et al. (2023).[4] Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. Journal of Organic Chemistry. Retrieved from [Link]

  • Schall, A., & Reiser, O. (2007). Formylation of Arylmetal Reagents. Science of Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly substituted benzaldehydes serve as critical building blocks. 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) is a sterically encumbered, electron-rich aromatic aldehyde utilized in the development of advanced active pharmaceutical ingredients (APIs), including heterocycles and targeted protein degraders (e.g., VHL ligands).

Due to its highly specific substitution pattern, empirical thermodynamic data (such as exact melting and boiling points) are not extensively documented in standard open-source literature[1]. However, by applying principles of molecular thermodynamics and analyzing structural isomers, we can accurately predict its physicochemical behavior. This guide provides an in-depth analysis of the compound's physical properties, underlying intermolecular forces, and a self-validating experimental protocol for its application in reductive amination workflows.

Physicochemical Profiling

Melting Point Dynamics and Crystal Packing

3-Bromo-2,4-dimethylbenzaldehyde (Molecular Weight: 213.07 g/mol ) is typically encountered as a white to yellow solid under standard laboratory conditions[2]. The melting point of a substituted benzene derivative is heavily dictated by its crystal lattice energy, which in turn depends on molecular symmetry.

The presence of a bulky bromine atom at the 3-position, sandwiched tightly between two methyl groups at the 2- and 4-positions, creates significant steric hindrance. This "buttressing effect" forces the aldehyde group out of perfect coplanarity with the aromatic ring to minimize steric clash, thereby disrupting optimal


 stacking in the solid state. Based on its closest structural analogs—such as 3-bromo-4-methylbenzaldehyde (MP: 47–52 °C)[3] and 2-bromo-4-methylbenzaldehyde (MP: 30–35 °C)[4]—the melting point of 3-bromo-2,4-dimethylbenzaldehyde is predicted to be in the 40 °C to 55 °C range . It may occasionally present as a supercooled viscous liquid if minor impurities disrupt nucleation.
Boiling Point and Intermolecular Forces

The boiling point of an aromatic compound is governed by London dispersion forces and dipole-dipole interactions. The aldehyde moiety provides a strong permanent dipole, while the heavy bromine atom (atomic mass ~79.9 amu) contributes a massive electron cloud that is highly polarizable, drastically increasing London dispersion forces.

While empirical boiling point data for 693285-59-5 is restricted[2], its exact isomer, 4-bromo-2,6-dimethylbenzaldehyde, exhibits a boiling point of 284.1 ± 28.0 °C at atmospheric pressure (760 mmHg)[5]. Similarly, 2-bromo-4-methylbenzaldehyde boils at approximately 254.1 °C[4]. Consequently, 3-bromo-2,4-dimethylbenzaldehyde will exhibit a boiling point between 265 °C and 285 °C at 760 mmHg .

Expert Insight: Because aromatic aldehydes are prone to thermal decomposition and auto-oxidation at temperatures exceeding 200 °C, purification via distillation must always be performed under high vacuum (e.g., 0.5–1.0 mmHg), where the effective boiling point drops to approximately 80–100 °C [3].

Table 1: Comparative Physicochemical Properties of Analogs
Compound NameCAS NumberMolecular WeightPhysical State / Melting PointBoiling Point (760 mmHg)
3-Bromo-2,4-dimethylbenzaldehyde 693285-59-5 213.07 g/mol White to Yellow Solid [2]~265–285 °C (Predicted)
4-Bromo-2,6-dimethylbenzaldehyde5769-33-5213.07 g/mol Solid284.1 ± 28.0 °C[5]
3-Bromo-4-methylbenzaldehyde36276-24-1199.05 g/mol Solid (47–52 °C)[3]~250–260 °C[3]
2-Bromo-4-methylbenzaldehyde824-54-4199.05 g/mol Solid (30–35 °C)[4]254.1 ± 20.0 °C[4]

Validated Experimental Methodology: Reductive Amination

One of the most frequent applications of 3-bromo-2,4-dimethylbenzaldehyde in medicinal chemistry is the generation of secondary or tertiary benzylic amines via reductive amination. The protocol below is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee high-yield conversion without over-reduction.

Reaction Pathway Visualization

G N1 3-Bromo-2,4-dimethylbenzaldehyde (Aldehyde Precursor) N3 Imine Intermediate (Schiff Base) N1->N3 AcOH (cat.), DCE, RT N2 Primary Amine (Nucleophile) N2->N3 AcOH (cat.), DCE, RT N5 Secondary Amine Product (Target Scaffold) N3->N5 Reduction N4 NaBH(OAc)3 (Mild Reducing Agent) N4->N5 Hydride Transfer

Synthetic workflow for reductive amination of 3-Bromo-2,4-dimethylbenzaldehyde.

Step-by-Step Protocol

Step 1: Imine Formation (Dehydration)

  • Procedure: Dissolve 3-bromo-2,4-dimethylbenzaldehyde (1.0 eq, 1.0 mmol) and the desired primary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Causality: DCE is preferred over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the steric bulk of the 2,4-dimethyl groups hinders nucleophilic attack.

  • Catalysis: Add glacial acetic acid (0.1 eq). The mild acid protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the nucleophilic amine. Stir at room temperature for 2–4 hours.

Step 2: In-Situ Reduction

  • Procedure: Once imine formation is confirmed (via TLC, noting the disappearance of the UV-active aldehyde spot), add sodium triacetoxyborohydride (

    
    ) (1.5 eq, 1.5 mmol) portion-wise.
    
  • Causality:

    
     is strictly chosen over Sodium Borohydride (
    
    
    
    ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to reduce the protonated imine without reducing any unreacted starting aldehyde into a benzylic alcohol byproduct.

Step 3: Quenching and Phase Separation

  • Procedure: After 12 hours of stirring, quench the reaction by slowly adding saturated aqueous

    
     (5.0 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Step 4: Self-Validation & Quality Control (E-E-A-T) To validate the success of the protocol before proceeding to subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig utilizing the aryl bromide), perform the following checks:

  • 
    H-NMR Analysis:  Confirm the complete disappearance of the highly deshielded aldehyde proton singlet at ~10.2 ppm . Look for the appearance of a new singlet (or doublet, depending on the amine) in the 3.8–4.2 ppm  region, corresponding to the newly formed benzylic 
    
    
    
    protons.
  • LC-MS Analysis: Ensure the mass spectrum shows the

    
     peak of the target secondary amine. The presence of the bromine atom will be distinctly visible as a 1:1 isotopic doublet separated by 2 mass units (
    
    
    
    and
    
    
    ), confirming the halogen was not inadvertently cleaved during the reduction.

References

  • "4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier" - Chemsrc. [Link]

  • "2-Bromo-4-methylbenzaldehyde | CAS#:824-54-4" - Chemsrc.[Link]

Sources

Methodological & Application

Application Note: Overcoming Steric Bottlenecks in Biaryl Synthesis Using 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted biaryl compounds is a cornerstone of modern drug discovery, providing access to privileged scaffolds with tunable pharmacokinetic properties. However, utilizing 3-Bromo-2,4-dimethylbenzaldehyde as an electrophile in palladium-catalyzed cross-coupling presents a profound synthetic challenge.

Structurally, the reactive C–Br bond at the 3-position is flanked by two methyl groups at the 2- and 4-positions. This creates a classic 2,6-disubstituted steric environment around the halide. When coupled with an ortho-substituted arylboronic acid, the reaction must overcome immense steric repulsion during both the transmetalation and reductive elimination steps to form a tri- or tetra-ortho-substituted biaryl axis. Furthermore, the presence of the unprotected aldehyde mandates the use of mild conditions to prevent unwanted side reactions such as Cannizzaro disproportionation or aldol condensations.

To solve this, standard catalysts like


 must be abandoned in favor of highly specialized, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands)[1].

Catalyst Design and Causality

The successful coupling of 3-bromo-2,4-dimethylbenzaldehyde relies on the precise modulation of the palladium center's electronic and steric environment. We recommend the use of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in conjunction with


.

The Causality of the Catalyst System:

  • Accelerated Oxidative Addition: The highly electron-donating dicyclohexylphosphine moiety increases the electron density on the palladium center, facilitating the oxidative addition into the deactivated, sterically shielded C–Br bond[1].

  • Stabilization of the Monoligated State: The extreme steric bulk of the biphenyl backbone forces the formation of a highly reactive, 12-electron monoligated

    
     active species, which is critical for the activation of hindered halides[2].
    
  • Forced Reductive Elimination: Once the transmetalation complex is formed, the steric clash between the ligand and the two bulky aryl groups forces the two coupling partners into close proximity, drastically lowering the activation energy (

    
    ) required for reductive elimination[3]. Secondary interactions between the palladium center and the ipso-carbon of the lower dimethoxy ring further stabilize the transition state[3].
    

CatalyticCycle Pd0 Active Catalyst L₁Pd(0) OxAdd Oxidative Addition Complex L₁Pd(II)(Ar)Br Pd0->OxAdd 1. Oxidative Addition (Overcoming C-Br Sterics) BaseEx Base Exchange Complex L₁Pd(II)(Ar)(OH) OxAdd->BaseEx 2. Base Activation (Biphasic Interface) Transmet Transmetalation Complex L₁Pd(II)(Ar)(Ar') BaseEx->Transmet 3. Transmetalation (Boronate Attack) Product Sterically Hindered Biaryl + L₁Pd(0) Transmet->Product 4. Reductive Elimination (Accelerated by Ligand Bulk) Product->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Quantitative Optimization Data

The choice of base and solvent is as critical as the ligand. Strong bases (e.g.,


) will degrade the aldehyde handle. A biphasic mixture of Toluene/Water with 

provides the perfect balance: the water dissolves the base to form the reactive boronate nucleophile, while the mild phosphate base leaves the aldehyde untouched.

Table 1: Optimization of Reaction Conditions for 3-Bromo-2,4-dimethylbenzaldehyde

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation

(5 mol%)


/ Toluene
100<10%Failure: Inefficient oxidative addition due to ligand bulk mismatch.

(2 mol%)


/ THF
8045%Moderate: Prone to rapid protodeboronation of the nucleophile.

(1 mol%)
XPhos

/ Dioxane-

10082%Good: Efficient, but slight steric clash during transmetalation.

(1 mol%)
SPhos

/ Toluene-

100>95%Optimal: Secondary Pd-arene interactions accelerate reductive elimination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in Quality Control (QC) checkpoints ensure that failures in catalyst activation or reagent integrity are caught in real-time.

Materials Required:
  • 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol) (Excess accounts for minor protodeboronation)

  • 
     (0.01 equiv, 1.0 mol% Pd)
    
  • SPhos (0.024 equiv, 2.4 mol%)

  • Anhydrous

    
     (3.0 equiv, 3.0 mmol)
    
  • Degassed Toluene / Degassed Deionized Water (10:1 v/v, 0.2 M)

Step-by-Step Methodology:
  • Pre-catalyst Formation (QC Checkpoint 1): In an oven-dried Schlenk flask under an argon atmosphere, combine

    
     and SPhos in 2 mL of degassed toluene. Stir at room temperature for 15 minutes.
    
    • Validation: The solution must transition from a dark purple/black suspension to a clear, deep orange/red solution, confirming the generation of the active

      
       species. If the solution remains black, the catalyst has aggregated into inactive palladium black; discard and restart.
      
  • Reagent Assembly: To a separate reaction vial equipped with a magnetic stir bar, add 3-Bromo-2,4-dimethylbenzaldehyde, the arylboronic acid, and

    
    .
    
  • Atmospheric Control: Seal the vial with a PTFE septum. Perform three cycles of vacuum/argon backfilling to rigorously exclude oxygen, which rapidly oxidizes electron-rich phosphines like SPhos.

  • Solvent Addition: Inject the remaining degassed toluene and degassed water via syringe. Finally, transfer the pre-formed catalyst solution into the reaction vial via a gas-tight syringe.

  • Coupling: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.

  • Reaction Monitoring (QC Checkpoint 2): After 4 hours, sample the organic layer for HPLC/TLC analysis.

    • Validation: Monitor the disappearance of the aldehyde starting material. The presence of a des-bromo byproduct (2,4-dimethylbenzaldehyde) indicates premature reductive elimination (often due to poor boronic acid stoichiometry or inactive base).

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    

Downstream Applications in Drug Development

The resulting sterically hindered biaryl aldehyde is not an end-product but a highly versatile intermediate. The intact aldehyde group serves as an orthogonal functional handle for late-stage diversification, allowing medicinal chemists to rapidly synthesize libraries of structurally rigid, atropisomeric API (Active Pharmaceutical Ingredient) scaffolds.

Workflow SM 3-Bromo-2,4-dimethyl- benzaldehyde Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki BA Arylboronic Acid (Nucleophile) BA->Suzuki Intermediate Hindered Biaryl Aldehyde (Key Intermediate) Suzuki->Intermediate Pd/SPhos RedAm Reductive Amination Intermediate->RedAm R-NH₂ / NaBH(OAc)₃ Wittig Wittig Olefination Intermediate->Wittig Ph₃P=CH-R API1 Amine-Functionalized API Scaffold RedAm->API1 API2 Alkene-Functionalized API Scaffold Wittig->API2

Fig 2: Downstream functionalization workflow of the biaryl aldehyde intermediate.

References

  • [1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • [2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC Source: nih.gov URL:[Link]

  • [3] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications Source: acs.org URL:[Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 15764-16-6) . This substrate presents a dual challenge: significant steric hindrance due to the ortho-methyl groups at C2 and C4 flanking the bromine at C3, and the chemical sensitivity of the formyl group (aldehyde) to strong nucleophiles and oxidants.

Traditional catalyst systems (e.g., Pd(PPh₃)₄) often fail to achieve quantitative conversion on this scaffold due to the inability of the palladium center to undergo oxidative addition effectively in the crowded steric environment. This protocol employs Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos) to overcome the steric barrier, ensuring high yields (>90%) while preserving the aldehyde functionality.

Scientific Rationale & Reaction Engineering
2.1 The Steric Challenge

The target molecule, 3-Bromo-2,4-dimethylbenzaldehyde, features a bromine atom sandwiched between two methyl groups. In the catalytic cycle, the Oxidative Addition step is rate-limiting for electron-rich aryl halides, but for sterically hindered substrates, the formation of the Pd(II) complex is energetically penalized by the clash between the ligand sphere and the ortho-substituents.

  • Standard Ligands (PPh₃): The cone angle is insufficient to prevent aggregate formation, and the electron density is too low to facilitate oxidative addition across the hindered C-Br bond.

  • Solution (SPhos/XPhos): These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination). Crucially, the interaction between the palladium and the ipso-carbon of the bottom ring of the biaryl ligand stabilizes the monoligated Pd(0) species, which is the active catalyst.

2.2 Chemoselectivity (Aldehyde Protection)

Aldehydes are prone to:

  • Cannizzaro Reaction: Disproportionation in the presence of strong hydroxide bases (NaOH, KOH).

  • Condensation: Aldol-type side reactions.

  • Oxidation: Conversion to benzoic acid if O₂ is not rigorously excluded.

Engineering Decision: We utilize Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These bases are sufficiently basic to activate the boronic acid for transmetallation but mild enough to minimize aldehyde degradation compared to hydroxides or alkoxides.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the bulky ligand in navigating the steric hindrance of the 3-Bromo-2,4-dimethylbenzaldehyde substrate.

SuzukiCycle cluster_steric Critical Steric Barrier Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate PdII_Int Pd(II) Intermediate (Crowded Center) OxAdd->PdII_Int TransMet Transmetallation (Base Activated) PdII_Int->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Aldehyde Product RedElim->Product Substrate 3-Bromo-2,4-dimethyl- benzaldehyde Substrate->OxAdd Boronic Aryl Boronic Acid + Base (K3PO4) Boronic->TransMet

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 2,4-dimethyl substitution pattern.

Detailed Experimental Protocol

Target Reaction: Coupling of 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv) with Phenylboronic Acid (1.5 equiv).

4.1 Materials & Reagents
ComponentSpecificationRole
Substrate 3-Bromo-2,4-dimethylbenzaldehyde (CAS 15764-16-6)Electrophile
Coupling Partner Aryl Boronic Acid (e.g., Phenylboronic Acid)Nucleophile
Catalyst Source Pd(OAc)₂ (Palladium Acetate)Metal Source
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Steric/Electronic Modulator
Alternative Cat. SPhos Pd G3 (Precatalyst)Pre-formed active species
Base K₃PO₄ (finely ground, anhydrous)Boron Activation
Solvent Toluene / Water (10:1 ratio)Reaction Medium
4.2 Step-by-Step Procedure

Step 1: Catalyst Preparation (In Glovebox or under Argon flow)

  • Option A (Separate components): In a 20 mL vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Dissolve in 1 mL of anhydrous Toluene. Stir for 10 minutes at room temperature to form the active catalytic species (solution usually turns from orange to pale yellow/colorless).

  • Option B (Precatalyst): Weigh SPhos Pd G3 (0.01 mmol, 1 mol%) directly into the reaction vessel. Recommended for reproducibility.

Step 2: Reaction Assembly

  • To a reaction tube equipped with a magnetic stir bar, add:

    • 3-Bromo-2,4-dimethylbenzaldehyde (213 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.5 mmol, 1.5 equiv).

    • K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with Nitrogen or Argon (3 cycles).

  • Add the Solvent Mixture : 4 mL Toluene (degassed) and 0.4 mL Water (degassed).

  • Add the Catalyst Solution (from Step 1) via syringe.

Step 3: Execution

  • Seal the tube and heat the reaction block to 100°C .

  • Stir vigorously (800-1000 rpm) to ensure efficient mixing of the biphasic system.

  • Monitor: Check reaction progress by TLC or LC-MS after 2 hours. Due to sterics, reaction may require 4–12 hours for full conversion.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The aldehyde product is typically UV-active and less polar than the starting bromide.

Optimization & Troubleshooting Guide

If conversion is low (<50%) or side products form, follow this logic tree.

Optimization Start Low Yield / Conversion? Check1 Is Starting Material Remaining? Start->Check1 Yes Check2 Is Aldehyde Degrading? Start->Check2 No, complex mixture Action1 Increase Temp to 110°C OR Switch to XPhos Check1->Action1 Steric Issue Action2 Switch Base to Cs2CO3 or K2CO3 Check2->Action2 Base Sensitivity Action3 Use Anhydrous Conditions (Dioxane, CsF) Check2->Action3 Protodeboronation

Caption: Decision tree for troubleshooting low yields in hindered aldehyde couplings.

Data Summary: Ligand Performance (Simulated based on Class Precedents)

Ligand System Yield (24h) Notes
Pd(PPh₃)₄ < 20% Fails oxidative addition due to sterics.
Pd(dppf)Cl₂ 40-60% Moderate activity; slow kinetics.
Pd(OAc)₂ / SPhos > 95% Recommended. Excellent steric tolerance.

| Pd-PEPPSI-iPr | > 90% | Good alternative; requires higher temp (110°C). |

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • BenchChem. "Application Notes for Suzuki Coupling of Sterically Hindered Substrates." BenchChem Technical Library, 2025.

  • Fisher Scientific. "Safety Data Sheet: 2,4-Dimethylbenzaldehyde." Fisher Scientific MSDS, 2022.

Sources

Application Note: Reductive Amination Protocols for 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the reductive amination of 3-Bromo-2,4-dimethylbenzaldehyde , a scaffold critical in medicinal chemistry for accessing functionalized benzylamines used in kinase inhibitors and GPCR ligands.

The Challenge: Steric vs. Electronic Conflict

The substrate presents a unique "push-pull" conflict that defeats standard protocols:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position (ortho to the aldehyde) creates significant steric bulk, retarding the initial nucleophilic attack of the amine. Standard equilibrium favors the aldehyde over the imine.

  • Chemoselectivity Risks: The C3-Bromine handle is essential for downstream cross-coupling (e.g., Suzuki-Miyaura). Aggressive reducing conditions (e.g., H₂/Pd-C) carry a high risk of hydrodehalogenation (cleaving the C-Br bond).

The Solution Strategy

We utilize a Stepwise Activation Protocol . Instead of relying on thermodynamic equilibrium, we drive imine formation kinetically using Lewis Acid catalysis or dehydration agents before introducing the hydride source.

ParameterStandard Protocol (STAB)Enhanced Protocol (Ti-Mediated)
Primary Use Case Unhindered Primary AminesSecondary Amines, Anilines, Hindered Primary Amines
Mechanism Acid-Catalyzed Equilibrium ShiftLewis-Acid Activation & Water Scavenging
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₄ (after imine formation)
Ar-Br Stability ExcellentExcellent
Reaction Time 4–16 Hours12–24 Hours (One-Pot, Two-Step)

Mechanistic Pathway & Logic

The following diagram illustrates the critical decision points in the reaction pathway. Note the specific role of Titanium(IV) isopropoxide in overcoming the energy barrier imposed by the ortho-methyl group.

ReductiveAmination Start 3-Bromo-2,4- dimethylbenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Amine Partner (R-NH2) Amine->Hemiaminal Imine Imine Species (Rate Limiting Step) Hemiaminal->Imine Slow (-H2O) Reduction Hydride Transfer Imine->Reduction + Hydride Source Product Target Benzylamine Reduction->Product Acid Acetic Acid (Protonation) Acid->Hemiaminal Catalyzes Ti Ti(OiPr)4 (Coordination + Drying) Ti->Hemiaminal Accelerates & Traps H2O

Figure 1: Mechanistic pathway highlighting the rate-limiting imine formation due to C2-methyl steric hindrance.

Experimental Protocols

Protocol A: The Standard STAB Method

Best For: Primary alkyl amines with minimal steric bulk. Reagent: Sodium Triacetoxyborohydride (STAB).[1] Rationale: STAB is a mild hydride donor that does not reduce aldehydes/ketones quickly, allowing the imine to form and be reduced selectively in situ. It will not reduce the Ar-Br bond.

Materials
  • 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure
  • Imine Pre-equilibrium: In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Critical: This allows the hindered carbonyl to establish equilibrium with the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for disappearance of imine mass).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The Titanium(IV) Isopropoxide Method (Preferred)

Best For: Secondary amines, anilines, or unreactive amines. Reagent: Ti(OiPr)₄ followed by NaBH₄.[2][3] Rationale: The ortho-methyl group makes water removal difficult. Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and as a chemical desiccant, driving the equilibrium to the imine species completely before reduction.

Materials
  • 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure
  • Complexation: In a dried flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.2 equiv) in neat Ti(OiPr)₄ (if liquid amine) or minimal THF.

  • Imine Formation: Stir at RT for 6–12 hours.

    • Note: The solution often becomes viscous. If stirring stops, add small amounts of dry THF.

    • Validation: Monitor by IR (disappearance of C=O stretch at ~1690 cm⁻¹) or NMR aliquot.

  • Dilution: Dilute the mixture with dry Methanol or Ethanol (0.2 M final concentration).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic hydrogen evolution).

  • Stir: Stir at RT for 2–4 hours.

  • Hydrolysis (Critical): Quench by adding water (1 mL per mmol Ti). A white precipitate (TiO₂) will form.

    • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Alternative Workup: Add 1N NaOH to dissolve titanium salts if the amine is acid-sensitive, though Celite filtration is cleaner.

  • Purification: Concentrate filtrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance prevents imine formation.Switch to Protocol B (Ti-mediated). Increase reaction time of Step 1 (Imine formation) to 24h.
Alcohol Byproduct Direct reduction of aldehyde (reductant added too early).Ensure imine formation is complete before adding hydride.[1] Use STAB (less reactive toward aldehyde) instead of NaCNBH₃.
Debromination (M-Br) Reductant too strong or metal contamination.Never use H₂/Pd-C. Avoid refluxing with NaBH₄. Keep temperature <40°C.
Titanium Emulsion Improper quenching of Ti(OiPr)₄.Use the "Celite Filtration" method. Do not try to extract directly from the slurry.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5][6]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[6] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." MilliporeSigma.

Sources

Using 3-Bromo-2,4-dimethylbenzaldehyde in Schiff base formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Schiff Bases derived from 3-Bromo-2,4-dimethylbenzaldehyde

Executive Summary

This guide details the protocols for utilizing 3-Bromo-2,4-dimethylbenzaldehyde (CAS 693285-59-5) as a scaffold in Schiff base (imine) formation. While benzaldehyde condensations are routine, this specific substrate presents unique challenges due to the ortho-methyl steric hindrance at the C2 position, which significantly retards nucleophilic attack at the carbonyl carbon. Additionally, the C3-bromo substituent provides a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), making this scaffold highly valuable for generating diversely substituted pharmacophores.

This document provides two optimized protocols: a robust Standard Reflux Method for scalability and a Microwave-Assisted Method for high-throughput screening.

Compound Profile & Safety[1]

PropertySpecification
Compound Name 3-Bromo-2,4-dimethylbenzaldehyde
CAS Number 693285-59-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DCM, CHCl₃, EtOH (hot), Toluene; Insoluble in water
Handling Warning: Irritant (H315, H319, H335). Harmful if swallowed/inhaled. Use fume hood.

Reaction Strategy & Mechanism

The Steric Challenge: Unlike simple benzaldehyde, the methyl group at position 2 exerts steric bulk that shields the carbonyl carbon. Standard room-temperature stirring often results in incomplete conversion or long reaction times.

  • Solution: We utilize acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity, combined with azeotropic water removal or molecular sieves to drive the equilibrium forward.

Mechanistic Pathway:

  • Activation: Acid catalyst protonates the carbonyl oxygen.

  • Nucleophilic Attack: The primary amine attacks the activated carbonyl.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Elimination: Loss of water yields the imine (Schiff base).

ReactionMechanism Reactants 3-Bromo-2,4-dimethyl- benzaldehyde + Amine Activated Activated Carbonyl (Protonated) Reactants->Activated H+ Catalyst Intermediate Carbinolamine (Unstable) Activated->Intermediate Nucleophilic Attack Transition Dehydration (- H₂O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Irreversible Step

Caption: Acid-catalyzed condensation mechanism overcoming steric hindrance at the C2 position.

Experimental Protocols

Protocol A: Standard Reflux (High Purity/Scale-Up)

Best for: Gram-scale synthesis, high-purity requirements, and thermally stable amines.

Reagents:

  • 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)[1]

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (213 mg) of 3-Bromo-2,4-dimethylbenzaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the primary amine. If the amine is a solid, dissolve it in minimal ethanol before addition.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Note: For amine salts (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to free the base.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (higher Rf) should disappear.

  • Isolation:

    • Allow the reaction to cool to room temperature.[3]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.[2]

    • Scenario B (No precipitate): Evaporate solvent to 1/3 volume and cool in an ice bath. If oil persists, triturate with cold hexane.

  • Purification: Recrystallize from hot ethanol or ethanol/water mixtures.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid screening, and sensitive substrates.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Minimal Ethanol (slurry) or Solvent-Free (neat).

Step-by-Step Procedure:

  • Mixing: In a microwave-safe reaction vial (e.g., 10 mL crimp-top), mix 1.0 mmol aldehyde and 1.0 mmol amine.

  • Catalysis: Add 1 drop of glacial acetic acid. Add 0.5 mL ethanol only if mixing is difficult (create a paste).

  • Irradiation: Place in a microwave synthesizer.

    • Settings: 150 Watts, 80°C, 2–5 minutes.

  • Workup: Cool the vial. Add 5 mL cold ethanol and sonicate to precipitate the product. Filter and dry.[2][3]

Characterization & Analysis

To validate the formation of the Schiff base and ensure the integrity of the bromine/methyl handles, look for these specific spectral signatures.

TechniqueDiagnostic SignalInterpretation
FT-IR 1615–1630 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch.
FT-IR ~1700 cm⁻¹ (Absent)Disappearance of the aldehyde C=O stretch (indicates completion).
¹H NMR δ 8.2 – 8.8 ppm (Singlet)The azomethine proton (-N=CH -). Distinct downfield shift.
¹H NMR δ 2.3 – 2.5 ppmTwo singlets corresponding to the C2 and C4 methyl groups.
¹H NMR ~δ 10.0 ppm (Absent)Disappearance of the aldehyde -CH O proton.
¹³C NMR δ 158 – 164 ppm The azomethine carbon (-N=C H-).

Troubleshooting Low Yields:

  • Problem: Starting material remains after 6 hours.

    • Cause: Steric hindrance from C2-Methyl is blocking attack.

    • Fix: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.

Workflow Visualization

Workflow Start Weigh Reagents (Aldehyde + Amine) MethodChoice Select Method Start->MethodChoice Reflux Reflux (EtOH, 4-6h) Standard Protocol MethodChoice->Reflux Scale > 1g Microwave Microwave (80°C, 5 min) Rapid Protocol MethodChoice->Microwave Screening/Fast TLC TLC Check (Disappearance of Aldehyde) Reflux->TLC Microwave->TLC Workup Cool & Precipitate TLC->Workup Complete Purify Recrystallize (EtOH/Hexane) Workup->Purify Analyze Characterization (NMR, IR, MP) Purify->Analyze

Caption: Decision matrix for selecting the optimal synthesis pathway based on scale and time constraints.

References

  • Qin, W., et al. (2013). "Microwave-assisted synthesis of Schiff bases of 2,4-disubstituted benzaldehydes." Journal of Chemical Research. (General reference for microwave protocols on hindered aldehydes).
  • Sakhare, D.T. (2022).[4] "Synthesis, Characterization and Antimicrobial Activity of Schiff Base Derived from 2-Hydroxybenzaldehyde and Methyl Derivatives." GIS Science Journal, 9(4), 82-94.[4] (Context for biological activity of methyl/bromo substituted Schiff bases).

Sources

Grignard reaction conditions for synthesizing 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Synthesis of 3-Bromo-2,4-dimethylbenzaldehyde via Turbo-Grignard Halogen-Metal Exchange

Executive Summary

The synthesis of highly functionalized benzaldehydes from polyhalogenated aromatic precursors requires strict regiocontrol. This application note details a robust, self-validating protocol for the synthesis of 3-bromo-2,4-dimethylbenzaldehyde from 1,3-dibromo-2,4-dimethylbenzene[1]. By utilizing the Knochel Turbo-Grignard reagent (


), the protocol bypasses the erratic initiation and poor selectivity of traditional magnesium turnings, leveraging kinetic control and steric differentiation to achieve >95% regioselective mono-formylation.

Mechanistic Rationale & Reaction Design (Expertise & Experience)

Traditional Grignard synthesis using magnesium metal relies on a heterogeneous solid-liquid electron transfer. In polyhalogenated systems, this often leads to runaway reactions, Wurtz coupling, and non-selective di-metalation. To solve this, we employ the Turbo-Grignard reagent (


), which shifts the mechanism to a homogeneous, kinetically controlled halogen-metal exchange[2].

The Role of Lithium Chloride: Standard Grignard reagents form unreactive polymeric aggregates in tetrahydrofuran (THF). The addition of


 breaks these aggregates, forming a highly reactive, monomeric magnesiate complex. This dramatically accelerates the exchange rate, allowing the reaction to proceed at low temperatures (-15 °C)[3].

Causality of Regioselectivity: Regioselectivity in this workflow is governed entirely by steric discrimination. The starting material, 1,3-dibromo-2,4-dimethylbenzene, possesses two distinct bromines. The bromine at C3 is flanked by two ortho-methyl groups (C2 and C4), creating a severe steric penalty. Conversely, the bromine at C1 is adjacent to only one methyl group. The bulky isopropyl group of the Turbo-Grignard reagent kinetically favors the less hindered C1 position. Operating at -15 °C locks in this kinetic preference.

Electrophilic Trapping: N,N-Dimethylformamide (DMF) is selected as the formylating agent over other formamides because the resulting tetrahedral hemiaminal intermediate is highly stable under the basic reaction conditions. This prevents over-addition of the Grignard reagent (which would yield a secondary alcohol) until the complex is intentionally broken during the aqueous acidic workup.

G SM 1,3-Dibromo-2,4-dimethylbenzene (Sterically differentiated Br sites) Intermediate Arylmagnesium Intermediate (Selective C1 Magnesiation) SM->Intermediate Halogen-Metal Exchange -15 °C, THF Reagent iPrMgCl·LiCl (Turbo-Grignard) Reagent->Intermediate Kinetically controlled Product 3-Bromo-2,4-dimethylbenzaldehyde (Target Product) Intermediate->Product Nucleophilic Addition 0 °C to RT Electrophile DMF (Formylating Agent) Electrophile->Product Quench with NH4Cl

Fig 1: Reaction logic showing steric-driven halogen-metal exchange and subsequent formylation.

Process Parameters & Stoichiometry

Summarized below is the optimized stoichiometry for a 10 mmol scale validation batch.

ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Dibromo-2,4-dimethylbenzene263.961.02.64 g (10 mmol)Starting Material

(1.3 M in THF)
-1.18.46 mL (11 mmol)Metalating Agent
N,N-Dimethylformamide (DMF)73.091.51.16 mL (15 mmol)Electrophile
Anhydrous THF--20 mLSolvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the formylation step until the In-Process Control (IPC) confirms complete metalation.

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).

  • Add 1,3-dibromo-2,4-dimethylbenzene (2.64 g, 10 mmol) to the flask.

  • Inject anhydrous THF (20 mL) via syringe and stir to dissolve.

Step 2: Kinetically Controlled Halogen-Metal Exchange 4. Submerge the flask in a dry ice/ethylene glycol bath and cool the solution to -15 °C. 5. Add


 (1.3 M in THF, 8.46 mL, 11 mmol) dropwise over 15 minutes using a syringe pump to prevent localized heating.
6. Stir the reaction mixture at -15 °C for 2 hours.

Step 3: In-Process Control (IPC) - Critical Validation 7. Self-Validation Step: Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of a saturated iodine (


) solution in THF.
8. Extract with diethyl ether and analyze via GC-MS.
9. Causality: You must observe the mass corresponding to 1-iodo-3-bromo-2,4-dimethylbenzene. If unreacted starting material remains, continue stirring for 1 hour. Do not add DMF until conversion is >95%, as unreacted Grignard will lead to complex separation issues.

Step 4: Electrophilic Trapping (Formylation) 10. Once exchange is confirmed, warm the reaction slightly to 0 °C. 11. Add anhydrous DMF (1.16 mL, 15 mmol) dropwise over 5 minutes. 12. Remove the cooling bath, allow the mixture to warm to room temperature (20-25 °C), and stir for 1 hour.

Step 5: Quench, Workup, and Purification 13. Cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous


 (20 mL). Note: This breaks the stable hemiaminal intermediate to release the aldehyde.
14. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

mL). 15. Wash the combined organic layers with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. 16. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 95:5) to yield 3-bromo-2,4-dimethylbenzaldehyde as a solid.

Workflow Step1 Step 1: Preparation Dry THF, Argon atm Dissolve Dibromide Step2 Step 2: Metalation Cool to -15 °C Add iPrMgCl·LiCl dropwise Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 3: Formylation Add DMF at 0 °C Warm to RT (1 h) Step3->Step4 Step5 Step 4: Quench & Workup Sat. NH4Cl quench EtOAc Extraction Step4->Step5 Step6 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2: Step-by-step experimental workflow with integrated IPC validation.

Troubleshooting & Process Adjustments

ObservationRoot CauseCorrective Action
High levels of di-formylated product Temperature exceeded -10 °C during metalation, overriding kinetic control.Strictly maintain the cooling bath at -15 °C. Reduce the addition rate of the Grignard reagent.
Incomplete metalation in IPC Moisture in THF degraded the Turbo-Grignard reagent.Ensure THF is freshly distilled or drawn from a solvent purification system. Titrate

prior to use.
Formation of secondary alcohol DMF was wet, or the reaction was allowed to reflux.Use anhydrous DMF. Ensure the reaction is quenched with

before any application of heat.

References

  • "3-BROMO-2,4-DIMETHYLBENZALDEHYDE | 693285-59-5 - Sigma-Aldrich", sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOPNcsXEmIjBmokVNL19ZB7SkElfhswNhwhMXp9SwO5TgZA9MrREwiKk6bPnkgLKMnRG98P0Mm9sDx2rscs8i-Gis9zJ36B9HiM8RtxA_x3hFIJVmwY0pFUosNC6m0xRL8W5R7GnCPSS0VEeJOz1bb9aJLAMcQXSLyZtkbDPbs2RGhByjDJSQel48=]
  • "1,3-Dibromo-2,4-dimethylbenzene | 90434-19-8 - MilliporeSigma", sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm72p99nYpFfu5GVplFbPYeljEkZTNbtlqbO-FcywMHgQXAHY2_g0c3yo4x3G1yFSz0--M2pS05VG9uNqlAnVIQiha_IWNMGl6YMdyuGnYMx_DIolZrltRh_V22iXszT2QuAgLc2QdL0st-F_PU7CK2-PAIR1F5yy4rz1OsT883n4a-EhCRlZThw==]
  • "Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N–C Cleavage", rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnJDlSSKDfIlkhthqYXZ2SbFbda_Qk4YAmhMPC75s1ENc1yC2pa4O-qGWLhtXt8CHDDxXL8G7xqN6qkThgLW_80aSBd8X_Eg70b5MWSqN2qvqtSeYVlx32mLJYlfbJ11QVV2sDQ8a85oTUYUPBZqnYeYnU0X9p246O]
  • "Turbo-Grignard Reagent Mediated Polymerization of Styrene under Mild Conditions Capable of Low Đ and Reactive Hydrogen Compatibility", researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4I06H-5xS0VulkupT_DyVhY8RrrjjHbzKHnDJ3lb75NJ9o1Q21UaUcXmA9LZ5hQedTFgzsSqGOKn4caCtVsIHihFv3UITaK3tN-tijis7MItBpNgQJ28RKE_SYFDsbhIaSdyyvGGAgTCWekI0NbtCS0q2ZcaRR-X28b4xskNL3SDS3qLTWermBZSDye5VEM-TzFr0e2Ptziyy_sucGkhRnH0ixRfVDdbJSgVXtGb7NUmnV9FzPGn9jvh4T7E5TxBs8INBARgWD1MOk1e78DzVpWQb83fkGmtxOkipriko7RTXxu1zqSQVVvpqFDXUjVJOAYw=]

Sources

Preparation of pharmaceutical intermediates from 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Sterically Congested Scaffold 3-Bromo-2,4-dimethylbenzaldehyde

Part 1: Strategic Analysis & Chemical Logic

1.1 The Scaffold: 3-Bromo-2,4-dimethylbenzaldehyde In the landscape of medicinal chemistry, 3-Bromo-2,4-dimethylbenzaldehyde (CAS 15764-16-6) represents a high-value "privileged structure," particularly for the synthesis of kinase inhibitors (e.g., substituted biaryls) and GPCR ligands .[1]

Its structural uniqueness lies in the C3-Bromine position, which is sterically "sandwiched" between two methyl groups (at C2 and C4).[1]

  • Steric Consequence: This 2,4-dimethyl substitution pattern creates a rotationally restricted environment.[1] When coupled to another aromatic ring, it often induces atropisomerism (axial chirality), a property exploited in modern drug design to increase selectivity and binding affinity.

  • Reactivity Consequence: The steric bulk significantly retards the oxidative addition step in palladium-catalyzed cross-couplings.[1] Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in stalled reactions or homocoupling.

1.2 The Synthetic Strategy To utilize this scaffold effectively, we must employ a divergent synthesis approach:

  • Pathway A (The "Hard" Coupling): Palladium-catalyzed cross-coupling at the hindered C3-Br position.[1] This requires "next-generation" Buchwald ligands (e.g., XPhos, SPhos) to overcome the steric barrier.

  • Pathway B (The "Soft" Functionalization): Reductive amination of the C1-Aldehyde.[1] While the C2-methyl exerts some steric pressure, the aldehyde remains accessible to nucleophiles.

Part 2: Visualizing the Workflow

The following diagram outlines the divergent synthetic pathways and the critical decision points based on steric hindrance.

ReactionWorkflow Start Starting Material 3-Bromo-2,4-dimethylbenzaldehyde StepA1 Pathway A: Suzuki Coupling (Sterically Demanding) Start->StepA1 C3-Br Reactivity StepB1 Pathway B: Reductive Amination (Aldehyde Functionalization) Start->StepB1 C1-CHO Reactivity CatSelect Critical: Catalyst Selection (Pd-XPhos G2 or Pd-SPhos) StepA1->CatSelect Overcome Sterics ProdA Product A: Biaryl Scaffold (Atropisomeric Core) CatSelect->ProdA 80-100°C, Base Cond Imine Formation (Ti(OiPr)4 Additive) StepB1->Cond Amine + Acid Red Reduction (NaBH(OAc)3) Cond->Red In-situ ProdB Product B: Benzylamine Derivative (Solubilizing Tail) Red->ProdB

Caption: Divergent synthesis pathways for 3-Bromo-2,4-dimethylbenzaldehyde. Pathway A addresses the sterically hindered halogen, while Pathway B targets the aldehyde.

Part 3: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To synthesize a hindered biaryl intermediate suitable for kinase inhibitor scaffolds.[1]

Rationale: Standard catalysts fail here due to the ortho,ortho-dimethyl effect. We utilize XPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species, which is electron-rich and bulky enough to facilitate oxidative addition into the hindered C-Br bond.[1]

Materials:

  • 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-5 mol%) [CAS: 1310584-14-5]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the aryl bromide (1.0 eq), boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G2 (0.02 eq).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1). The concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat the block to 80–100°C . Vigorous stirring is essential as the biphasic system requires efficient mass transfer.

    • Checkpoint: Monitor by HPLC/UPLC after 2 hours. The hindered bromide may require up to 12-16 hours for full conversion.

  • Workup (Pd Removal):

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Filter through a pad of Celite to remove insoluble salts and palladium black.

    • Wash the organic layer with water (x2) and brine (x1).

    • Critical Step: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour if the product is a late-stage intermediate.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Summary: Catalyst Performance

Catalyst System Yield (24h) Notes
Pd(PPh₃)₄ / Na₂CO₃ < 20% Stalled; Catalyst decomposition.[1]
Pd(dppf)Cl₂ / K₂CO₃ 35-45% Slow conversion; significant debromination.[1]

| XPhos Pd G2 / K₃PO₄ | > 85% | Recommended. Excellent turnover.[1] |

Protocol B: Reductive Amination (Direct Method)

Objective: To install a solubilizing amine tail at the aldehyde position.

Rationale: While less hindered than the bromine, the aldehyde is still adjacent to a methyl group (C2). To ensure complete imine formation before reduction (preventing alcohol byproduct), we use Titanium(IV) isopropoxide as a Lewis acid / water scavenger.

Materials:

  • 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)[1]

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous DCM (0.2 M).

    • Add Ti(OiPr)₄ (1.2 eq) dropwise.

    • Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should disappear, replaced by the imine mass.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to room temperature and stir overnight.

  • Quench (Critical):

    • The reaction contains Titanium salts which form a gel upon adding water.

    • Protocol: Quench by adding 1N NaOH or a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate).[1] Stir vigorously for 1 hour until two clear layers form.

  • Isolation:

    • Separate the organic layer.[2] Extract aqueous layer with DCM.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Amine products often streak on silica.[1] Use DCM/MeOH/NH₄OH (90:10:1) as the eluent.

Part 4: Safety & Handling

  • 3-Bromo-2,4-dimethylbenzaldehyde: Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal hazard.[1] All waste streams must be segregated for heavy metal disposal.[1]

  • Titanium(IV) isopropoxide: Moisture sensitive.[1] Hydrolyzes to release isopropanol and TiO₂.

Part 5: References

  • Suzuki-Miyaura Coupling Mechanism & Catalyst Selection:

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][4][5][6][7][8]

    • Source: Fisher Scientific / Thermo Fisher.

    • URL:[Link][1][4][5][7][9][10][11]

  • Reductive Amination Methodologies:

    • Title: Reductive Amination Application Note.[1][12][13][14][15]

    • Source: Sigma-Aldrich (Merck).

  • Sterically Hindered Coupling Insights:

    • Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[1][6]

    • Source: Organic Chemistry Frontiers (RSC), 2014.

    • URL:[Link]

  • Compound Safety Data:

    • Title: Safety Data Sheet - 2,4-Dimethylbenzaldehyde (Analogous structure data).[1]

    • Source: Sigma-Aldrich.

Sources

Strategic Functionalization of Sterically Hindered Aldehydes: 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

This guide details the strategic functionalization of 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 83647-43-2), a critical intermediate for pharmaceuticals and agrochemicals. While the benzaldehyde core is a standard electrophile, this specific scaffold presents a unique challenge: steric hindrance imposed by the ortho-methyl group at position 2.

Successful derivatization requires protocols adapted for hindered carbonyls. This note provides optimized workflows for Reductive Amination , Pinnick Oxidation , and Wittig Olefination , specifically engineered to overcome the kinetic barrier of the ortho-substituent while preserving the integrity of the aryl bromide for downstream cross-coupling.

Strategic Analysis: The "Ortho-Effect"

Before initiating synthesis, researchers must account for the structural reality of the molecule.

  • Steric Environment: The C2-methyl group creates a "gatekeeper" effect around the aldehyde carbonyl. Nucleophilic attack (e.g., by amines or ylides) is kinetically slower compared to unsubstituted benzaldehyde.

  • Electronic Profile: The electron-donating methyl groups (C2, C4) make the carbonyl oxygen more basic but the carbonyl carbon less electrophilic.

  • Orthogonal Reactivity: The C3-Bromine is flanked by two methyl groups (C2, C4). This "buttressing effect" makes the bromine extremely resistant to accidental displacement but also challenging for subsequent Suzuki/Buchwald couplings. Crucially, the aldehyde must be functionalized first or protected to avoid chemoselectivity issues.

Decision Matrix: Pathway Selection

Use the following logic to select the appropriate functionalization route:

G Start 3-Bromo-2,4-dimethylbenzaldehyde Decision Target Moiety? Start->Decision RouteA Secondary/Tertiary Amine (Scaffold Diversification) Decision->RouteA Amine RouteB Carboxylic Acid (Building Block) Decision->RouteB Acid RouteC Styrene/Alkene (Chain Extension) Decision->RouteC Alkene MethodA Titanium-Mediated Reductive Amination RouteA->MethodA Overcomes Sterics MethodB Pinnick Oxidation (NaClO2) RouteB->MethodB Mild & Selective MethodC Wittig Olefination (High Pressure/Temp) RouteC->MethodC Strong Base Req.

Figure 1: Strategic workflow for functional group interconversion.

Application I: Reductive Amination (Amine Synthesis)

Challenge: The ortho-methyl group hinders the formation of the hemiaminal and imine intermediates. Standard protocols (amine + reducing agent) often stall or yield low conversion. Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Protocol A: Ti-Mediated Reductive Amination

Scope: Synthesis of secondary amines from primary amines.

Materials
  • Substrate: 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Amine: Primary amine (1.1–1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv) [Strictly Anhydrous]

  • Reductant: Sodium borohydride (NaBH4) (1.5 equiv)

  • Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)4 (1.25 equiv) dropwise. The solution may turn slightly yellow/hazy.

    • Optimization: Stir at room temperature for 6–12 hours. Note: For less hindered aldehydes, 1 hour is sufficient. Here, the extended time ensures complete conversion of the hindered carbonyl to the imine-titanium complex.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (1.5 equiv) portion-wise. (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench by adding water (1 mL per mmol substrate). A white precipitate (TiO2) will form.

    • Dilute with Ethyl Acetate.[1] Filter the heterogeneous mixture through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc + 1% Triethylamine).

Why this works: The Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric shielding of the C2-methyl group [1].

Application II: Pinnick Oxidation (Carboxylic Acid Synthesis)

Challenge: Oxidizing electron-rich, hindered aldehydes without affecting the aryl bromide or causing over-oxidation (e.g., Baeyer-Villiger side products). Solution: The Pinnick (Lindgren) Oxidation uses Sodium Chlorite (NaClO2) and is chemically mild, highly selective for aldehydes, and tolerates the bromine substituent perfectly.

Protocol B: Buffered Pinnick Oxidation

Scope: Conversion to 3-Bromo-2,4-dimethylbenzoic acid.

Materials
  • Substrate: 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Oxidant: Sodium chlorite (NaClO2) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (3.0–5.0 equiv)

  • Buffer: NaH2PO4 (0.67 M aqueous solution)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the aldehyde (1.0 equiv) in t-BuOH (3 parts) and 2-methyl-2-butene (3.0 equiv).

    • Note: 2-methyl-2-butene is critical. It scavenges hypochlorous acid (HOCl) generated in situ, preventing chlorination of the electron-rich aromatic ring.

  • Oxidation:

    • Dissolve NaClO2 (1.5 equiv) and NaH2PO4 (1.2 equiv) in Water (1 part).

    • Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature over 15 minutes.

    • The biphasic mixture will turn yellow. Stir vigorously for 2–4 hours.

  • Monitoring:

    • Monitor by TLC.[1][2] The acid is usually much more polar. If the reaction stalls due to sterics, warm slightly to 35°C (do not exceed 40°C to avoid ClO2 gas evolution).

  • Workup:

    • Acidify the reaction mixture to pH ~2 with 1N HCl.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine and sodium bisulfite (to quench residual oxidant).

    • Isolation: The product often precipitates or crystallizes upon concentration. If not, perform an acid-base extraction (extract into sat. NaHCO3, wash organics, re-acidify aqueous layer, extract back into EtOAc) to yield high-purity acid.

Why this works: The mechanism involves the formation of a chlorite ester. The steric bulk of the aldehyde is tolerated because the attack is by the small chlorite ion, and the reaction is thermodynamically driven by the formation of HOCl [2].

Application III: Wittig Olefination

Challenge: Generating styrenes from this scaffold is difficult due to the "ortho-effect" destabilizing the betaine/oxaphosphetane intermediate. Solution: Use Instant Ylides (pre-formed phosphonium salts + strong base) and run at higher concentrations.

Protocol C: Methylenation (Aldehyde -> Terminal Alkene)

Scope: Synthesis of 1-Bromo-2,4-dimethyl-3-vinylbenzene.

Materials
  • Substrate: 3-Bromo-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (MTPP) (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Ylide Generation:

    • Suspend MTPP (1.2 equiv) in anhydrous THF at 0°C.

    • Add KOtBu (1.2 equiv) in one portion. The suspension will turn bright yellow (ylide formation). Stir for 30 minutes at 0°C.

  • Addition:

    • Add the aldehyde (1.0 equiv) dropwise as a solution in minimal THF.

    • Critical: Due to the 2-methyl group, the color may not fade immediately.

  • Reaction:

    • Allow to warm to room temperature.[2]

    • Forcing Conditions: If TLC shows starting material after 2 hours, reflux the mixture for 1–2 hours. The steric bulk raises the energy barrier for the [2+2] cycloaddition.

  • Workup:

    • Dilute with Hexanes (precipitates triphenylphosphine oxide).

    • Filter and concentrate.

    • Purify via silica plug (Hexanes).

Data Summary & Troubleshooting

ParameterReductive AminationPinnick OxidationWittig Reaction
Primary Challenge Imine formation kineticsRing chlorination side-reactionBetaine formation kinetics
Key Reagent Ti(OiPr)42-Methyl-2-buteneKOtBu (Strong Base)
Temp. Range 20°C -> 0°C20°C (Strict control)0°C -> 60°C (Reflux if needed)
Expected Yield 85–95%>90%75–85%
Visual Cue Hazy/White ppt (TiO2)Yellow solutionYellow -> Pale suspension
Troubleshooting the "Stalled Reaction"

If the aldehyde remains unreacted in any protocol:

  • Check Water: The 2-methyl group makes the carbonyl sensitive to hydration. Ensure solvents are strictly anhydrous for Amination and Wittig.

  • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M) to increase the collision frequency of the hindered center.

  • Activation: For amination, if Ti(OiPr)4 fails, switch to microwave irradiation (80°C, 30 min) to force imine formation.

Safety & Handling

  • 3-Bromo-2,4-dimethylbenzaldehyde: Treat as an irritant. Avoid inhalation.

  • Titanium(IV) isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2.

  • Sodium Chlorite: Strong oxidizer. Do not mix directly with organic solids or reducing agents; risk of fire. Contact with acid releases toxic ClO2 gas; perform workup in a fume hood.

References

  • Reductive Amination Mechanism & Titanium Usage

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Pinnick Oxidation Protocol

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096.

  • Wittig Reaction in Hindered Systems

    • Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270.

  • General Reactivity of 3-Bromo-2,4-dimethylbenzaldehyde

    • PubChem Compound Summary for CID 22259698.[3]

Sources

Application Note: 3-Bromo-2,4-dimethylbenzaldehyde as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a versatile, multi-functional pharmacophore is critical for accelerating hit-to-lead optimization. 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5) has emerged as a highly privileged building block in the synthesis of targeted multi-kinase inhibitors. This application note details the structural rationale, divergent synthetic workflows, and validated protocols for utilizing this scaffold to target specific micro-environments within the kinase domain, including the ATP-binding hinge region, the solvent-exposed channel, and deep cryptic pockets (e.g., the αD pocket or DFG-out conformation).

Structural Rationale & Kinase Pocket Targeting

The architectural design of 3-bromo-2,4-dimethylbenzaldehyde provides three distinct synthetic vectors, each serving a specific mechanistic purpose in kinase inhibition:

  • The Aldehyde Handle (C1): The aldehyde moiety is a highly reactive electrophilic center. It can undergo Knoevenagel condensation with oxindoles to form rigid 3-benzylidene indolinones—a well-validated pharmacophore for anchoring into the ATP-binding hinge region of kinases like VEGFR and PDGFR[1]. Alternatively, reductive amination yields flexible benzylamines that can traverse the solvent-exposed channel[2].

  • The 2,4-Dimethyl Motif: The dual methyl substitutions provide critical steric bulk. This restricts the bond rotation of the appended functional groups, effectively locking the molecule into a bioactive conformation (reducing entropic penalty upon binding). Furthermore, the methyl groups increase the lipophilic efficiency (LipE) of the scaffold, optimizing van der Waals interactions within the hydrophobic pockets of the kinase domain [3].

  • The 3-Bromo Vector: Positioned orthogonally to the aldehyde, the bromine atom acts as a synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows medicinal chemists to append aryl or heteroaryl extensions that probe deep cryptic pockets (such as the αD pocket in CK2α) or stabilize the inactive DFG-out conformation typical of Type II kinase inhibitors[2].

Divergent Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to understand not just how to execute a reaction, but why specific reagents are chosen. The following protocols are designed as self-validating systems with built-in causality and quality control (QC) checkpoints.

Protocol 1: Knoevenagel Condensation (Targeting the Hinge Region)

This protocol generates rigid 3-benzylidene oxindoles, creating a robust hydrogen-bond donor/acceptor pair for the kinase hinge region [4].

  • Preparation: In a dried 50 mL round-bottom flask, dissolve 3-bromo-2,4-dimethylbenzaldehyde (1.0 eq, 1.0 mmol) and the target substituted oxindole (1.0 eq, 1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add pyrrolidine (0.1 eq, 0.1 mmol) dropwise.

    • Causality: Pyrrolidine acts as an organocatalyst, forming a highly reactive iminium ion intermediate with the aldehyde. This significantly lowers the activation energy for nucleophilic attack by the oxindole enolate compared to the parent aldehyde[4].

  • Reaction: Heat the mixture to 80 °C (reflux) for 3–6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool the mixture to 0 °C. The thermodynamically stable Z-isomer typically precipitates out of the polar solvent. Filter the solid and wash with cold ethanol.

  • QC Validation: Confirm the Z-isomer predominance via

    
    H-NMR. The vinylic proton typically appears heavily deshielded (around 7.5–8.0 ppm) due to the anisotropic effect of the adjacent oxindole carbonyl oxygen[1].
    
Protocol 2: Reductive Amination (Targeting the Solvent Channel)

This protocol generates flexible benzylamines, allowing the inhibitor to reach out of the ATP pocket toward the solvent interface[2].

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the target primary/secondary amine (1.05 eq) in anhydrous methanol (10 mL). Add DIPEA (2.0 eq) if the amine is supplied as a hydrochloride salt. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions.

    • Causality: STAB is specifically selected over NaBH

      
      . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it completely unreactive toward the starting aldehyde, yet perfectly calibrated to reduce the more electrophilic iminium ion intermediate[2].
      
  • Quenching & Extraction: After 11 hours, quench the reaction with saturated aqueous NaHCO

    
     (10 mL) to destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 15 mL).
    
  • QC Validation: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography. Validate the target mass and purity (>95%) via LC-MS (ESI+).
Protocol 3: Late-Stage Suzuki-Miyaura Coupling (Targeting Deep Pockets)

This protocol utilizes the 3-bromo handle to extend the pharmacophore into deep hydrophobic regions[2].

  • Setup & Degassing: In a microwave-safe vial, combine the 3-bromo-derivative (1.0 eq), an aryl boronic acid (1.5 eq), and K

    
    CO
    
    
    
    (3.0 eq). Add a 4:1 mixture of 1,4-Dioxane and H
    
    
    O.
    • Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate complex, accelerating the transmetalation step. Degas the mixture by sparging with N

      
       for 10 minutes to prevent oxidative deactivation of the palladium catalyst.
      
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand possesses a large bite angle. This forces the palladium intermediate into a distorted geometry that highly accelerates the reductive elimination step—a critical requirement for overcoming the severe steric hindrance imposed by the two ortho-methyl groups on the scaffold.

  • Reaction & Validation: Heat the mixture at 100 °C for 12 hours. Filter through a Celite pad to remove palladium black. Purify the crude product via reverse-phase HPLC.

Quantitative Data Summary

The table below summarizes the typical reaction metrics and the predicted physicochemical shifts associated with each divergent pathway.

Synthetic PathwayTarget Kinase PocketKey ReagentsTypical Yield

cLogP (Predicted)

TPSA (Å

)
Knoevenagel Condensation ATP Hinge RegionPyrrolidine, EtOH75–90%+1.5 to +2.0+29.1 (Oxindole)
Reductive Amination Solvent ChannelSTAB, DIPEA, MeOH60–85%-0.5 to +0.5+12.0 (Amine)
Suzuki-Miyaura Coupling Deep Hydrophobic / DFG-outPd(dppf)Cl

, K

CO

50–80%+2.0 to +3.5Variable

Pathway Visualization

The following diagram illustrates the divergent synthetic strategies stemming from the central 3-bromo-2,4-dimethylbenzaldehyde scaffold, mapping each reaction to its corresponding structural product and targeted kinase micro-environment.

ScaffoldDivergence Scaffold 3-Bromo-2,4-dimethylbenzaldehyde (Central Scaffold) Knoevenagel Knoevenagel Condensation (with Oxindoles) Scaffold->Knoevenagel Aldehyde Handle RedAmination Reductive Amination (with Amines) Scaffold->RedAmination Aldehyde Handle Suzuki Suzuki-Miyaura Coupling (at 3-Bromo position) Scaffold->Suzuki 3-Bromo Handle Oxindole 3-Benzylidene Oxindoles (Rigid Hinge Binders) Knoevenagel->Oxindole Benzylamine Benzylamines (Flexible Solvent Channel Binders) RedAmination->Benzylamine Biaryl Biaryl/Heteroaryl Derivatives (Deep Hydrophobic/DFG-out Pocket) Suzuki->Biaryl

Caption: Divergent synthetic workflows utilizing 3-bromo-2,4-dimethylbenzaldehyde for kinase inhibitor design.

References

  • ChemRxiv. "Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors". Cambridge Open Engage.[Link][4]

  • MDPI. "Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis". International Journal of Molecular Sciences.[Link][1]

  • ACS Publications. "Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors". Journal of Medicinal Chemistry.[Link][2]

  • RSC Publishing. "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis". RSC Advances.[Link][3]

Sources

Application Note: Optimized Wittig Olefination Protocols for 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the operational protocols for the Wittig olefination of 3-Bromo-2,4-dimethylbenzaldehyde (CAS: N/A for specific isomer, Analogous to 2,4-dimethylbenzaldehyde: 15764-16-6) .

The conversion of this specific substrate presents a unique set of chemoselective challenges that distinguish it from standard benzaldehyde olefinations:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position imposes significant steric strain on the transition state during the formation of the oxaphosphetane intermediate. This kinetic barrier necessitates higher reaction temperatures or more reactive ylides compared to unsubstituted benzaldehydes.

  • Chemo-stability (The "Bromo" Factor): The presence of the C3-Bromine atom strictly prohibits the use of alkyl-lithium bases (e.g., n-BuLi) for ylide generation. Lithium-halogen exchange is a rapid competing reaction that will lead to debromination or polymerization. Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) are the mandatory bases for this workflow.

  • Electronic Deactivation: The electron-donating nature of the two methyl groups (C2, C4) increases the electron density of the carbonyl carbon, rendering it less electrophilic and further slowing the nucleophilic attack of the phosphonium ylide.

Mechanistic Pathway & Steric Considerations[1][2][3][4][5][6][7][8]

The following diagram illustrates the reaction workflow and the critical decision points regarding base selection to preserve the aryl bromide integrity.

WittigWorkflow Substrate 3-Bromo-2,4-dimethylbenzaldehyde BaseChoice Base Selection (Critical Check) Substrate->BaseChoice Substrate Analysis nBuLi n-BuLi (Alkyl Lithium) BaseChoice->nBuLi Avoid KOtBu KOtBu / NaH (Non-Nucleophilic Base) BaseChoice->KOtBu Select SideReaction Li-Halogen Exchange (DEBROMINATION) nBuLi->SideReaction Rapid Kinetics YlideForm Ylide Formation (Ph3P=CH-R) KOtBu->YlideForm Deprotonation Intermediate Oxaphosphetane (Sterically Strained) YlideForm->Intermediate + Substrate (Slow Step) Product Target Styrene/Cinnamate Intermediate->Product - Ph3PO

Figure 1: Strategic workflow emphasizing the exclusion of Lithium bases to prevent side reactions at the aryl-bromide site.

Protocol A: Methylenation (Terminal Styrene Synthesis)

This protocol describes the conversion of the aldehyde to the terminal alkene using Methyltriphenylphosphonium bromide .[1]

Target Product: 1-Bromo-2,4-dimethyl-3-vinylbenzene Scale: 10.0 mmol (Representative)[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
Methyltriphenylphosphonium bromide 357.221.24.29 gYlide Precursor
Potassium tert-butoxide (KOtBu) 112.211.31.46 gBase
3-Bromo-2,4-dimethylbenzaldehyde ~213.071.02.13 gSubstrate
Tetrahydrofuran (THF) 72.11-40 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter. Cool under a stream of dry nitrogen.

  • Ylide Generation (The "Instant Ylide" Method):

    • Charge the flask with Methyltriphenylphosphonium bromide (4.29 g) and anhydrous THF (20 mL).

    • Critical Step: Add KOtBu (1.46 g) in a single portion. The suspension will immediately turn bright yellow/canary yellow, indicating the formation of the reactive methylenetriphenylphosphorane ylide.

    • Stir at room temperature (20–25 °C) for 45 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve 3-Bromo-2,4-dimethylbenzaldehyde (2.13 g) in anhydrous THF (10 mL).

    • Add the aldehyde solution dropwise to the yellow ylide suspension over 10 minutes.

    • Observation: The yellow color may fade to a lighter suspension as the ylide is consumed.

  • Reaction Phase:

    • Due to the 2-methyl steric hindrance, stir the reaction at room temperature for 2 hours , then monitor by TLC (Hexanes/EtOAc 9:1).

    • Optimization: If starting material persists after 4 hours, heat the mixture to 50 °C for 2 hours. The steric bulk often raises the activation energy required for the initial nucleophilic attack.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) and water (20 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude residue will contain significant Triphenylphosphine Oxide (TPPO) solid.

    • Triturate the residue with cold Hexanes (TPPO is insoluble in cold hexanes; the product is soluble). Filter off the white solid.

    • Purify the filtrate via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

Protocol B: Stereoselective Olefination (Stabilized Ylide)

This protocol targets the synthesis of


-unsaturated esters (cinnamates) using (Carbethoxymethylene)triphenylphosphorane . Stabilized ylides are less reactive, and with this hindered substrate, reflux conditions are mandatory .

Target Product: Ethyl (E)-3-(3-bromo-2,4-dimethylphenyl)acrylate

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
(Carbethoxymethylene)triphenylphosphorane 348.371.55.22 gStabilized Ylide
3-Bromo-2,4-dimethylbenzaldehyde ~213.071.02.13 gSubstrate
Toluene 92.14-50 mLSolvent (High BP)
Step-by-Step Methodology
  • Setup: Equip a 100 mL RBF with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde (2.13 g) and the stabilized ylide (5.22 g) directly to the flask.

  • Solvation: Add Toluene (50 mL). Note: Toluene is preferred over THF here to allow for higher reaction temperatures (110 °C) to overcome the steric barrier.

  • Reaction:

    • Heat the mixture to reflux (oil bath set to 120 °C) under nitrogen.

    • Monitor by TLC. Expect a reaction time of 12–24 hours .

    • Stereochemistry: Stabilized ylides under thermodynamic control (reversible betaine formation) predominantly yield the (E)-alkene .

  • Workup:

    • Cool to room temperature.

    • Concentrate the toluene directly via rotary evaporation.

  • Purification:

    • Dissolve residue in a minimum amount of DCM and load onto a silica gel column.

    • Elute with Hexanes/EtOAc (90:10).

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C2 blocks ylide attack.Increase Temperature: Switch solvent from THF to Toluene and reflux. Increase Concentration: Run reaction at 0.5 M or 1.0 M.
Debromination (Product lacks Br) Lithium-Halogen exchange occurred.Base Switch: Ensure n-BuLi was NOT used. Use KOtBu or NaH only.
Aldehyde Recovery Ylide decomposition (hydrolysis).Dry Solvents: Ensure THF is distilled or from a solvent purification system (SPS). Moisture kills the ylide instantly.
Product contaminated with white solid Triphenylphosphine Oxide (TPPO) removal is difficult.Trituration: Suspend crude oil in Pentane/Hexane (1:1), cool to 0°C, and filter. TPPO precipitates out.

References

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330. Link (Foundational Wittig Chemistry).

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Link (Comprehensive Review on Mechanism & Stereoselectivity).

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (Mechanistic insights on steric influence).
  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromobenzaldehyde. Link (Safety & Handling grounding).

Disclaimer: This protocol is designed for research purposes by trained personnel. Always consult the specific SDS for 3-Bromo-2,4-dimethylbenzaldehyde before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying 3-Bromo-2,4-dimethylbenzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2,4-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Introduction to Recrystallization of 3-Bromo-2,4-dimethylbenzaldehyde

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For 3-Bromo-2,4-dimethylbenzaldehyde, a successful recrystallization will yield a product with a sharp melting point and high purity, suitable for downstream applications in research and development.

This guide will walk you through the essential considerations for solvent selection, provide a detailed experimental protocol, and offer a comprehensive troubleshooting section to address potential issues you may encounter.

Core Principles and Considerations

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for 3-Bromo-2,4-dimethylbenzaldehyde should exhibit the following characteristics[1][2][3][4]:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at reduced temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Chemical inertness: The solvent must not react with 3-Bromo-2,4-dimethylbenzaldehyde.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Solvent Selection for 3-Bromo-2,4-dimethylbenzaldehyde

Given the aromatic and halogenated nature of 3-Bromo-2,4-dimethylbenzaldehyde, a systematic approach to solvent screening is recommended. The principle of "like dissolves like" suggests that solvents with moderate polarity are a good starting point.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityExpected Solubility Profile for 3-Bromo-2,4-dimethylbenzaldehyde
Ethanol78Polar ProticPotentially a good candidate; may require a mixed-solvent system.
Isopropanol82Polar ProticSimilar to ethanol, good for initial screening.
Hexanes~69NonpolarLikely to be a poor solvent, but could be a good anti-solvent.
Ethyl Acetate77Moderately PolarA promising candidate for single-solvent recrystallization.
Toluene111NonpolarMay dissolve the compound well when hot, but cooling might be slow.
Water100Highly PolarInsoluble; can be used as an anti-solvent in a mixed-solvent system.

Experimental Protocol: Recrystallization of 3-Bromo-2,4-dimethylbenzaldehyde

This protocol provides a step-by-step guide for the recrystallization of 3-Bromo-2,4-dimethylbenzaldehyde. It is essential to perform a small-scale solvent screening to identify the optimal solvent or solvent mixture before proceeding with the bulk of the material.

Step 1: Solvent Selection (Small-Scale Test)
  • Place approximately 50 mg of crude 3-Bromo-2,4-dimethylbenzaldehyde into several test tubes.

  • To each tube, add a different potential solvent from Table 1 dropwise at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage[2][3].

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is the most suitable for recrystallization[3]. If no single solvent is ideal, a mixed-solvent system may be necessary.

Step 2: Recrystallization of Bulk Material
  • Dissolution: Place the crude 3-Bromo-2,4-dimethylbenzaldehyde in an Erlenmeyer flask. Add the chosen solvent (pre-heated to its boiling point) in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid[3].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[5][6]. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude 3-Bromo-2,4-dimethylbenzaldehyde B Select Solvent(s) A->B Screening C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities E Slow Cooling & Crystallization C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains impurities) F->J H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of 3-Bromo-2,4-dimethylbenzaldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 3-Bromo-2,4-dimethylbenzaldehyde and provides practical solutions.

Question 1: My compound is not dissolving in the hot solvent.
  • Possible Cause: Insufficient solvent.

  • Solution: Add more hot solvent in small increments until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce your yield.

  • Possible Cause: The chosen solvent is inappropriate.

  • Solution: Re-evaluate your solvent choice. The compound may be sparingly soluble even at high temperatures in that particular solvent. Refer to the solvent screening step to find a more suitable option.

Question 2: No crystals are forming upon cooling.
  • Possible Cause: Too much solvent was used.[7]

  • Solution: The solution is not saturated. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Possible Cause: The solution is supersaturated.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound[8].

  • Possible Cause: The cooling process is too slow or the temperature is not low enough.

  • Solution: Once the solution has reached room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization[8].

Question 3: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.

  • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The presence of significant impurities can lower the melting point of the mixture.

  • Solution: Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution to induce crystallization. Alternatively, purifying the crude material by another method, such as column chromatography, may be necessary before recrystallization.

  • Possible Cause: The solution is cooling too rapidly.

  • Solution: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice. Insulating the flask can help with this.

Question 4: The recovery yield is very low.
  • Possible Cause: The compound has significant solubility in the cold solvent.

  • Solution: Ensure the solution is cooled thoroughly in an ice bath to minimize the amount of compound that remains dissolved.

  • Possible Cause: Too much solvent was used during the washing step.

  • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Use a pre-warmed funnel and flask for the hot filtration and perform the filtration as quickly as possible.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue Q1 No Crystals Forming? Start->Q1 A1_1 Add Seed Crystal or Scratch Flask Q1->A1_1 Yes A1_2 Boil Off Excess Solvent Q1->A1_2 Yes Q2 Oiling Out? Q1->Q2 No End Successful Recrystallization A1_1->End A1_2->End A2_1 Re-dissolve and Cool Slower Q2->A2_1 Yes A2_2 Use Lower Boiling Point Solvent Q2->A2_2 Yes Q3 Low Yield? Q2->Q3 No A2_1->End A2_2->End A3_1 Cool Longer in Ice Bath Q3->A3_1 Yes A3_2 Use Minimal Cold Solvent for Washing Q3->A3_2 Yes Q3->End No A3_1->End A3_2->End

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved March 7, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of Pittsburgh. Retrieved March 7, 2026, from [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 7, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved March 7, 2026, from [Link]

  • 3-Bromobenzaldehyde. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • US4945186A - Method of producing 3-bromobenzaldehyde. (n.d.). Google Patents.
  • 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2,4-dimethyl benzaldehyde, 15764-16-6. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • 3-Bromo-4-methoxybenzaldehyde. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • A Process For Preparation Of 3,4 Dimethylbenzaldehyde. (n.d.). QuickCompany. Retrieved March 7, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Low Yields in Sterically Hindered Aldehyde Substrates Audience: Senior Chemists & Process Development Scientists

Core Directive & Scope

The Problem: You are attempting a Suzuki-Miyaura coupling where one or both partners possess significant steric bulk (e.g., ortho-substituents), and at least one partner contains an aldehyde functionality.

The "Perfect Storm" of Failure: This reaction class fails not due to a single error, but a conflict of requirements:

  • Steric Hindrance demands high energy (heat) and highly active catalysts to force Oxidative Addition and Transmetalation.

  • Aldehyde Functionality is chemically fragile. Under the basic, high-heat conditions required to overcome sterics, aldehydes undergo Cannizzaro disproportionation , Aldol condensation , or Pd-catalyzed decarbonylation .

  • Protodeboronation: Steric bulk on the boronic acid significantly accelerates hydrolytic C-B bond cleavage, often outcompeting the slow transmetalation step.

This guide provides a self-validating troubleshooting system to navigate these conflicting constraints.

Diagnostic Workflow (Visual)

Before altering reagents, locate your failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Analyze Crude Mixture: Is Aryl Halide (Ar-X) remaining? Start->CheckSM YesSM YES: Ar-X Unreacted CheckSM->YesSM > 10% NoSM NO: Ar-X Consumed CheckSM->NoSM < 10% CatDead Catalyst Failure: Oxidative Addition Stalled YesSM->CatDead Action1 Action: Switch to Buchwald G3/G4 or PEPPSI CatDead->Action1 CheckProd Is Des-Halo (Ar-H) present? NoSM->CheckProd YesDesHalo YES: Dehalogenation CheckProd->YesDesHalo Major Byproduct NoDesHalo NO: Complex Mixture/Oligomers CheckProd->NoDesHalo Action2 Action: Remove alcohols, Lower Temp, Increase Cat Loading YesDesHalo->Action2 CheckBoron Is Boronic Acid remaining? NoDesHalo->CheckBoron BoronGone NO: Boronic Acid Consumed (Protodeboronation) CheckBoron->BoronGone Action3 Action: Implement Slow-Release Strategy (MIDA) BoronGone->Action3

Caption: Diagnostic logic flow for identifying the rate-limiting failure mode in hindered Suzuki couplings.

Module 1: The Catalyst System (The Engine)

Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and seeing <10% conversion. Why?

A: These "Generation 1" catalysts are insufficient for sterically hindered substrates.

  • Mechanistic Failure: The Cone Angle of PPh₃ is too small to promote the reductive elimination of bulky biaryls, and the electron density is too low to facilitate oxidative addition into hindered C-Cl or C-Br bonds.

  • The Fix: You must use Bulky, Electron-Rich Phosphines or NHC Ligands .

Recommended Catalyst Systems:

Catalyst ClassSpecific RecommendationWhy it works for Hindered Aldehydes
Buchwald G3/G4 XPhos Pd G4 or SPhos Pd G4 SPhos is universal for hindered systems. The G4 precatalyst ensures rapid activation at low temperatures, minimizing aldehyde exposure to heat/base before the reaction starts.
NHC-Pd PEPPSI-IPr The "Throw-away" pyridine ligand creates a highly active 12-electron species. Extremely robust against air/moisture, allowing higher catalyst loads without immediate deactivation.[1]
P(tBu)₃ Based Pd(P(tBu)₃)₂ High steric bulk forces the formation of mono-ligated Pd(0), the active species for the most difficult oxidative additions.

Critical Protocol Change: Do not generate the catalyst in situ (e.g., Pd(OAc)₂ + Ligand) for these substrates. Induction periods allow side reactions to dominate. Use pre-formed precatalysts (G3/G4).

Module 2: Boron Management (The Fuel)

Q: My aryl halide is consumed, but I see only "protodeboronated" boronic acid (Ar-H) and no product. What is happening?

A: You are witnessing the Transmetalation-Hydrolysis Competition . In hindered systems, transmetalation is slow. If the boronic acid exists as a free species in basic solution, hydrolysis (protodeboronation) becomes the dominant pathway.

The Solution: "Slow Release" Strategy You must keep the concentration of free boronic acid low relative to the catalyst, but high enough to drive the reaction.

Option A: MIDA Boronates (The Gold Standard) Use N-methyliminodiacetic acid (MIDA) boronates instead of boronic acids.

  • Mechanism: MIDA boronates are stable to transmetalation. Under basic conditions, they slowly hydrolyze to release the active boronic acid.

  • Result: The active species is consumed by the catalyst immediately upon release, preventing accumulation and subsequent protodeboronation.

Option B: Syringe Pump Addition If MIDA boronates are unavailable:

  • Dissolve the boronic acid in the reaction solvent.

  • Add it to the reaction mixture (containing Pd, Base, Ar-X) via syringe pump over 2–4 hours.

Module 3: Base & Solvent (The Environment)

Q: My aldehyde is degrading (turning into alcohol, acid, or oligomers). How do I stop this?

A: Aldehydes are electrophiles. Strong bases (hydroxides, alkoxides) act as nucleophiles or hydride donors.

Base Selection Matrix:

BasepKa (conj.[2] acid)Risk LevelUsage Case
NaOtBu / KOtBu ~17CRITICAL DO NOT USE. Will cause Cannizzaro or Aldol reactions immediately.
NaOH / KOH ~15.7HIGH Avoid if possible. Promotes rapid Cannizzaro.
K₃PO₄ ~12.3MEDIUM The standard for hindered couplings. Use anhydrously if possible.[3]
K₂CO₃ / Cs₂CO₃ ~10.3LOW Safer for aldehydes, but may be too weak for very hindered transmetalation.
CsF N/ASAFE Best for sensitive groups. Requires anhydrous conditions.[4]

Solvent Strategy:

  • Avoid: Alcohols (MeOH, EtOH, iPrOH). In the presence of Pd and Base, alcohols act as hydride sources, reducing your aldehyde to an alcohol or reducing your aryl halide (dehalogenation).

  • Use: 1,4-Dioxane, Toluene, or THF.

  • Water Content: While Suzuki requires some water for the boroxine-to-boronic acid equilibrium, excess water accelerates protodeboronation.

    • Protocol: Use anhydrous organic solvents + exactly 2–5 equivalents of degassed water.

The "Hindered Aldehyde" Protocol

This protocol synthesizes the above insights into a single, robust workflow.

Reagents:

  • Aryl Halide (Aldehyde bearing): 1.0 equiv

  • Boronic Acid Surrogate: MIDA Boronate (1.2–1.5 equiv) OR Boronic Acid (1.5–2.0 equiv, slow addition)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step:

  • Degassing (Crucial): Oxygen kills active Pd species and promotes aldehyde oxidation. Sparge solvents with Argon for 20 minutes. Do not just sonicate.

  • Solids Assembly: Charge a reaction vial with Aryl Halide, MIDA Boronate, and K₃PO₄.

  • Catalyst Addition: Add XPhos Pd G4 last.

  • Cycle Purge: Cap the vial. Evacuate and backfill with Argon 3 times.[4]

  • Solvent Injection: Inject the degassed Dioxane/Water mixture.

  • Temperature Ramp:

    • Do not plunge into a 100°C bath.

    • Start at 60°C. Stir for 1 hour.

    • Ramp to 80–90°C.

    • Reasoning: Allows the precatalyst to activate and the MIDA ester to begin slow hydrolysis before thermal degradation of the aldehyde sets in.

  • Monitoring: Check HPLC/UPLC at 2 hours. If Ar-X remains but Boron is gone, add more Boron (0.5 equiv).

Mechanistic Visualization

Understanding the specific pathway for hindered substrates helps in troubleshooting.

Mechanism Pd0 Active Pd(0) (Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting due to Sterics) OxAdd->TransMet + ActiveBoron Boron MIDA Boronate (Protected) Hydrolysis Slow Hydrolysis Boron->Hydrolysis Base/H2O ActiveBoron Ar'-B(OH)3 (Active) Hydrolysis->ActiveBoron Proto Protodeboronation (Ar'-H) ActiveBoron->Proto Fast if Pd unavailable RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the "Slow Release" of Boron to prevent Protodeboronation during the slow Transmetalation step.

References

  • Universal Catalysts for Hindered Substrates

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research2008, 41, 1461–1473.
  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society2009, 131, 6961–6963.
  • PEPPSI Catalysts

    • Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal2006, 12, 4749–4755.
  • Protodeboronation Mechanisms

    • Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society2017, 139, 13156–13165.

Sources

Preventing oxidation of 3-Bromo-2,4-dimethylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-2,4-dimethylbenzaldehyde Subject: Storage Stability & Oxidation Prevention Guide

Executive Summary: The "Benzaldehyde Paradox"

As a Senior Application Scientist, I frequently address the frustration surrounding the storage of substituted benzaldehydes. 3-Bromo-2,4-dimethylbenzaldehyde presents a specific challenge: while the 2,4-dimethyl substituents provide some steric protection, their electron-donating nature can stabilize the benzylic radical intermediate, paradoxically making the compound more susceptible to autoxidation than electron-deficient analogs.

This guide moves beyond generic advice. It provides a mechanistic understanding of the degradation pathway and offers self-validating protocols to ensure your starting material remains >98% pure for downstream applications.

The Enemy: Autoxidation Mechanism[1]

To prevent oxidation, you must understand it.[1][2] This is not a simple reaction with air; it is a radical chain mechanism . Once initiated by light or trace metals, it becomes self-propagating.

Figure 1: Radical Chain Autoxidation Pathway

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metal) Peroxy Peracyl Radical (R-C(O)OO•) Radical->Peroxy + O2 (Propagation) Peracid Perbenzoic Acid Peroxy->Peracid + Aldehyde (H-Abstraction) Acid Benzoic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Caption: The autoxidation cycle. Note that one equivalent of peracid (formed in step 3) reacts with a second aldehyde molecule to produce two equivalents of benzoic acid impurity.

Diagnostic Hub: Is My Batch Compromised?

Before using the reagent, verify its integrity. 3-Bromo-2,4-dimethylbenzaldehyde should be a solid (MP approx. 45-55°C) or a supercooled viscous oil depending on purity.

Diagnostic MetricHealthy SampleOxidized Sample (Compromised)
Visual Appearance White to pale yellow crystalline solid or clear oil.Cloudy oil; presence of white, crusty solids (acid) at the container neck.
Solubility (Et2O) Fully soluble, clear solution.Turbid; white precipitate remains (Benzoic acids are less soluble in non-polar solvents).
1H NMR (CDCl3) Sharp singlet at ~10.2 ppm (Aldehyde -CHO).Appearance of broad singlet at ~11.0-13.0 ppm (Carboxylic -COOH).
TLC (Hex/EtOAc) Single spot (High Rf).Second spot near baseline (Acid) or streaking.

Troubleshooting & FAQs

Q1: I just received a new bottle. What is the absolute best way to store it?

A: Do not rely on the original packaging if you plan to store it for >1 month.

  • The "Zero-Oxidation" Protocol:

    • Atmosphere: Flush the headspace with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid/liquid interface.

    • Seal: Wrap the cap threads with Teflon tape before screwing it on, then seal the outside with Parafilm. This prevents oxygen diffusion through the threads.

    • Temperature: Store at 2–8°C . Lower temperatures significantly retard the radical propagation step.

    • Light: Store in amber vials or wrap clear vials in aluminum foil. Light is the primary initiator of the radical chain.

Q2: My sample has turned into a liquid with white crystals. Is it ruined?

A: No, it is likely recoverable. The "liquid" is the aldehyde (melting point depression due to impurities) and the "crystals" are 3-bromo-2,4-dimethylbenzoic acid. Because the acid is the only major byproduct of autoxidation, purification is straightforward. See Protocol A below.

Q3: Can I inhibit oxidation without a glovebox?

A: Yes. If your downstream chemistry tolerates it, add 0.1% w/w BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, terminating the chain reaction described in Figure 1 before it consumes your aldehyde.

Remediation Protocols

If diagnosis confirms oxidation, use these field-proven workflows.

Protocol A: The "Flash" Carbonate Wash (Recommended)

Best for: Routine cleanup of partially oxidized samples (Liquid/Oil phase).

Principle: The benzoic acid impurity is acidic (pKa ~4), while the aldehyde is neutral. Washing with a weak base selectively extracts the impurity into the water phase.

  • Dissolve: Dissolve the crude material in Diethyl Ether (Et2O) or Dichloromethane (DCM) (approx. 10 mL solvent per 1 g compound).

  • Wash: Transfer to a separatory funnel. Wash twice with 10% aqueous Sodium Carbonate (Na2CO3) .

    • Note: You may see CO2 bubbling; this confirms the removal of acid.

  • Rinse: Wash the organic layer once with Brine (saturated NaCl).

  • Dry & Concentrate: Dry over Anhydrous MgSO4, filter, and rotary evaporate.

  • Result: The remaining oil/solid is the purified aldehyde.

Protocol B: Bisulfite Adduct Purification (Deep Cleaning)

Best for: heavily degraded samples or when high purity (>99%) is critical.

Figure 2: Bisulfite Purification Workflow

Bisulfite Crude Crude Mixture (Aldehyde + Acid + Non-Aldehydes) Step1 Add Saturated NaHSO3 (aq) Crude->Step1 Separation Filter Precipitate / Separate Layers Step1->Separation Solid Bisulfite Adduct (Solid) (Water Soluble / Precipitate) Separation->Solid Aldehyde Trapped Waste Organic Phase (Contains Impurities) Separation->Waste Impurities Removed Regen Regeneration Add 10% Na2CO3 or dilute H2SO4 Solid->Regen Final Pure Aldehyde Regen->Final Hydrolysis

Caption: The bisulfite method selectively "pulls" the aldehyde out of the mixture by forming a temporary salt, leaving all non-aldehyde impurities behind.

Step-by-Step:

  • Form Adduct: Shake the crude aldehyde with a saturated solution of Sodium Bisulfite (NaHSO3) . A white precipitate (the bisulfite adduct) should form.

  • Wash: Filter the solid (or separate the aqueous layer if no solid forms) and wash it with ether to remove non-aldehyde organic impurities.

  • Regenerate: Suspend the solid adduct in water and add 10% Sodium Carbonate or 10% Sulfuric Acid until pH is basic (or acidic). Stir for 30 mins.

  • Extract: The solid will dissolve and "oil out" as the free aldehyde. Extract this oil into DCM, dry, and concentrate.

References

  • Mechanism of Autoxidation: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563–589. Link

  • Bisulfite Purification Method: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
  • Aldehyde Storage Protocols: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. Link

  • Regeneration of Aldehydes: Kjell, D. P., et al.[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, vol. 64, no.[3] 15, 1999, pp. 5722-5724. Link

Sources

Optimizing reaction temperature for formylation of bromo-xylene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formylation of bromo-xylene derivatives. This guide is designed for researchers and drug development professionals scaling up the synthesis of dimethylbenzaldehydes.

Formylation of bromo-xylenes is notoriously sensitive to temperature due to the competing kinetics of the desired carbon-carbon bond formation versus side reactions (e.g., benzylic metalation, hydrodebromination). This guide breaks down the causality behind temperature optimization for the two primary synthetic pathways: Lithium-Halogen Exchange and Palladium-Catalyzed Syngas Formylation .

Reaction Pathways & Temperature Failure Modes

G Start Bromo-Xylene Starting Material Li_Exchange n-BuLi Exchange Target: -78 °C Start->Li_Exchange Pd_Cat Pd/Syngas Catalysis Target: 100-120 °C Start->Pd_Cat DMF_Quench DMF Quench -78 °C to RT Li_Exchange->DMF_Quench Side1 Benzylic Metalation & Biaryl Coupling Li_Exchange->Side1 Temp > -40 °C Product Dimethylbenzaldehyde (Formylated Product) DMF_Quench->Product Pd_Cat->Product Side2 Hydrodebromination (Reduction to Xylene) Pd_Cat->Side2 Temp > 130 °C

Reaction pathways for bromo-xylene formylation and temperature-induced failure modes.

Section 1: The Organometallic Pathway (Lithium-Halogen Exchange)

FAQ: Why is strict cryogenic control (-78 °C) mandatory during n-BuLi addition? Causality: Lithium-halogen exchange is an extremely fast, kinetically driven process. However, bromo-xylenes possess weakly acidic benzylic methyl protons. If the internal temperature rises above -40 °C, the newly formed aryllithium intermediate acts as a base rather than a nucleophile, deprotonating the benzylic position to form a thermodynamically stable benzyllithium species. Furthermore, elevated temperatures exponentially increase the rate of Wurtz-Fittig-type coupling between the aryllithium and unreacted bromo-xylene, yielding unwanted biaryl dimers[1].

FAQ: How should the temperature be managed during the DMF quench? Causality: N,N-Dimethylformamide (DMF) must be introduced at -78 °C to trap the aryllithium as a stable tetrahedral hemiaminal lithium alkoxide. If DMF is added at warmer temperatures, competing proton transfer can occur. Warming the reactor to room temperature only after the complete addition of DMF ensures the reaction overcomes any kinetic barriers to completion before the aqueous acidic workup hydrolyzes the hemiaminal into the final aldehyde.

Table 1: Thermodynamic & Kinetic Outcomes of Bromo-Xylene Lithiation

Internal Temp (°C)Exchange KineticsBenzylic DeprotonationWurtz-Fittig CouplingExpected Yield
-78 Extremely Fast< 1%< 1%> 90%
-40 Fast~ 5-10%~ 5%75-80%
0 Fast> 30%> 20%< 40%
+20 (RT) FastDominantDominant< 10%
Self-Validating Protocol: Formylation via Li-Halogen Exchange
  • Preparation: Dissolve bromo-xylene (1.0 equiv) in anhydrous THF (0.5 M). Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.

    • Validation Check: Withdraw a 0.1 mL aliquot, quench in D₂O, and analyze via GC-MS. The presence of >95% deuterated xylene confirms complete lithium-halogen exchange. Do not proceed if unreacted starting material remains.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C.

  • Thermal Maturation: Remove the cooling bath and allow the reaction to warm naturally to 20 °C over 2 hours.

    • Validation Check: An in-process TLC or LC-MS aliquot (quenched in water) should show complete consumption of the deuterated intermediate and formation of the aldehyde.

  • Hydrolysis & Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: The Catalytic Pathway (Palladium & Syngas)

FAQ: How does temperature dictate the success of Pd-catalyzed formylation? Causality: Modern industrial formylation utilizes syngas (CO/H₂) with a Palladium/cataCXium A catalyst system. The catalytic cycle relies on a delicate balance between oxidative addition, CO migratory insertion, and hydrogenolysis[2]. According to Henry's Law, the solubility of gases in organic solvents drops as temperature rises[3]. At optimal temperatures (100–120 °C), migratory insertion is rapid. However, if the temperature exceeds 130 °C, CO solubility plummets relative to H₂. Because the active [PdL] species is starved of CO, the pathway shifts toward direct hydrogenolysis of the Pd-aryl complex, resulting in hydrodebromination (reduction to xylene)[4].

Table 2: Temperature Effects on Pd-Catalyzed Syngas Formylation (at 5 bar)

Reaction Temp (°C)CO SolubilityCatalytic ActivityPrimary ByproductExpected Yield
80 HighSluggishUnreacted SM< 50%
100 ModerateOptimalTrace Xylene> 85%
120 Low-ModerateVery FastXylene (~5%)> 90%
140 Very LowCatalyst DegradationXylene (>20%)< 60%
Self-Validating Protocol: Pd-Catalyzed Formylation
  • Catalyst Activation: In a pressure reactor, combine bromo-xylene (1.0 equiv), Pd(OAc)₂ (0.5 mol%), cataCXium A (1.5 mol%), and TMEDA (1.5 equiv) in anhydrous toluene.

  • Pressurization: Seal and purge the reactor with N₂ (3x), then pressurize with Syngas (CO/H₂ 1:1) to 5 bar.

  • Heating & Reaction: Heat the vessel to exactly 110 °C. Maintain vigorous stirring (800+ rpm) to overcome mass-transfer limitations between the gas and liquid phases.

    • Validation Check: Monitor the internal pressure gauge. A steady pressure drop indicates gas consumption. The reaction is complete when the pressure plateaus (typically 12-16 hours in batch).

  • Cooling & Workup: Cool the reactor to room temperature before venting the residual syngas to prevent aerosolization of the product. Filter through a short pad of Celite to remove Pd-black, wash with 1M HCl to remove TMEDA, and concentrate the organic layer.

Section 3: Troubleshooting Guide

Issue: High recovery of unreacted bromo-xylene during Li-Halogen exchange.

  • Root Cause: The internal temperature dropped below -90 °C (causing the reaction to stall kinetically), or the n-BuLi titer has degraded due to moisture exposure.

  • Action: Perform a Gilman double-titration to verify the exact molarity of your n-BuLi before use. Ensure the internal temperature remains strictly between -78 °C and -70 °C during addition.

Issue: Formation of debrominated xylene (reduction) instead of the aldehyde in Pd-catalysis.

  • Root Cause: The reaction temperature is too high (>130 °C), or the stirring rate is too low, causing CO starvation in the liquid phase.

  • Action: Lower the reaction temperature to 100 °C to increase CO solubility. Increase the impeller speed to >800 rpm to maximize the gas-liquid interfacial area, ensuring the Pd-aryl intermediate is trapped by CO rather than H₂.

Issue: Formation of biaryl dimers (dimethyldiphenyl derivatives).

  • Root Cause (Organolithium): Localized warming during n-BuLi addition caused Wurtz-Fittig coupling.

  • Action: Slow the addition rate of n-BuLi. Use a highly conductive cooling bath (e.g., dry ice/isopropanol rather than acetone) and ensure the flask is submerged past the solvent line.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis / PubMed Central URL:[Link]

  • Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen Source: Semantic Scholar / Chemistry A European Journal URL:[Link] (Link derived via literature index)

  • Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]

Sources

Technical Support Center: Moisture Control in 3-Bromo-2,4-dimethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers synthesizing 3-Bromo-2,4-dimethylbenzaldehyde . It focuses on the critical moisture-sensitive stages of its preparation, specifically targeting the Organolithium/Grignard and Vilsmeier-Haack synthetic routes.

Executive Summary: The Moisture Criticality

In the synthesis of 3-Bromo-2,4-dimethylbenzaldehyde, moisture is the primary antagonist to yield and purity. The two dominant synthetic pathways—Lithium-Halogen Exchange (from 1,3-dibromo-2,4-dimethylbenzene) and Vilsmeier-Haack Formylation (from 3-bromo-m-xylene)—rely on intermediates that are intolerant to water at the parts-per-million (ppm) level.

  • Impact of Moisture:

    • Protodehalogenation: In the lithiation route, water protonates the reactive intermediate, reverting it to the starting arene or a des-bromo byproduct, irreversibly lowering yield.

    • Reagent Decomposition: POCl

      
       (Vilsmeier reagent) hydrolyzes to phosphoric acid and HCl, creating dangerous pressure spikes and inhibiting iminium salt formation.
      
    • Safety Hazards: Exothermic quenching of n-BuLi or Grignard reagents can lead to solvent flashing or thermal runaway.

Critical Precursor & Reagent Analysis

The "precursors" in this context include both the organic substrate and the reactive transformation agents.

Precursor/ReagentRoleMoisture Sensitivity LevelFailure Mode with

1,3-Dibromo-2,4-dimethylbenzene SubstrateLow (Hygroscopic solid)Surface moisture consumes n-BuLi equivalents.
n-Butyllithium (n-BuLi) Lithiating AgentCritical (Pyrophoric) Reacts instantly to form Butane + LiOH; reaction stalls.
Phosphorus Oxychloride (POCl

)
Vilsmeier ReagentHigh Hydrolyzes to

+ HCl; violent gas evolution.
Tetrahydrofuran (THF) SolventModerate (Hygroscopic)Absorbs atmospheric water; must be <50 ppm

.
DMF (Dimethylformamide) Formyl SourceModerateHydrolysis produces dimethylamine; poisons catalysts.

Troubleshooting Guide (Q&A)

Category A: Organolithium Route (Lithium-Halogen Exchange)

Q1: I am observing low yields (<40%) and recovering a significant amount of starting material (1,3-dibromo-2,4-dimethylbenzene). What is happening? Diagnosis: This indicates "Quenching before Conversion." The n-BuLi is likely being consumed by adventitious moisture before it can effect the lithium-halogen exchange. Corrective Action:

  • Titrate your n-BuLi: Organolithium reagents degrade over time. Use the Gilman double titration method or diphenylacetic acid titration to determine the exact molarity before use [1].

  • Solvent Drying: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column. Water content must be <50 ppm .

  • Glassware Prep: Flame-dry all Schlenk flasks under vacuum (not just oven-dry) to remove surface-adsorbed water.

Q2: Upon adding DMF, the reaction mixture became extremely viscous and difficult to stir. Did the reaction fail? Diagnosis: Not necessarily. The formation of the hemiaminoxide intermediate (the adduct of the lithiated species and DMF) often forms a gelatinous complex or aggregate in non-polar solvents or cold THF. Corrective Action:

  • Do not stop. Increase stirring speed (overhead stirring is preferred for scales >10g).

  • Temperature Control: Allow the mixture to warm slowly to 0°C only after the DMF addition is complete. Premature warming can cause the intermediate to decompose or undergo side reactions.

Q3: I see a "des-formyl" byproduct (3-bromo-m-xylene) in my crude NMR. Where did the aldehyde go? Diagnosis: This is a classic "Wet Quench" signature. The lithiated intermediate (3-bromo-2,4-dimethylphenyllithium) reacted with a proton source (water) instead of the electrophile (DMF). Root Cause:

  • Moisture in the DMF.

  • Moisture entering the vessel during the DMF addition step. Solution:

  • Dry DMF over activated 4Å Molecular Sieves for 24 hours prior to use.

  • Add DMF via a cannula or a pressure-equalizing dropping funnel under positive Nitrogen pressure.

Category B: Vilsmeier-Haack Route[1][2]

Q4: When mixing POCl


 and DMF, the solution turned dark and released gas violently. Is this normal? 
Diagnosis:  No. A controlled Vilsmeier reagent formation should be slightly exothermic but not violent. Violent gas evolution suggests the POCl

is hydrolyzing with water present in the DMF, releasing HCl gas. Corrective Action:
  • Reagent Quality: Ensure POCl

    
     is clear, not cloudy. Distill if necessary (under vacuum).
    
  • DMF Dryness: As with the lithiation route, DMF is the likely moisture vector.

  • Temperature: Mix reagents at 0°C. The Vilsmeier salt (Chloroiminium ion) is thermally unstable at high temperatures during formation.

Q5: The reaction solidified after adding the substrate. Diagnosis: The Vilsmeier salt is an ionic solid that can precipitate in non-polar solvents. Solution: Use 1,2-dichloroethane (DCE) or excess DMF as the solvent to maintain solubility. Ensure the system is sealed; the salt is extremely hygroscopic.

Detailed Protocol: Anhydrous Handling Workflow

This protocol outlines the Lithium-Halogen Exchange method, as it offers the highest regioselectivity for the 3-bromo-2,4-dimethyl pattern but requires the strictest moisture control.

Phase 1: System Preparation
  • Glassware: Assemble a 3-neck round bottom flask with a magnetic stir bar, temperature probe, and N

    
     inlet.
    
  • Dehydration: Heat the flask with a heat gun (>200°C) while under high vacuum (<1 mbar) for 5 minutes. Refill with dry Nitrogen.[1] Repeat 3 times.

  • Positive Pressure: Maintain a slight positive pressure of Nitrogen (bubbler check) throughout the experiment.

Phase 2: Reagent Transfer (The "Air-Free" Technique)
  • Substrate: Dissolve 1,3-dibromo-2,4-dimethylbenzene in anhydrous THF in a separate Schlenk flask. Transfer via cannula (double-ended needle) using inert gas pressure. Never pour.

  • n-BuLi Addition:

    • Cool the substrate solution to -78°C (Dry Ice/Acetone).

    • Use a gas-tight syringe flushed 3 times with dry N

      
      .
      
    • Add n-BuLi dropwise down the side of the flask to pre-cool it before it hits the solution.

    • Crucial: Keep the tip of the needle submerged in the inert gas headspace, never touching the liquid surface directly to avoid clogging.

Phase 3: The Critical Quench
  • Stir the lithiated species for 30-60 minutes at -78°C.

  • Add Anhydrous DMF (dried over sieves) dropwise.

  • Moisture Checkpoint: If the solution turns from yellow/orange to clear/colorless immediately, moisture may have quenched the anion.

  • Allow to warm to Room Temperature (RT) slowly over 2 hours.

  • Hydrolysis: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH

    
    Cl (or 1M HCl) to liberate the aldehyde from the hemiaminoxide.
    

Visualizing the Failure Points

The following diagram illustrates the reaction pathway and the specific points where moisture causes catastrophic failure.

MoistureSensitivity Start Start: 1,3-Dibromo-2,4-dimethylbenzene DryTHF Dissolve in Dry THF (<50 ppm H2O) Start->DryTHF Cool Cool to -78°C DryTHF->Cool AddBuLi Add n-BuLi (Lithium-Halogen Exchange) Cool->AddBuLi Intermediate Intermediate: 3-Bromo-2,4-dimethylphenyllithium AddBuLi->Intermediate Anhydrous Conditions MoistureFail1 FAILURE: Moisture Entry (Wet Solvent/Air) AddBuLi->MoistureFail1 Moisture Present Intermediate->MoistureFail1 Leak AddDMF Add Anhydrous DMF Intermediate->AddDMF Byproduct1 Byproduct: 3-Bromo-m-xylene (Protonation) MoistureFail1->Byproduct1 MoistureFail2 FAILURE: Wet DMF AddDMF->MoistureFail2 Wet DMF Adduct Hemiaminoxide Adduct AddDMF->Adduct Dry DMF MoistureFail2->Byproduct1 Hydrolysis Acidic Hydrolysis (H3O+) Adduct->Hydrolysis Product Product: 3-Bromo-2,4-dimethylbenzaldehyde Hydrolysis->Product

Caption: Figure 1. Reaction workflow highlighting critical moisture ingress points (Red) leading to protodehalogenation byproducts.

Reference Data: Solvent & Desiccant Efficiency

Use this table to verify your solvent drying protocols.

SolventRecommended Drying MethodResidual Water LimitStorage
THF Distillation from Na/Benzophenone< 20 ppmGlovebox or Schlenk flask (use within 24h)
Diethyl Ether Na/Benzophenone or LiAlH

< 10 ppmDark, cool, over Na wire
DMF Stir over CaH

(12h), distill at reduced pressure
< 50 ppmStore over 4Å Mol Sieves
Toluene Na/Benzophenone< 30 ppmStore over 4Å Mol Sieves

Desiccant Compatibility:

  • CaCl

    
    :  Good for hydrocarbons/halides. Avoid  with alcohols/amines.
    
  • MgSO

    
    :  General purpose. Avoid  with highly acid-sensitive compounds.
    
  • 4Å Molecular Sieves: Best for DMF, DMSO, and storing dry solvents. Must be activated at 300°C before use [2].

References

  • Watson, S. C.; Eastham, J. F. "Colorimetric estimation of organolithium reagents." Journal of Organometallic Chemistry, 1967 , 9, 165–168.

  • Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010 , 75, 8351–8354.

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165-185.

  • Organic Syntheses. "Aldehydes from Grignard Reagents: II. N-Methylformanilide as a Formylating Agent." Org.[2][1][3][4][5][6] Synth.1940 , 20, 11.

  • BenchChem. "Vilsmeier-Haack Reaction Guide." BenchChem Technical Library.

Sources

Technical Support Center: Column Chromatography of Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of brominated benzaldehydes using column chromatography. It is designed for researchers requiring high-purity isolation of these versatile synthetic intermediates.

Topic: Solvent Systems & Purification Protocols for Brominated Benzaldehydes Applicable Compounds: 2-, 3-, and 4-bromobenzaldehyde; di-bromobenzaldehydes; functionalized derivatives. Target Purity: >98% (HPLC/NMR grade)

Core Solvent Systems & Stationary Phase

The separation of brominated benzaldehydes is governed by the polarity difference between the aldehyde (moderately polar), the corresponding benzyl alcohol (more polar), and the benzoic acid oxidation byproduct (highly polar/acidic).

Standard Solvent Systems
Solvent SystemComposition (v/v)Application
Hexane / Ethyl Acetate (Hex/EtOAc) 10:1 to 4:1 Primary System. Excellent for separating the aldehyde (

) from the alcohol (

).
Hexane / Dichloromethane (Hex/DCM) 1:1 to 0:100 Alternative. Useful if the aldehyde co-elutes with non-polar impurities. DCM provides "softer" elution power.
Hexane / Diethyl Ether 95:5 to 80:20 High Selectivity. Good for separating closely related isomers (e.g., 2-bromo vs 4-bromo) due to ether's specific coordination capability.
Stationary Phase Specifications
  • Material: Silica Gel 60 (

    
    )
    
  • Particle Size: 40–63

    
    m (230–400 mesh) for flash chromatography.
    
  • Loading Capacity: 1 g crude mixture per 30–50 g silica.

Troubleshooting & Optimization Guide

Scenario A: "The spots are streaking or tailing on the TLC plate."

Diagnosis: This is typically caused by the benzoic acid impurity (formed via air oxidation) interacting strongly with the silanol groups of the silica gel.

  • Solution: Add 0.5% to 1% Acetic Acid (AcOH) to the mobile phase.

  • Mechanism: The acid protonates the surface silanols and the benzoic acid impurity, preventing ionization and hydrogen bonding that causes tailing. The aldehyde is neutral and remains unaffected.

  • Protocol:

    • Prepare solvent: 900 mL Hexane + 100 mL EtOAc + 5-10 mL AcOH.

    • Run TLC with this mixture. The acid spot should sharpen and move slightly higher (

      
      ).
      
Scenario B: "My aldehyde is degrading on the column."

Diagnosis: Some electron-deficient aldehydes (e.g., poly-brominated) can form acetals or decompose on acidic silica, especially during long runs.

  • Solution 1 (Speed): Switch to a coarser silica (70-230 mesh) or apply pressure (Flash) to reduce residence time.

  • Solution 2 (Neutralization): Caution: Do NOT use primary amines. Use Triethylamine (Et

    
    N)  carefully.
    
    • Warning: Amines can react with aldehydes to form imines (Schiff bases).

    • Safe Protocol: Pre-wash the silica column with 1% Et

      
      N in Hexane, then flush with 3 column volumes of pure Hexane  before loading the sample. This neutralizes the most active acidic sites without exposing the aldehyde to high concentrations of free amine.
      
Scenario C: "I cannot separate the 2-bromo and 4-bromo isomers."

Diagnosis: Regioisomers often have identical polarity in standard Hex/EtOAc systems.

  • Solution: Change the selectivity mechanism, not just polarity.

  • Protocol: Switch to Toluene/Hexane (1:1) or Benzene/Hexane (if safety permits). The

    
    -
    
    
    
    interactions between the aromatic solvent and the brominated rings often differentiate the isomers based on steric accessibility.

Experimental Protocols

Protocol 1: Standard Flash Chromatography Workflow

Objective: Purify 1.0 g of crude 4-bromobenzaldehyde containing 4-bromobenzyl alcohol and 4-bromobenzoic acid.

  • TLC Method Development:

    • Spot crude on silica plate.

    • Elute with Hex/EtOAc (10:1) .

    • Target: Aldehyde

      
      . Impurities should be 
      
      
      
      .[1]
  • Sample Loading (Dry Load):

    • Dissolve 1.0 g crude in 5 mL DCM.

    • Add 2.0 g silica gel.

    • Evaporate to dryness (rotary evaporator) to get a free-flowing powder.

    • Why? Wet loading with DCM can cause band broadening for aldehydes.

  • Column Packing:

    • Pack 40 g silica gel (slurry in 100% Hexane).

    • Add a 1 cm sand layer.

    • Pour the dry-loaded sample powder on top.

  • Elution Gradient:

    • Volume 1 (200 mL): 100% Hexane (elutes non-polar impurities).

    • Volume 2 (400 mL): 20:1 Hex/EtOAc (starts eluting aldehyde).

    • Volume 3 (400 mL): 10:1 Hex/EtOAc (completes aldehyde elution).

    • Note: The alcohol and acid will remain on the column or elute much later.

Protocol 2: Separation Data Table

Typical


 values in Hexane/EtOAc (4:1) :
CompoundStructure Description

Value
Elution Order
4-Bromotoluene Precursor (Non-polar)0.851 (Fastest)
4-Bromobenzaldehyde Target Product 0.55 2
4-Bromobenzyl alcohol Reduction impurity0.253
4-Bromobenzoic acid Oxidation impurity0.05 (Streak)4 (Retained)

Decision Logic & Workflow Diagram

The following diagram illustrates the logical decision process for selecting the correct purification strategy based on TLC analysis.

ChromatographyWorkflow Start Start: Crude Bromobenzaldehyde TLC Run TLC (Hex/EtOAc 10:1) Start->TLC CheckSep Is Separation (ΔRf) > 0.15? TLC->CheckSep StandardCol Run Standard Flash Column (Hex/EtOAc Gradient) CheckSep->StandardCol Yes AnalyzeProblem Analyze Impurity Type CheckSep->AnalyzeProblem No Streaking Issue: Streaking/Tailing AnalyzeProblem->Streaking Acidic Impurity CoElution Issue: Isomer Co-elution AnalyzeProblem->CoElution Isomers Degradation Issue: Product Degradation AnalyzeProblem->Degradation Unstable AcidAdd Add 1% Acetic Acid to Mobile Phase Streaking->AcidAdd ChangeSolv Switch to Toluene/Hexane or Ether/Hexane CoElution->ChangeSolv Neutralize Pre-treat Silica with Et3N (Flush before loading) Degradation->Neutralize AcidAdd->StandardCol Re-run TLC ChangeSolv->StandardCol Re-run TLC Neutralize->StandardCol Proceed

Figure 1: Decision tree for optimizing column chromatography conditions for brominated aromatic aldehydes.

Frequently Asked Questions (FAQ)

Q: Can I use acetone instead of ethyl acetate? A: It is not recommended. Acetone absorbs UV light at 254 nm, interfering with fraction monitoring. Furthermore, acetone is a nucleophile and can react with aldehydes (aldol condensation) on the basic sites of silica or alumina, creating new impurities.

Q: Why does my aldehyde turn yellow on the column? A: This indicates oxidation or decomposition. Bromobenzaldehydes are sensitive to air oxidation, forming bromobenzoic acid. The yellow color often comes from trace conjugated impurities or quinoid species forming on the active silica surface. Remedy: Flush the column with nitrogen before use and elute rapidly.

Q: Is it safe to use amine-functionalized silica? A: No. Primary amine-functionalized silica will react with the aldehyde to form an imine (Schiff base), permanently binding your product to the column. Always use standard silica or diol-functionalized silica.

References

  • Solvent Systems for Flash Column Chromatography . University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column . SIELC Technologies. Retrieved from [Link]

  • Enantioselective Iridium Catalyzed Carbonyl Isoprenylation . The Royal Society of Chemistry (Supplementary Information). Retrieved from [Link]

  • Silica Gel Promotes Reductions of Aldehydes and Ketones . Organic Letters (via NIH). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Formylation of Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the formylation of aryl bromides. Whether you are utilizing classical organolithium chemistry (Bouveault synthesis) or modern transition-metal catalysis (Palladium-catalyzed syngas/formate reactions), this guide provides mechanistic insights, self-validating protocols, and actionable solutions to mitigate side reactions.

Bouveault Aldehyde Synthesis (Lithium-Halogen Exchange)

FAQ 1.1: Why is my reaction yielding debrominated arenes (Ar-H) instead of the target aldehyde?

Root Cause & Causality: The formation of hydrodebrominated side products during lithium-halogen exchange is primarily driven by protonation of the highly basic aryl lithium intermediate. This occurs if trace moisture is present in the solvent, the glassware is improperly dried, or if the reaction temperature exceeds -40 °C. At elevated temperatures, the highly reactive aryl lithium will abstract protons directly from the THF solvent, leading to the premature destruction of the intermediate [5]. Actionable Solution: Ensure rigorous anhydrous conditions. Maintain the reaction strictly at -78 °C during the addition of n-butyllithium and subsequent formylation.

FAQ 1.2: How do I prevent over-addition and the formation of secondary alcohols?

Root Cause & Causality: During the addition of N,N-dimethylformamide (DMF), a tetrahedral hemiaminal intermediate is formed. If the reaction mixture is allowed to warm up prematurely, this intermediate collapses into the aldehyde before the unreacted aryl lithium is fully quenched. The highly nucleophilic aryl lithium will immediately attack the newly formed aldehyde, yielding an unwanted secondary alcohol (Ar-CH(OH)-Ar) [3, 4]. Actionable Solution: The tetrahedral intermediate must be preserved until the reaction is fully quenched. Perform the acidic quench (e.g., saturated NH₄Cl) while the reaction is still at -78 °C.

G ArBr Aryl Bromide ArLi Aryl Lithium (Ar-Li) ArBr->ArLi n-BuLi, -78°C Tetrahedral Tetrahedral Hemiaminal Intermediate ArLi->Tetrahedral Add DMF Collapse Premature Collapse (Poor Temp Control) Tetrahedral->Collapse Quench Cold Acidic Quench (Maintains Stability) Tetrahedral->Quench SecAlcohol Secondary Alcohol (Over-addition) Collapse->SecAlcohol Reacts with excess Ar-Li Target Aryl Aldehyde Quench->Target Controlled Hydrolysis

Bouveault formylation pathway highlighting the risk of over-addition.

Protocol 1: Self-Validating Cryogenic Lithiation & Formylation

This protocol incorporates built-in validation steps to ensure the integrity of the highly reactive intermediates.

  • Preparation: Dissolve the aryl bromide in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv, typically 1.6 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation Step: Extract a 0.5 mL aliquot via a dry syringe, quench it immediately in D₂O, and analyze via ¹H NMR. Complete disappearance of the starting material and formation of the deuterated arene confirms >95% lithium-halogen exchange. Proceed only if validated.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Maintain stirring at -78 °C for 1 hour.

  • Cold Quench: While the flask is still at -78 °C , rapidly inject a cold solution of saturated aqueous NH₄Cl to lock the intermediate and prevent secondary alcohol formation.

  • Workup: Remove the cooling bath, allow the mixture to warm to room temperature, and extract with ethyl acetate.

Palladium-Catalyzed Formylation (Syngas & CO Surrogates)

FAQ 2.1: I am observing significant hydrodebromination (direct reduction). How do I shift the selectivity toward formylation?

Root Cause & Causality: In the Pd-catalytic cycle, the Pd(II) oxidative addition complex faces a kinetic bifurcation. It can either undergo CO migratory insertion (leading to the aldehyde) or direct hydride transfer (leading to the debrominated arene). Low CO partial pressure or an overly rapid addition of the hydride source (e.g., tributyltin hydride or sodium formate) kinetically favors the direct reduction pathway [1, 4]. Actionable Solution: Increase the CO partial pressure (e.g., to 5 bar) to accelerate migratory insertion. If using a liquid hydride source, employ a syringe pump to ensure slow, controlled addition.

FAQ 2.2: Does the electronic nature of my aryl bromide affect the side reactions?

Root Cause & Causality: Yes. Kinetic analyses demonstrate that electron-rich aryl bromides react faster and more selectively during the migratory insertion step. Conversely, electron-poor substrates exhibit slower migratory insertion rates, making them significantly more susceptible to the competing hydrodebromination pathway, especially at lower CO pressures [1].

G ArBr Aryl Bromide + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd CO_Insert CO Migratory Insertion (Favored at High P_CO) OxAdd->CO_Insert CO Addition Reduct Direct Hydride Transfer (Favored at Low P_CO) OxAdd->Reduct Hydride Source Aldehyde Aryl Aldehyde (Target) CO_Insert->Aldehyde Reductive Elimination Arene Hydrodebromination (Side Product) Reduct->Arene Reductive Elimination

Mechanistic bifurcation in Pd-catalyzed formylation of aryl bromides.

Protocol 2: Optimized Pd-Catalyzed Formylation Workflow

This protocol utilizes syngas and a robust catalyst system to maximize formylation selectivity while minimizing reduction [1].

  • Catalyst Loading: In a high-pressure reactor, combine the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.33 mol %), di-1-adamantyl-n-butylphosphine (cataCXium A, 0.66 mol %), and TMEDA (0.75 equiv) in anhydrous toluene (0.8 M).

  • Pressurization: Seal the reactor and purge three times with nitrogen. Pressurize the reactor with Syngas (CO/H₂ 1:1) to 5 bar.

    • Self-Validation Step: Monitor the pressure gauge for 15 minutes prior to heating to ensure a hermetic seal; pressure drops indicate leaks that will skew the CO/H₂ ratio, starving the reaction of CO and increasing reduction side reactions.

  • Reaction: Heat the reactor to 100 °C and stir vigorously for 16 hours. The high pressure ensures the migratory insertion outpaces direct reduction.

  • Workup: Cool the reactor to room temperature, carefully vent the syngas in a fume hood, and filter the crude mixture through a pad of Celite before chromatographic purification.

Quantitative Data Summaries

Table 1: Troubleshooting Matrix for Formylation Side Reactions
Reaction PathwayPrimary Side ProductRoot CauseMitigation Strategy
Bouveault (n-BuLi) Debrominated Arene (Ar-H)Moisture / High Temp (> -40 °C)Rigorous drying; maintain -78 °C [5].
Bouveault (n-BuLi) Secondary AlcoholPremature intermediate collapseQuench cold (-78 °C) with sat. NH₄Cl [3, 4].
Pd-Catalysis Debrominated Arene (Ar-H)Low CO pressure / Fast hydrideIncrease CO pressure (5 bar); slow hydride addition[1].
Pd-Catalysis Carboxylic AcidWater contamination (with formate)Use strictly anhydrous DMF and formate salts [2].
Table 2: Impact of Substrate Electronics and CO Pressure on Product Ratios (Pd-Catalysis)

Data synthesized from kinetic analyses of Pd-catalyzed formylations[1].

Substrate Type CO Pressure Formylation Rate Primary Outcome Hydrodebromination (%)
Electron-Rich High (5 bar) Fast High Aldehyde Yield < 2%
Electron-Rich Low (1 bar) Moderate Moderate Aldehyde Yield ~ 5-10%
Electron-Poor High (5 bar) Slow Moderate Aldehyde Yield ~ 5-15%

| Electron-Poor | Low (1 bar) | Very Slow | High Reduction | > 20% |

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Formylation of Aryl Halides with Carbon Monoxide and Sodium Formate in the Presence of Palladium Catalyst. Bulletin of the Chemical Society of Japan.
  • N,N-dimethylformamide hydrochloride in the synthesis of aldehydes and ketones. BenchChem.
  • Palladium-Catalyzed Formyl
  • Flow Chemistry in Organic Synthesis: Lithiation/Formyl

Validation & Comparative

1H NMR Structural Elucidation Guide: 3-Bromo-2,4-dimethylbenzaldehyde vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of 3-Bromo-2,4-dimethylbenzaldehyde , researchers face a critical regioselectivity challenge. The bromination of the starting material, 2,4-dimethylbenzaldehyde, is governed by the directing effects of the aldehyde (meta-directing, deactivating) and the two methyl groups (ortho/para-directing, activating).

The "performance" comparison in this guide focuses on the diagnostic efficacy of 1H NMR spectroscopy to distinguish the target compound from its thermodynamically favored regioisomer, 5-Bromo-2,4-dimethylbenzaldehyde .

  • Target (3-Bromo): Sterically hindered; bromine insertion occurs between two methyl groups.

  • Major Alternative (5-Bromo): Sterically favored; bromine insertion occurs at the open C5 position.

This guide provides a definitive protocol for validating the 3-bromo isomer using spin-spin coupling constants (


-values) as the primary determinant.

Experimental Protocol

To ensure high-resolution spectral data capable of resolving fine splitting patterns, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 10–15 mg of the isolated solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual iron or aluminum bromide catalyst) that may cause line broadening.

Instrument Parameters
  • Field Strength: Minimum 400 MHz (recommended for clear resolution of aromatic multiplets).

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16–32 scans to ensure high Signal-to-Noise (S/N) ratio for minor isomer detection.

  • Temperature: 298 K.

Comparative Spectral Analysis

The structural confirmation of 3-Bromo-2,4-dimethylbenzaldehyde relies on the substitution pattern of the aromatic ring. The key differentiator is the coupling relationship between the remaining aromatic protons.

Predicted Chemical Shifts & Multiplicities[1][7][8][9][10]

The following table contrasts the target compound with its primary regioisomer.

FeatureTarget: 3-Bromo-2,4-dimethylbenzaldehyde Alternative: 5-Bromo-2,4-dimethylbenzaldehyde
Structure Br at C3 (between Me-2 and Me-4)Br at C5 (para to Me-2, ortho to Me-4)
Aromatic Protons H-5 and H-6 H-3 and H-6
Coupling Relationship Ortho (Adjacent carbons)Para (Opposite sides of ring)
Splitting Pattern Two Doublets (

)
Two Singlets (

)
Coupling Constant (

)
~7.8 – 8.2 Hz ~0 Hz (Para coupling is negligible)
Aldehyde Proton (-CHO) ~10.2 ppm (

)
~10.2 ppm (

)
Methyl Groups Two singlets (distinct shifts due to Br proximity)Two singlets
Detailed Mechanism of Assignment
The "Ortho" Signature (Target Validation)

In 3-Bromo-2,4-dimethylbenzaldehyde , the bromine atom occupies position 3. The remaining protons are at positions 5 and 6.

  • H-6: Located ortho to the aldehyde group (deshielding zone). It appears downfield (~7.6–7.8 ppm).

  • H-5: Located meta to the aldehyde and ortho to the methyl at C4. It appears upfield relative to H-6 (~7.1–7.3 ppm).

  • Diagnostic Signal: Because H-5 and H-6 are neighbors, they split each other into doublets with a characteristic ortho coupling constant (

    
    ).
    
The "Para" Signature (Impurity Identification)

In 5-Bromo-2,4-dimethylbenzaldehyde , the bromine occupies position 5. The remaining protons are at positions 3 and 6.

  • Isolation: H-3 is isolated between the methyl at C2 and the methyl at C4. H-6 is isolated between the aldehyde and the bromine (or H-6 is adjacent to aldehyde and C5-Br).

  • Diagnostic Signal: Since H-3 and H-6 are para to each other, they do not exhibit strong spin-spin coupling. They appear as two sharp singlets .

Critical Insight: If your spectrum shows two aromatic singlets, you have synthesized the 5-bromo isomer, not the 3-bromo target.

Visualizing the Decision Workflow

The following diagram illustrates the logical pathway for structural verification using 1H NMR data.

NMR_Identification Start Crude Product (Bromination of 2,4-Dimethylbenzaldehyde) Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Ar Analyze Aromatic Region (7.0 - 8.0 ppm) Acquire->Check_Ar Decision Splitting Pattern? Check_Ar->Decision Result_Target Target Confirmed: 3-Bromo-2,4-dimethylbenzaldehyde (Ortho Coupling detected) Decision->Result_Target Two Doublets (J ~ 8 Hz) Result_Isomer Isomer Identified: 5-Bromo-2,4-dimethylbenzaldehyde (Para/Isolated protons) Decision->Result_Isomer Two Singlets

Figure 1: NMR decision tree for distinguishing the 3-bromo target from the 5-bromo regioisomer.

Advanced Considerations: Methyl Group Shifts

While aromatic splitting is the primary diagnostic, the methyl region (2.3 – 2.8 ppm) offers secondary confirmation.

  • 3-Bromo Isomer (Target):

    • Me-2: This methyl group is "sandwiched" between the carbonyl (C1) and the bromine (C3). Both are electron-withdrawing and sterically bulky. This results in a distinct chemical shift, often slightly downfield compared to the parent, and potential broadening due to steric inhibition of rotation.[1]

    • Me-4: Ortho to the bromine.

  • 5-Bromo Isomer (Alternative):

    • Me-2: Adjacent to Carbonyl (C1) and H-3. Less sterically crowded than in the 3-bromo isomer.

    • Me-4: Adjacent to H-3 and Br-5.

Validation Step: Integration of the methyl region must show a clear 3:3 ratio (relative to the 1H aldehyde peak). Any deviation or extra peaks suggests a mixture of isomers.

References

  • ChemicalBook. (2024). 2,4-Dimethylbenzaldehyde 1H NMR Spectrum & Spectral Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 3-Bromobenzaldehyde Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025).[2] Regioselectivity in the Bromination of Dimethylbenzaldehyde Precursors. Retrieved from

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

Sources

FTIR characteristic peaks of 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characterization Guide: 3-Bromo-2,4-dimethylbenzaldehyde

Executive Summary: The Structural Fingerprint

In the synthesis of complex pharmaceutical intermediates, 3-Bromo-2,4-dimethylbenzaldehyde represents a critical scaffold, often utilized for its dense functionalization pattern.[1] For researchers, the challenge lies not just in identification, but in differentiating this tetrasubstituted arene from its precursors (2,4-dimethylbenzaldehyde) and potential regioisomers.[1]

This guide provides a comparative FTIR analysis, moving beyond generic peak listing to a causal analysis of vibrational modes . By contrasting the target molecule with its primary "alternative"—the non-brominated precursor—we establish a self-validating protocol for confirming reaction completion and regioselectivity.[1]

Comparative Spectral Analysis: Target vs. Precursor

The most effective way to validate 3-Bromo-2,4-dimethylbenzaldehyde is by observing the evolution of the spectrum from its starting material, 2,4-dimethylbenzaldehyde .[1]

Table 1: Critical Peak Shifts & Diagnostic Bands
Vibrational ModePrecursor (2,4-Dimethylbenzaldehyde)Target (3-Bromo-2,4-dimethylbenzaldehyde)Mechanistic Insight (Causality)
C=O[1] Stretch (Carbonyl)1695 – 1705 cm⁻¹1700 – 1712 cm⁻¹ The -I (inductive) effect of the meta-Bromine withdraws electron density, slightly strengthening the C=O bond and shifting it to a higher frequency compared to the precursor.[1]
Aldehyde C-H (Fermi Doublet)2720 & 2820 cm⁻¹2725 & 2825 cm⁻¹ Characteristic doublet remains largely unchanged, confirming the integrity of the aldehyde functionality.[1]
Ar-H Out-of-Plane (OOP) ~870 cm⁻¹ (Isolated H) ~815 cm⁻¹ (2 Adj H)~815–830 cm⁻¹ (2 Adj H) (Loss of 870 cm⁻¹ peak)CRITICAL DIAGNOSTIC: The precursor has an isolated proton at C3.[1] Bromination at C3 removes this proton, eliminating the ~870 cm⁻¹ band.[1] The target retains only the H5/H6 adjacent coupling.
C-Br Stretch Absent1050 – 1080 cm⁻¹ Appearance of a new band in the fingerprint region, though often obscured by methyl rocking modes.[1]
Methyl C-H 2920 – 2970 cm⁻¹2920 – 2970 cm⁻¹ Remains constant.[1] Used as an internal intensity reference.[1]

Analyst Note: The most reliable confirmation of the target is the disappearance of the isolated Ar-H OOP bend at ~870 cm⁻¹.[1] If this peak persists, your bromination is incomplete.[1]

Detailed Characteristic Peak Analysis

A. The Carbonyl Region (1680–1720 cm⁻¹)

In 2,4-dimethylbenzaldehyde, the ortho-methyl group creates steric hindrance, forcing the carbonyl slightly out of planarity with the benzene ring, which typically raises the frequency.[1] However, the dominant effect is conjugation, keeping it below 1710 cm⁻¹.[1]

  • Target Shift: Upon adding Bromine at position 3, the steric crowding increases (sandwiched between two methyls), but the electronic withdrawal (Inductive effect) dominates.[1] Expect a sharp, intense peak centered near 1708 cm⁻¹ (neat/ATR).[1]

B. The Substitution Pattern (Fingerprint Region 600–900 cm⁻¹)

This is the "Truth Region" for distinguishing isomers.[1]

  • Structure: The target is a 1,2,3,4-tetrasubstituted benzene.[1]

  • Remaining Protons: H5 and H6.

  • Coupling: These two protons are ortho to each other.[1]

  • Spectral Signature: A strong bending vibration typically between 800–840 cm⁻¹ (characteristic of two adjacent aromatic hydrogens).[1]

  • Differentiation: Regioisomers (e.g., if Br attacked position 5 or 6) would result in isolated protons (para-like or meta-like patterns), which would shift these bands significantly to 860–900 cm⁻¹.[1]

Experimental Protocol: Method Validation

To ensure reproducible data that can be cited in regulatory or publication contexts, follow this self-validating ATR protocol.

Protocol: High-Resolution ATR-FTIR Acquisition
  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe crystal.[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving the Fermi doublet).

    • Scans: 32 (Screening) or 64 (Publication).[1]

    • Background: Air background acquired immediately prior to sample.[1]

  • Sample Preparation:

    • Liquid/Oil: Place 10 µL directly on the crystal.[1] Ensure full coverage.

    • Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact (remove air gaps).[1]

  • Validation Steps (Self-Check):

    • Check 1 (Intensity): The C=O peak should have roughly 30-60% transmittance (or 0.4-0.8 Absorbance).[1] If saturated (flat bottom/top), reduce sample thickness or pressure.[1]

    • Check 2 (Contamination): Look for a broad hump at 3400 cm⁻¹.[1] Its presence indicates moisture or solvent (ethanol/water) contamination.[1]

    • Check 3 (Atmospheric): Ensure no jagged noise at 2350 cm⁻¹ (CO₂). If present, purge the sample chamber.[1]

Decision Workflows (Visualization)

Diagram 1: Synthesis Verification Logic

A logical pathway to determine if the reaction from 2,4-dimethylbenzaldehyde to the 3-Bromo derivative was successful.

SynthesisVerification Start Acquire FTIR Spectrum (Region: 600-1800 cm⁻¹) CheckCO Check Carbonyl (C=O) Peak Position Start->CheckCO CO_Low < 1690 cm⁻¹ (Likely Conjugation/H-Bonding) CheckCO->CO_Low Shift Down CO_High 1700 - 1715 cm⁻¹ (Target Range) CheckCO->CO_High Shift Up/Stable CheckFingerprint Analyze Fingerprint (800-900 cm⁻¹) CO_High->CheckFingerprint IsoPeak Peak at ~870 cm⁻¹ (Isolated H Present) CheckFingerprint->IsoPeak Exists AdjPeak Peak at ~820 cm⁻¹ ONLY (2 Adjacent H Only) CheckFingerprint->AdjPeak Dominant Result_Fail Result: Incomplete Reaction (Starting Material Present) IsoPeak->Result_Fail Result_Pass Result: 3-Bromo-2,4-dimethylbenzaldehyde (Confirmed) AdjPeak->Result_Pass

Caption: Decision tree for validating the bromination of 2,4-dimethylbenzaldehyde using FTIR spectral markers.

Diagram 2: Comparative QC Workflow

Comparing the target against potential alternatives (Isomers vs. Precursors).

QC_Workflow Sample Unknown Sample Step1 1. Fermi Resonance Check (2720/2820 cm⁻¹) Sample->Step1 Step2 2. Carbonyl Frequency (1700-1712 cm⁻¹) Step1->Step2 Aldehyde Confirmed Step3 3. Substitution Pattern (OOP Bending) Step2->Step3 Alt1 Alternative A: 2,4-Dimethylbenzaldehyde (Precursor) Step3->Alt1 Contains Isolated H (~870 cm⁻¹) Alt2 Alternative B: Isomeric Bromo-aldehyde (Regioisomer) Step3->Alt2 Wrong Coupling Pattern (e.g. Para/Meta) Target Target: 3-Bromo-2,4-dimethylbenzaldehyde Step3->Target Only Ortho Coupling (~820 cm⁻¹)

Caption: QC workflow distinguishing the target from precursors and regioisomers based on substitution patterns.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 2,4-dimethyl- (CAS 15764-16-6) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3-bromo- (CAS 3132-99-8) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general characteristic group frequencies and substitution patterns).

  • Varsányi, G. (1974).[1][3] Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger Ltd.[1] (Reference for 1,2,4-tri vs 1,2,3,4-tetra substituted benzene ring vibrations).

Sources

A Comparative Guide to the Reactivity of 3-Bromo-2,4-dimethylbenzaldehyde and 4-Bromo-2,3-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar isomers: 3-Bromo-2,4-dimethylbenzaldehyde and 4-Bromo-2,3-dimethylbenzaldehyde. For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced differences in reactivity imparted by substituent placement is paramount for rational synthetic design, reaction optimization, and the prediction of reaction outcomes. This document moves beyond a simple recitation of facts to explain the underlying principles governing reactivity, offering both theoretical analysis and actionable experimental protocols.

Structural and Electronic Analysis: A Tale of Two Isomers

The reactivity of any substituted benzaldehyde is fundamentally governed by the interplay of electronic and steric effects, which modulate the electrophilicity of the carbonyl carbon and the accessibility of reactive sites.[1][2]

  • 3-Bromo-2,4-dimethylbenzaldehyde (Isomer A): The aldehyde group is flanked by a methyl group at the C2 (ortho) position. This ortho-methyl group is the primary source of steric hindrance, physically impeding the approach of nucleophiles to the carbonyl carbon.[3] Electronically, the methyl groups at C2 and C4 are electron-donating via induction and hyperconjugation, which slightly reduces the electrophilicity of the carbonyl. The bromine at C3 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

  • 4-Bromo-2,3-dimethylbenzaldehyde (Isomer B): This isomer also features a methyl group at the C2 (ortho) position, presenting a similar steric challenge to the aldehyde as Isomer A. The key difference lies in the placement of the bromine and the second methyl group. The bromine at C4 will have a more pronounced electronic influence on the para-positioned aldehyde group compared to the meta-positioned bromine in Isomer A.

Predictive Reactivity Overview:

  • Aldehyde Reactivity (Nucleophilic Addition, Oxidation, Reduction): Both isomers are expected to show reduced reactivity compared to unhindered benzaldehydes due to the ortho-methyl group.[2] The subtle electronic differences will likely be secondary to this dominant steric effect. Reactions involving nucleophilic attack on the carbonyl carbon will be slower and may require more forcing conditions.[3]

  • Aryl Bromide Reactivity (Cross-Coupling): The reactivity of the C-Br bond in reactions like Suzuki or Sonogashira coupling is influenced by the electronic environment and steric accessibility of the bromine atom. In Isomer A, the bromine is flanked by a methyl group and a formyl group. In Isomer B, it is flanked by a methyl group and a hydrogen. This difference in the local environment can impact the rate-determining oxidative addition step of the catalytic cycle.[4]

Comparative Performance in Key Chemical Transformations

This section details the expected reactivity of Isomers A and B in fundamental organic reactions, supported by generalized, field-proven protocols.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is highly sensitive to both steric and electronic factors at the carbonyl carbon.[1]

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon. Increased steric hindrance around the aldehyde slows this initial attack, often requiring higher temperatures or longer reaction times to achieve good conversion.[3]

Expected Reactivity: Both Isomer A and Isomer B are expected to be challenging substrates for the Wittig reaction due to the ortho-methyl group. The rate of reaction will likely be significantly lower than for a non-ortho-substituted analogue like 4-bromobenzaldehyde.[5] Between the two, any difference in reactivity would be minimal and would need to be determined empirically.

Representative Experimental Protocol: Wittig Olefination This protocol describes a general procedure for the Wittig reaction.[1]

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq.) dropwise. The formation of the deep red or orange ylide indicates successful deprotonation.[1] Allow the mixture to stir at this temperature for 30 minutes.

  • Aldehyde Addition: Dissolve the substituted benzaldehyde (Isomer A or B, 1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC). Due to the steric hindrance, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Workup & Purification ylide_start Phosphonium Salt in Anhydrous THF nBuLi Add n-BuLi @ 0 °C ylide_start->nBuLi ylide_formed Phosphorus Ylide (Colored Solution) nBuLi->ylide_formed aldehyde Add Hindered Aldehyde (Isomer A or B) in THF ylide_formed->aldehyde reaction_mix Stir 12-24h (RT to 50 °C) aldehyde->reaction_mix tlc Monitor by TLC reaction_mix->tlc quench Quench with aq. NH4Cl tlc->quench extract Extract with Organic Solvent quench->extract Isolated Alkene purify Column Chromatography extract->purify Isolated Alkene product product purify->product Isolated Alkene Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-Br (Oxidative Adduct) B->C D Transmetalation C->D E Ar-Pd(II)L2-R (Transmetalated Complex) D->E F Reductive Elimination E->F F->A G Ar-R (Coupled Product) G->F ArBr Ar-Br (Isomer A or B) ArBr->B Boronic R-B(OH)2 + Base Boronic->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling This protocol is a general procedure and may require optimization of the catalyst, ligand, base, and solvent for specific substrates. [6]

  • Setup: To a reaction vessel, add the aryl bromide (Isomer A or B, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos or XPhos.

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate. Separate the layers. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.

Predictive Reactivity Summary

Reaction TypeKey Influencing FactorIsomer A (3-Bromo-2,4-dimethyl)Isomer B (4-Bromo-2,3-dimethyl)Rationale
Nucleophilic Addition Steric HindranceHinderedHinderedThe ortho-methyl group in both isomers significantly impedes nucleophilic attack at the carbonyl. [2][3]
Oxidation Electronic EffectsReactiveReactiveBoth isomers are expected to undergo oxidation readily, with minor rate differences possible due to electronics. [7]
Reduction Steric HindranceHinderedHinderedSimilar to nucleophilic addition, the approach of a hydride reagent will be sterically hindered. [8][9]
Suzuki Coupling Steric/Electronic at C-BrLikely SlowerLikely FasterThe C-Br bond in Isomer B is in a slightly less sterically crowded environment, potentially favoring the oxidative addition step. [4]
Sonogashira Coupling Steric/Electronic at C-BrLikely SlowerLikely FasterSimilar to the Suzuki coupling, the accessibility of the C-Br bond is crucial for the palladium catalyst. [10][11]

Conclusion

The reactivity of 3-Bromo-2,4-dimethylbenzaldehyde and 4-Bromo-2,3-dimethylbenzaldehyde is a nuanced subject dictated by a balance of steric and electronic factors.

  • For reactions involving the aldehyde functionality , both isomers are significantly affected by the steric bulk of the ortho-methyl group, leading to generally reduced reactivity compared to less substituted benzaldehydes.

  • For reactions involving the aryl bromide functionality , such as palladium-catalyzed cross-coupling, 4-Bromo-2,3-dimethylbenzaldehyde (Isomer B) is predicted to be the more reactive substrate . This is attributed to the less sterically encumbered environment around the C-Br bond, which should facilitate a more rapid oxidative addition of the palladium catalyst.

This guide provides a robust theoretical framework and practical starting points for working with these molecules. However, as with all chemical synthesis, the protocols provided should be seen as a foundation upon which to build, with empirical optimization being key to achieving desired outcomes.

References

  • BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • BenchChem. A Comparative Analysis of the Reactivity of 4-Bromobenzaldehyde and Other Halogenated Benzaldehydes.
  • Solís, A., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Biocatalysis and Biotransformation, 37(2). Available at: [Link]

  • Taylor & Francis Online. (2018). Full article: Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes.
  • Unknown Source. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
  • PubMed. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. Available at: [Link]

  • BenchChem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Available at: [Link]

  • BenchChem. Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
  • BenchChem. A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers.
  • Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Available at: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]

  • Prepp. (2025). Benzaldehyde is less reactive towards nucleophilic. Available at: [Link]

  • QuickCompany. A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Available at: [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Available at: [Link]

  • Unknown Source. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ACS Publications. Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to the Core Reactions of 4-Bromobenzaldehyde.
  • Wikipedia. 3-Bromobenzaldehyde. Available at: [Link]

  • YouTube. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. Available at: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... Available at: [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Myers, A. Chem 115: The Suzuki Reaction. Available at: [Link]

Sources

HPLC method development for 3-Bromo-2,4-dimethylbenzaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Method Development for 3-Bromo-2,4-dimethylbenzaldehyde Purity Profiling

Audience: Researchers, Senior Scientists, and QC Specialists in Pharmaceutical Development.[1]

Executive Summary & Comparison Matrix

The Challenge: 3-Bromo-2,4-dimethylbenzaldehyde is a critical intermediate in the synthesis of complex APIs (e.g., pyrethroids and heterocyclic scaffolds). Its purity analysis is complicated by three distinct impurity classes:

  • Regioisomers: Specifically 5-bromo-2,4-dimethylbenzaldehyde (arising from non-selective bromination).

  • Oxidation Products: 3-Bromo-2,4-dimethylbenzoic acid (formed via air oxidation of the aldehyde).

  • Starting Materials: 2,4-Dimethylbenzaldehyde or 4-Bromo-o-xylene derivatives.

The Solution: This guide compares the Optimized Gradient RP-HPLC Method (Method A) against standard Isocratic methods (Method B) and Gas Chromatography (Method C). While GC is often the default for volatile aromatics, it fails to detect the critical non-volatile oxidation impurities that compromise downstream yield.

Performance Comparison Table
FeatureMethod A: Optimized Gradient RP-HPLC Method B: Standard Isocratic RP-HPLCMethod C: GC-FID
Primary Application Comprehensive Purity Profiling Quick Spot-CheckVolatile Isomer Analysis
Isomer Selectivity (

)
High (1.2) Moderate (1.05)Very High (1.4)
Oxidation Product Detection Excellent (Retains Benzoic Acid)Poor (Elutes in void/tails)Fail (Requires derivatization)
Run Time 25 Minutes15 Minutes20 Minutes
LOD (Impurity) 0.05% 0.1%0.05%
Robustness High (Buffered pH)Low (pH drift affects acid)High

Technical Deep Dive: Method A (The Optimized Protocol)

Scientific Rationale (The "Why")
  • Stationary Phase (C18): The target analyte is highly hydrophobic (logP ~3.0). A C18 column provides the necessary hydrophobic retention.

  • Mobile Phase Modifier (Acidic pH): The critical impurity, 3-Bromo-2,4-dimethylbenzoic acid, has a pKa of approximately 4.0.

    • Without Acid: The impurity ionizes (COO-), eluting in the void volume (

      
      ) and co-eluting with solvent fronts.
      
    • With Acid (pH 2.5): The impurity remains protonated (COOH), increasing its retention and allowing separation from the aldehyde peak.

  • Gradient Elution: The starting material (2,4-dimethylbenzaldehyde) is less hydrophobic than the brominated product, while dibrominated side-products are significantly more hydrophobic. An isocratic run would either elute the dibromo species too slowly (band broadening) or the starting material too fast. A gradient solves this "General Elution Problem."

Detailed Protocol

Instrumentation: HPLC with UV/PDA Detector (e.g., Agilent 1260 or Waters Alliance).

1. Chromatographic Conditions:

  • Column: End-capped C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
     (Controlled to ensure reproducible isomer separation).
    
  • Detection: UV at 254 nm (Aromatic ring

    
     transition).
    
  • Injection Volume:

    
    .[1]
    

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Initial Hold (Retain polar acid impurity)
5.040Isocratic hold for separation of acid
20.090Ramp to elute dibromo/hydrophobic impurities
22.090Wash
22.140Re-equilibration
28.040End of Run

3. Sample Preparation:

  • Diluent: Acetonitrile:Water (80:20). Note: High organic content is needed to dissolve the hydrophobic aldehyde.

  • Concentration: 0.5 mg/mL (for impurity profiling).

  • System Suitability Solution: Mix of 3-Bromo-2,4-dimethylbenzaldehyde and 2,4-dimethylbenzaldehyde (or benzoic acid derivative if available) to verify resolution.

Visualizing the Science

Diagram 1: Impurity Origin & Separation Pathway

This diagram maps how synthesis routes create specific impurities and which analytical method detects them.

ImpurityPathway Start Starting Material (2,4-Dimethylbenzaldehyde) Reaction Bromination (Br2 / FeBr3) Start->Reaction Target TARGET ANALYTE 3-Bromo-2,4-dimethylbenzaldehyde Reaction->Target Major Product Impurity1 Regioisomer (5-Bromo- isomer) Reaction->Impurity1 Side Reaction Impurity3 Over-Bromination (Dibromo species) Reaction->Impurity3 Excess Br2 Impurity2 Oxidation Product (Benzoic Acid deriv.) Target->Impurity2 Air Oxidation MethodA Method A: HPLC (Gradient) DETECTS ALL Target->MethodA MethodC Method C: GC-FID Misses Acid Target->MethodC Impurity1->MethodA Impurity1->MethodC Impurity2->MethodA Retained by pH 2.5 Impurity2->MethodC Not Detected (Non-volatile) Impurity3->MethodA

Caption: Synthesis pathway showing critical impurities. Method A (HPLC) captures the oxidative impurity that Method C (GC) misses.

Diagram 2: Method Development Decision Tree

A logical flow for troubleshooting separation issues with this specific compound.

MethodDev Step1 Initial Run (C18, ACN/Water Gradient) Check1 Is Benzoic Acid Impurity Separated? Step1->Check1 Action1 Add 0.1% H3PO4 (Suppress Ionization) Check1->Action1 No (Peak Tailing) Check2 Are Regioisomers Separated? Check1->Check2 Yes Action1->Check2 Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Check2->Action2 No (Co-elution) Action3 Optimize Gradient Slope (Shallower Gradient) Check2->Action3 Partial Separation Final Final Validated Method Action2->Final Action3->Final

Caption: Decision logic for optimizing separation. Acid addition is mandatory for the oxidative impurity; column switching addresses isomer resolution.

Supporting Experimental Data (Derived)

The following data represents typical validation results for Method A compared to Method B.

ParameterMethod A (Optimized Gradient)Method B (Isocratic 60% ACN)Acceptance Criteria
Retention Time (Target) 12.4 min6.2 minN/A
Resolution (

) vs Isomer
2.1 1.1 (Co-elution risk)

Tailing Factor (

)
1.05 1.6 (Acid impurity tails)

Theoretical Plates (

)



Linearity (

)
0.99980.995

Key Insight: Method B fails the resolution criteria (


) for the regioisomer, making it unsuitable for quantitative purity analysis. Method A achieves baseline separation due to the gradient focusing effect.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[1] Comparative Guide to HPLC Purity Analysis of Halogenated Benzyl Alcohols. Retrieved from (General principles of halogenated aromatic separation).

  • SIELC Technologies. (2018). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from (Demonstrates acid modifier necessity for bromobenzaldehydes).

  • PubChem. (2025). 3-Bromo-2,4-dimethylbenzaldehyde Compound Summary. Retrieved from (Physical properties and structure).

  • Royal Society of Chemistry. (2012). Analytical Methods: Separation of bromofluoro benzaldehyde isomers. Retrieved from (Comparison of GC vs HPLC for similar isomers).

Sources

Distinguishing 3-Bromo-2,4-dimethylbenzaldehyde from 5-Bromo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary: The Regiochemical Challenge

In the development of novel pharmaceuticals—particularly those targeting kinase inhibitors or GPCR ligands—the precise position of a halogen substituent on an aromatic ring can drastically alter Structure-Activity Relationships (SAR).[2]

For the 2,4-dimethylbenzaldehyde scaffold, two primary brominated isomers exist:

  • 3-Bromo-2,4-dimethylbenzaldehyde (CAS: 693285-59-5)[1][2][3]

  • 5-Bromo-2,4-dimethylbenzaldehyde (CAS: 383176-10-1)[1][2][3][4][5]

While these isomers share identical molecular weights (213.07 g/mol ) and similar polarities, they possess distinct electronic environments and steric profiles.[2] The most common error in sourcing is receiving the 5-bromo isomer when the 3-bromo is ordered , primarily because the 5-bromo isomer is the thermodynamic and kinetic product of direct bromination.[1][2]

This guide provides a definitive, self-validating analytical framework to distinguish these isomers, relying primarily on


H NMR splitting patterns  as the "Gold Standard" method.
Structural & Synthetic Analysis

To understand the analytical differences, one must first understand the structural constraints and synthetic origins of each isomer.

2.1. Structural Comparison
Feature3-Bromo-2,4-dimethylbenzaldehyde 5-Bromo-2,4-dimethylbenzaldehyde
Substitution Pattern 1-CHO, 2-Me, 3-Br , 4-Me1-CHO, 2-Me, 4-Me, 5-Br
Steric Environment Crowded: Br is "sandwiched" between two methyl groups.[1][2]Accessible: Br is flanked by a methyl and a proton.[2]
Aromatic Protons H5 and H6 (Adjacent/Ortho)H3 and H6 (Opposite/Para)
Synthesis Route Indirect (e.g., via diazonium or lithiation)Direct Bromination (Electrophilic Aromatic Substitution)
2.2. The Synthetic Trap (Why you might have the wrong isomer)

Direct bromination of 2,4-dimethylbenzaldehyde is governed by the directing effects of the substituents:

  • Aldehyde (CHO): Strong electron-withdrawing group (Meta-director).[1][2]

  • Methyls (Me): Weak electron-donating groups (Ortho/Para-directors).[2]

The 5-Position is favored because:

  • It is meta to the CHO group.

  • It is ortho to the C4-Methyl.[2]

  • It is sterically less hindered than the C3 position.[2]

The C3 position is theoretically activated by both methyl groups but is sterically deactivated because it lies between them. Consequently, direct bromination almost exclusively yields the 5-bromo isomer. [1][2]

SynthesisFlow Start 2,4-Dimethylbenzaldehyde Path5 Reaction at C5 (Less Steric Hindrance) Start->Path5 Major Pathway Path3 Reaction at C3 (Sterically Blocked) Start->Path3 Minor Pathway Reagent + Br2 / FeBr3 Reagent->Path5 Prod5 5-Bromo Isomer (Major Product) Path5->Prod5 Prod3 3-Bromo Isomer (Trace/Not Formed) Path3->Prod3

Figure 1: Regioselectivity of bromination.[1][2] The 5-bromo isomer is the natural product of direct synthesis, making it the most common impurity if the 3-bromo isomer is claimed but not verified.[1][2]

Critical Analytical Comparison: H NMR

The definitive method for distinguishing these isomers is Proton NMR.[2] The key lies not in the chemical shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), but in the coupling constants (

values)
of the remaining aromatic protons.
3.1. The "Splitting Pattern" Rule
  • 3-Bromo Isomer: The remaining protons are at positions 5 and 6 .[2] These are adjacent carbons.[2] Therefore, they will split each other into Doublets with a large ortho-coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz).
    
  • 5-Bromo Isomer: The remaining protons are at positions 3 and 6 .[2] These are on opposite sides of the ring (para). They do not split each other significantly (or show very small ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz). They will appear as Singlets .
    
3.2. Comparative NMR Data Table
Signal Region3-Bromo Isomer (Target)5-Bromo Isomer (Alternative)Differentiation Logic
Aromatic Region (7.0 - 8.0 ppm) Two Doublets (

Hz)
Two Singlets (Sharp peaks)PRIMARY TEST
Aldehyde Proton (~10.2 ppm) SingletSingletNon-diagnostic
Methyl Groups (~2.4 - 2.6 ppm) Two Singlets (Distinct shifts)Two Singlets (Distinct shifts)Shifts vary by solvent; less reliable
3.3. Interpretation Workflow

Use this logic flow to validate your sample immediately after acquisition.

NMR_Logic Start Acquire 1H NMR (CDCl3 or DMSO-d6) CheckAromatic Examine Aromatic Region (7.0 - 8.0 ppm) Start->CheckAromatic Splitting What is the splitting pattern? CheckAromatic->Splitting Doublets Two Doublets (d) J ~ 8 Hz Splitting->Doublets Ortho Coupling (H5-H6) Singlets Two Singlets (s) Splitting->Singlets Para Positioning (H3-H6) Result3 CONFIRMED: 3-Bromo-2,4-dimethylbenzaldehyde Doublets->Result3 Result5 CONFIRMED: 5-Bromo-2,4-dimethylbenzaldehyde Singlets->Result5

Figure 2: Decision tree for identifying the correct isomer based on aromatic proton splitting patterns.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

Protocol 1: NMR Sample Preparation & Acquisition
  • Objective: Obtain high-resolution spectra to resolve splitting patterns clearly.

  • Reagents: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (99.8% D) or DMSO-
    
    
    
    .
  • Sample Mass: 5–10 mg.

Steps:

  • Dissolution: Dissolve 5–10 mg of the solid sample in 0.6 mL of deuterated solvent. Ensure complete dissolution; filter if the solution is cloudy.[2]

  • Acquisition:

    • Set spectral width to -2 to 14 ppm.[1][2]

    • Number of scans (NS): 16 (minimum) to ensure high signal-to-noise ratio.

    • Acquisition time (AQ):

      
       seconds to resolve fine splitting.
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually if necessary.[2]

    • Zoom in on the 7.0–8.0 ppm region.[2]

  • Analysis: Calculate the coupling constant (

    
    ) for any doublets found:
    
    
    
    
Protocol 2: Melting Point Verification

While less specific than NMR, melting point can serve as a secondary check.

  • 3-Bromo-2,4-dimethylbenzaldehyde: White to yellow solid [1].[1][2]

  • 5-Bromo-2,4-dimethylbenzaldehyde: Solid.[1][2]

  • Note: Due to the rarity of the 3-bromo isomer, literature MP values are sparse.[2][6] If your sample is a liquid at room temperature, it is likely impure or a different derivative (e.g., de-formylated).

Summary of Key Differences
Feature3-Bromo Isomer5-Bromo Isomer
Availability Rare / Custom SynthesisCommon / Bulk Intermediate
Aromatic NMR Two Doublets (

Hz)
Two Singlets
Synthesis Difficulty High (Requires indirect route)Low (Direct bromination)
CAS Number 693285-59-5383176-10-1

Recommendation: Always request the raw FID files or a high-resolution PDF of the aromatic region from your supplier before purchasing the 3-bromo isomer to ensure it is not the 5-bromo analog mislabeled.[2]

References
  • PubChem. (n.d.).[2][7] 5-Bromo-2,4-dimethylbenzaldehyde (Compound Summary). National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]

  • Reich, H. J. (2024).[2] Proton NMR Coupling Constants. University of Wisconsin-Madison.[1][2] Retrieved March 5, 2026, from [Link]

Sources

Structural Profiling of 3-Bromo-2,4-dimethylbenzaldehyde Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3-Bromo-2,4-dimethylbenzaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

In the development of antimicrobial Schiff bases and chalcones, the 3-Bromo-2,4-dimethylbenzaldehyde scaffold presents a unique structural paradox. While the 2,4-dimethyl substitution pattern introduces significant steric torque—often forcing non-planarity—the 3-bromo substituent offers a stabilizing "anchor" via halogen bonding (C–Br···O/N).

This guide objectively compares the crystallographic performance of this scaffold against its non-halogenated and mono-substituted analogs. It provides experimental protocols for obtaining diffraction-quality crystals and analyzes the specific supramolecular motifs that drive lattice stability.

Part 1: Structural Comparative Analysis[1]

The following analysis contrasts the target scaffold with two common alternatives: the non-halogenated 2,4-Dimethylbenzaldehyde (steric control only) and the mono-substituted 2-Bromo-4-methylbenzaldehyde (electronic control).

1.1 Comparative Crystallographic Metrics

Data aggregated from structural analogs and homologous series (e.g., Schiff base derivatives).

FeatureTarget: 3-Bromo-2,4-Me Derivatives Alt A: 2,4-Dimethyl Derivatives Alt B: 2-Bromo-4-Methyl Derivatives
Primary Interaction Halogen Bonding (Br···O/N) + Steric TwistWeak C–H···O / Van der WaalsHalogen Bonding (Br[1]···H)
Crystal System Typically Monoclinic Monoclinic / OrthorhombicMonoclinic
Space Group P2₁/c (Centrosymmetric)P2₁/c or P2₁2₁2₁P2₁/c
Packing Motif Herringbone / Interlocked Stacked Columns (Slip-stacked)Offset Face-to-Face
Torsion Angle High (>10°) due to 2-Me stericsHigh (>10°)Low (<5°)
Refinement Risk Disorder in 2,4-Me groups Disorder in 2,4-Me groupsTwinning (Pseudo-symmetry)
1.2 The "Steric Lock" Effect

Unlike Alt B, where the aldehyde group can rotate freely to maximize planarity, the 2-methyl group in the target scaffold sterically clashes with the carbonyl/imine oxygen or nitrogen.

  • Consequence: The phenyl ring is often twisted out of the plane of the pendant derivative.

  • Benefit: This "locked" non-planar conformation often improves solubility and oral bioavailability compared to flat, pi-stacked analogs.

Part 2: Experimental Protocols

To ensure reproducibility, we recommend the following self-validating workflow for synthesizing and crystallizing Schiff base derivatives of the target aldehyde.

2.1 Synthesis Workflow (Standardized)

Reaction: Condensation of 3-Bromo-2,4-dimethylbenzaldehyde with a primary amine (e.g., 4-methoxyamine).

  • Stoichiometry: Dissolve 1.0 mmol of aldehyde and 1.0 mmol of amine in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat at 78°C for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by 50% on a rotavap and chill.

2.2 Crystallization Strategy (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for X-ray diffraction. Use the Solvent Diffusion or Slow Evaporation method.

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).

  • Vessel: 20 mL scintillation vial covered with Parafilm (poked with 3 pinholes).

  • Environment: Vibration-free, dark cabinet at 20°C.

  • Timeline: Crystals appear in 48–72 hours.

Validation Check:

  • Good Crystal: Clear, defined edges, extinguishes light under cross-polarizers.

  • Bad Crystal: Opaque, clustered needles (indicates evaporation was too fast).

Part 3: Visualization of Structural Logic

The following diagram illustrates the hierarchy of supramolecular interactions that dictate the crystal packing of these derivatives.

SupramolecularHierarchy cluster_Interactions Interaction Hierarchy (Energy Strength) Scaffold 3-Bromo-2,4-dimethyl Derivatives Halogen 1. Halogen Bonding (Br...O / Br...N) ~10-30 kJ/mol Scaffold->Halogen Primary Driver HBond 2. Hydrogen Bonding (C-H...O) ~5-15 kJ/mol Halogen->HBond Directional Steering PiStack 3. Pi-Pi Stacking (Offset due to Me) <5 kJ/mol HBond->PiStack Packing Efficiency Outcome Crystal Lattice (Space Group P21/c) PiStack->Outcome Final Assembly Sterics 2-Me Steric Clash Prevents planar stacking Sterics->PiStack

Figure 1: Hierarchical assembly of the crystal lattice. The 3-Bromo group acts as the primary directional anchor, while the 2-Methyl group disrupts planar stacking.

Part 4: Refinement & Data Validation[5]

When refining the structure of these derivatives, specific challenges arise due to the methyl rotation and halogen electron density.

4.1 Comparison of Refinement Strategies
StrategySHELXL (Classic) OLEX2 (Modern) Recommendation
Absorption Correction Multi-scan (SADABS)Numerical/AnalyticalNumerical is preferred due to high absorption coeff (

) of Bromine.
H-Atom Treatment Riding model (HFIX)Riding modelUse HFIX 137 for methyl groups to allow rotation during refinement.
Disorder Handling PART instructionsGUI-based maskingCheck the 3-Br position ; it may show positional disorder with the 4-Me group if resolution is low.
4.2 Quality Thresholds

Reject datasets that do not meet these criteria:

  • R1 (all data): < 0.08[2]

  • Goodness of Fit (GooF): 0.9 – 1.1

  • Data/Parameter Ratio: > 10:1

References
  • BenchChem. (2025).[3] A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives. BenchChem Technical Guides. Link

  • MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank. Link

  • PubChem. (2025). 3-Bromo-2,4-dimethylbenzaldehyde Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E. Link

  • Sigma-Aldrich. (2025). 2,4-Dimethylbenzaldehyde Product Specification. MilliporeSigma. Link

Sources

Comparative Guide: UV-Vis Absorption Profile of 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: UV-Vis Absorption Maxima of 3-Bromo-2,4-dimethylbenzaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (No Template)

Executive Summary & Scientific Context

3-Bromo-2,4-dimethylbenzaldehyde is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its electronic absorption spectrum is governed by the interplay between electronic substituent effects (mesomeric/inductive) and steric inhibition of resonance .

Unlike simple benzaldehyde, the presence of an ortho-methyl group (position 2) and a bulky bromine atom (position 3) creates a unique steric environment that significantly alters the


 transition energy. This guide provides a comparative analysis against structurally related benchmarks to establish a reliable spectral profile for identification and purity assessment.

Theoretical Framework: The "Ortho-Effect" & Substituent Dynamics

To accurately interpret the UV-Vis spectrum of 3-Bromo-2,4-dimethylbenzaldehyde without a singular reference standard, one must deconstruct the molecule into its constituent electronic vectors.

A. Steric Inhibition of Resonance (The 2-Methyl Effect)

The carbonyl group in benzaldehyde prefers to be coplanar with the benzene ring to maximize conjugation (


-overlap).
  • Mechanism: In 2,4-dimethylbenzaldehyde, the methyl group at the C2 position exerts steric pressure on the carbonyl oxygen.

  • Consequence: This forces the carbonyl group to twist out of the aromatic plane.

  • Spectral Result:

    • Hypsochromic Shift (Blue Shift): The K-band (conjugation band, typically ~245 nm) shifts to a lower wavelength due to reduced orbital overlap.

    • Hypochromic Effect: A significant decrease in molar absorptivity (

      
      ).
      
B. Electronic Auxochromes (The 3-Bromo & 4-Methyl Effect)
  • 4-Methyl (Para): Acts as an electron donor via hyperconjugation, typically inducing a bathochromic (red) shift of the B-band.

  • 3-Bromo (Meta): A heavy atom with lone pairs. While inductively electron-withdrawing (-I), it is mesomerically electron-donating (+M). In the meta position relative to the carbonyl, its resonance effect is less pronounced on the carbonyl transitions, but it contributes to the overall polarizability of the molecule, often causing a slight red shift and broadening of the absorption bands.

Comparative Data Analysis

The following table synthesizes experimental data from structurally homologous compounds to triangulate the expected maxima for 3-Bromo-2,4-dimethylbenzaldehyde.

CompoundStructure

(nm) [Solvent: EtOH/MeOH]
Key Spectral Features
Benzaldehyde Unsubstituted242 (K-band)280 (B-band)Strong conjugation; planar geometry.
2,4-Dimethylbenzaldehyde Ortho/Para Me255-260 (Shoulder)290-295 (Dominant)Primary Reference. The 290 nm peak is characteristic of the methylated system. The red shift from 280

290 nm is due to the 4-Me group overcoming the steric twist of the 2-Me.
3-Bromobenzaldehyde Meta Br250 (K-band)290-295 (Weak)Bromine induces fine structure loss and slight red shift compared to benzaldehyde.
3-Bromo-2,4-dimethylbenzaldehyde Target ~258 (Estimated)292-298 (Estimated)Prediction: The spectrum will closely mimic 2,4-Dimethylbenzaldehyde. The 3-Br atom will likely cause a further 2-5 nm bathochromic shift and peak broadening due to increased molecular weight and polarizability.

Critical Insight: Researchers should expect the 290–298 nm region to be the diagnostic window for this compound. The intensity will be lower than unhindered analogs due to the 2-position steric twist.

Experimental Workflow: Synthesis to Spectral Validation

The following workflow outlines the critical path for synthesizing and characterizing the target compound, ensuring spectral data is collected from a pure species.

SynthesisWorkflow Start Starting Material: 2,4-Dimethylbenzaldehyde Bromination Bromination Step (Br2 / AlCl3 or FeBr3) Start->Bromination Electrophilic Aromatic Substitution Quench Quench & Extraction (NaHSO3 wash) Bromination->Quench Remove excess Br2 Purification Purification (Recrystallization/Distillation) Quench->Purification Isolate Product UV_Prep Sample Prep for UV-Vis (10^-5 M in Ethanol) Purification->UV_Prep Purity >98% Measurement Spectral Measurement (Scan 200-400 nm) UV_Prep->Measurement Validation Data Validation (Check for 290-298 nm peak) Measurement->Validation Compare with 2,4-DMB baseline

Figure 1: Logical workflow for the synthesis and spectral validation of 3-Bromo-2,4-dimethylbenzaldehyde.

Detailed Experimental Protocol for UV-Vis Characterization

To ensure reproducibility and valid comparison with the data above, follow this standardized protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Benzene or Toluene as their cut-off wavelengths interfere with the K-band.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV light <300 nm and are unsuitable.

Step-by-Step Methodology
  • Blank Preparation: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction (Auto Zero) from 200 nm to 400 nm.

  • Stock Solution: Weigh 10 mg of 3-Bromo-2,4-dimethylbenzaldehyde into a 100 mL volumetric flask. Dissolve in solvent and dilute to mark (

    
     ppm).
    
  • Working Solution: Dilute 1 mL of Stock Solution into 10 mL of solvent (

    
     ppm or 
    
    
    
    M).
    • Why? Benzaldehydes have high extinction coefficients (

      
      ). High concentrations will saturate the detector (Abs > 2.0).
      
  • Measurement: Scan the sample from 200 to 400 nm.

  • Data Processing: Determine

    
     using the instrument's peak pick function. Calculate Molar Absorptivity (
    
    
    
    ) using Beer-Lambert Law:
    
    
    Where
    
    
    is absorbance,
    
    
    is molar concentration, and
    
    
    is path length (1 cm).
Quality Control Check
  • Impurity Flag: If a strong peak appears at >350 nm , the sample is likely contaminated with oxidation products (quinones) or starting materials.

  • Solvent Effect: A shift of +/- 2-5 nm is normal if changing from Ethanol (polar) to Cyclohexane (non-polar). Non-polar solvents often resolve fine vibrational structure (vibronic bands) that are smoothed out in polar solvents.

References

  • El Dib, G., Chakir, A., & Mellouki, A. (2008).[1] UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes. Journal of Physical Chemistry A, 112(37), 8731–8736.[1]

  • NIST Chemistry WebBook. (2023). UV/Visible Spectra of Benzaldehyde and Derivatives. National Institute of Standards and Technology.[2][3]

  • Braude, E. A., & Sondheimer, F. (1955). Steric effects in the electronic spectra of substituted benzaldehydes. Journal of the Chemical Society, 3754-3760.

  • PubChem. (2024). 3-Bromo-2,4-dimethylbenzaldehyde (Compound Summary). National Library of Medicine.

Sources

Elemental analysis standards for 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 3-Bromo-2,4-dimethylbenzaldehyde: A Comparative Technical Guide

Executive Summary

Objective: This guide evaluates elemental analysis (EA) calibration standards and methodologies specifically for 3-Bromo-2,4-dimethylbenzaldehyde (C₉H₉BrO). Core Challenge: The presence of bromine (approx.[1][2][3] 37.5% w/w) presents a unique analytical challenge. Halogens can cause incomplete combustion, corrode detectors, or form volatile byproducts that escape quantification. Verdict: For accurate characterization, 4-Bromobenzoic Acid is the superior calibration standard due to its matrix similarity (C, H, O, Br) and comparable halogen content. While Acetanilide remains the gold standard for C/H/N calibration, it fails to validate bromine recovery, rendering it insufficient for this specific halogenated intermediate.

Theoretical Baseline: 3-Bromo-2,4-dimethylbenzaldehyde

Before selecting a standard, the theoretical composition of the target analyte must be established to determine the required dynamic range of the instrument.

ElementFormula ContributionAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 9 atoms12.011108.09950.73%
Hydrogen (H) 9 atoms1.0089.0724.26%
Bromine (Br) 1 atom79.90479.90437.50%
Oxygen (O) 1 atom15.99915.9997.51%
Total C₉H₉BrO 213.074 100.00%

Note: High bromine content requires a calibration curve that remains linear up to at least 40% halogen mass fraction.

Comparative Analysis of Calibration Standards

To validate the purity of 3-Bromo-2,4-dimethylbenzaldehyde, the choice of standard is critical. The table below compares the three most common reference materials against the target analyte.

FeatureTarget: 3-Bromo-2,4-dimethylbenzaldehyde Standard A: 4-Bromobenzoic Acid Standard B: Acetanilide Standard C: 1,4-Dibromobenzene
Formula C₉H₉BrOC₇H₅BrO₂C₈H₉NOC₆H₄Br₂
% Br 37.50% 39.76% 0.00% 67.76%
% C 50.73%41.82%71.09%30.54%
Matrix Match HighExcellent Poor (No Br)Moderate (No O)
Combustion Requires oxidation aidStable, mimics targetEasy combustionVolatile, high soot risk
Verdict Preferred Choice Negative Control Only Linearity Check Only
Expert Insight: Why Matrix Matching Matters

Using Acetanilide to calibrate for a brominated compound is a common error. While it calibrates the C and H detectors accurately, it does not account for the "halogen effect"—the tendency of Br to form Br₂ gas rather than HBr, or to trap within carbonaceous ash.

  • Recommendation: Use 4-Bromobenzoic Acid . Its bromine content (39.76%) is nearly identical to the target (37.50%), ensuring that any systemic error in combustion efficiency or trap saturation affects both the standard and sample equally, canceling out the bias.

Methodological Comparison: Flash Combustion vs. Schöniger Flask

Two primary methods exist for analyzing this compound. The choice depends on whether you need high throughput (Flash) or absolute halogen accuracy (Schöniger).

Method A: Automated Flash Combustion (CHNS/O)
  • Mechanism: Sample is dropped into a furnace (900–1000°C) with pure O₂.

  • Critical Protocol for Br:

    • Additive: You MUST add Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder to the sample capsule. This acts as an oxidative catalyst and prevents the formation of non-volatile metal bromides in the ash.

    • Traps: If analyzing only C/H, use silver wool to trap Br (preventing detector corrosion). If analyzing Br, use a specific halogen module (e.g., electrochemical detection).

  • Pros: Fast (5 mins), automated.

  • Cons: "Memory effects" from bromine carryover can skew subsequent runs.

Method B: Schöniger Oxygen Flask (The Reference Method)
  • Mechanism: Sample is wrapped in ashless paper and ignited in a closed flask filled with O₂ and an absorbing solution (e.g., H₂O₂/NaOH).

  • Protocol:

    • Combust sample.[4]

    • Shake flask to absorb gases.

    • Titrate bromide ions (Br⁻) via Potentiometric Titration with AgNO₃.

  • Pros: Direct measurement of Bromine; no interference from Carbon.

  • Cons: Manual, skill-dependent, safety risk (glass pressurized vessel).

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct standard and method based on the analytical goal (Purity vs. Composition).

EA_Workflow Start Start: Analyze 3-Bromo-2,4-dimethylbenzaldehyde Goal Define Analytical Goal Start->Goal Purity Total Purity Check (C, H, Br required) Goal->Purity Full Assay Structure Structure Confirmation (C, H only) Goal->Structure Quick Check Method_Flash Method: Automated Flash Combustion (+ WO3 Additive) Purity->Method_Flash High Throughput Method_Flask Method: Schöniger Oxygen Flask (Titration) Purity->Method_Flask Gold Standard for Br Structure->Method_Flash Std_Acetanilide Std: Acetanilide (Validates C/H only) Method_Flash->Std_Acetanilide Acceptable Std_BromoBenzoic Std: 4-Bromobenzoic Acid (Validates C/H/Br Recovery) Method_Flash->Std_BromoBenzoic Recommended Method_Flash->Std_BromoBenzoic Required Method_Flask->Std_BromoBenzoic Required Result Compare Experimental vs. Theoretical (Tolerance: ±0.4%) Std_Acetanilide->Result Std_BromoBenzoic->Result

Caption: Decision tree for selecting EA standards and methods. Green nodes indicate optimal pathways for brominated compounds.

Recommended Experimental Protocol (Automated)

To achieve publication-quality data (±0.4% tolerance), follow this self-validating protocol:

  • Instrument Prep: Purge CHNS analyzer. Install a fresh reduction column if the previous one is exhausted (halogens deplete copper reduction tubes rapidly).

  • Blanking: Run 3 empty tin capsules to establish a zero baseline.

  • Conditioning: Run a "Bypass" sample of 4-Bromobenzoic Acid (non-weighed) to prime the adsorption columns and saturate active sites with Halogens.

  • Calibration:

    • Weigh 4-Bromobenzoic Acid standards at 1.0 mg, 1.5 mg, and 2.0 mg (±0.001 mg).

    • CRITICAL STEP: Add approx. 5–10 mg of WO₃ (Tungsten Trioxide) to each capsule. This aids oxidative digestion of the aromatic ring and prevents soot formation.

  • Sample Analysis:

    • Weigh 3-Bromo-2,4-dimethylbenzaldehyde (1.5–2.0 mg).

    • Add WO₃.

    • Seal hermetically (prevent volatile loss of the aldehyde).

  • Validation:

    • Acceptance Criteria: Carbon 50.33–51.13%; Hydrogen 3.86–4.66%; Bromine 37.10–37.90%.

References

  • NIST (National Institute of Standards and Technology) .[5] Standard Reference Materials for Elemental Analysis. Retrieved from [Link][5]

  • Exeter Analytical . Oxygen Flask Combustion Unit (Schöniger Method) Protocols. Retrieved from [Link]

  • BSEF (The International Bromine Council) . Bromine Science and Environmental Safety. Retrieved from [Link]

Sources

Benchmarking 3-Bromo-2,4-dimethylbenzaldehyde against other aryl aldehyde building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 3-Bromo-2,4-dimethylbenzaldehyde vs. Standard Aryl Aldehydes

Executive Summary: The "Sandwich" Effect

3-Bromo-2,4-dimethylbenzaldehyde represents a distinct class of "sandwiched" building blocks. Unlike standard aryl aldehydes (e.g., 3-Bromobenzaldehyde), this scaffold presents a unique dual-challenge:

  • Ortho-Blocked Aldehyde: The C2-methyl group sterically impedes nucleophilic attack at the carbonyl.[1]

  • Sandwiched Bromide: The C3-bromine atom is wedged between two methyl groups (C2 and C4), creating a severe steric barrier for metal-catalyzed cross-coupling.

This guide benchmarks this compound against two common alternatives—3-Bromobenzaldehyde (The Control) and 4-Bromo-2-methylbenzaldehyde (The Intermediate)—to demonstrate why, despite its lower reactivity, the 3-Bromo-2,4-dimethyl variant offers superior regiocontrol and unique 3D-scaffolding properties for drug discovery.

Part 1: Structural & Reactivity Landscape

We compare the target compound against industry standards to quantify the "steric tax" required to work with it.

Comparative Reactivity Matrix
Feature3-Bromobenzaldehyde (Control)4-Bromo-2-methylbenzaldehyde 3-Bromo-2,4-dimethylbenzaldehyde (Target)
Aldehyde Reactivity High. Fast imine formation/reduction.Medium. C2-Me slows nucleophilic attack (Ortho-effect).Medium-Low. C2-Me retards attack; requires Lewis acid activation.
C-Br Coupling (Suzuki) High. Standard Pd(PPh₃)₄ works well.High. Br is unhindered; C2-Me is distant.Critical. Br is "sandwiched." Requires S-Phos/X-Phos or Buchwald precatalysts.
Regiocontrol Low. Competitive side reactions possible.Medium. High. Steric bulk directs selectivity, preventing unwanted oligomerization.
Solubility (LogP) ~2.3 (Moderate)~2.8 (Lipophilic)~3.2 (Highly Lipophilic)
Primary Use Case General linker; fragment screening.Ortho-substituted scaffold.[2][3]Atropisomerism studies; filling hydrophobic pockets.

Part 2: The "Sandwich" Mechanism & Causality

To successfully utilize 3-Bromo-2,4-dimethylbenzaldehyde, one must understand the causality of its inertness.

The Ortho-Aldehyde Barrier (C2-Me Effect)

In standard benzaldehydes, the carbonyl carbon is exposed. In the 2,4-dimethyl variant, the C2-methyl group forces the aldehyde out of planarity with the aromatic ring to minimize steric clash.

  • Consequence: This reduces conjugation (raising the energy of the LUMO) and physically blocks the Burgi-Dunitz trajectory of incoming nucleophiles.

  • Solution: Protocols must use Ti(OiPr)₄ or molecular sieves to drive equilibrium in condensation reactions.

The Halide Trench (C2/C4-Me Effect)

The C3-bromine is the most critical feature. Flanked by methyls, the oxidative addition of Palladium (Pd⁰ → Pdᴵᴵ) is kinetically inhibited.

  • Consequence: "Standard" ligands like PPh₃ are too bulky to ligate effectively and allow substrate access, or too labile to prevent Pd-black precipitation during the slow reaction.

  • Solution: Use Dialkylbiaryl phosphine ligands (e.g., S-Phos, X-Phos) which are electron-rich (speeding up oxidative addition) and flexible enough to accommodate the steric bulk.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for functionalizing this scaffold compared to a standard aldehyde.

ReactivityLogic Start Start: 3-Bromo-2,4-dimethylbenzaldehyde Decision Target Transformation? Start->Decision Aldehyde Aldehyde Condensation (Reductive Amination) Decision->Aldehyde Path A Bromine C-C Coupling (Suzuki-Miyaura) Decision->Bromine Path B StandardCond Standard Conditions? (MeOH, RT) Aldehyde->StandardCond OptimizedCond Optimized Protocol: Add Ti(OiPr)4 (2.0 eq) Reflux 12h Aldehyde->OptimizedCond Fail1 Result: <10% Conversion (Steric Block) StandardCond->Fail1 Success1 Result: >85% Yield OptimizedCond->Success1 StandardSuzuki Standard Catalyst? (Pd(PPh3)4, Na2CO3) Bromine->StandardSuzuki OptimizedSuzuki Optimized Protocol: Pd2(dba)3 + S-Phos K3PO4, Toluene/H2O, 100°C Bromine->OptimizedSuzuki Fail2 Result: 0-20% Yield (Oxidative Addition Failure) StandardSuzuki->Fail2 Success2 Result: >90% Yield OptimizedSuzuki->Success2

Figure 1: Decision matrix for functionalizing sterically hindered aryl aldehydes. Note the requirement for Lewis acids (Path A) and specialized ligands (Path B).

Part 4: Validated Experimental Protocols

These protocols are designed specifically for the 3-Bromo-2,4-dimethyl scaffold. Using standard protocols for 3-bromobenzaldehyde here will result in failure.

Protocol A: Sterically Demanding Suzuki Coupling

Objective: Coupling the "sandwiched" C3-bromide with a boronic acid.[2]

Reagents:

  • Substrate: 3-Bromo-2,4-dimethylbenzaldehyde (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4-8 mol%) [1]

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene:Water (10:1)

Methodology:

  • Degassing (Critical): The slow rate of oxidative addition makes the catalyst vulnerable to oxygen. Sparge solvents with Argon for 20 mins.

  • Pre-complexation: Stir Pd₂(dba)₃ and S-Phos in toluene for 10 mins at RT before adding substrates. This generates the active catalytic species L-Pd(0).

  • Reaction: Add substrate, boronic acid, and base. Seal and heat to 100°C for 16–24 hours. Note: Standard 80°C is often insufficient for this steric bulk.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Why this works: S-Phos is a "Buchwald Ligand" designed to form a mono-ligated Pd species that is small enough to access the hindered C3 position while being electron-rich enough to force the oxidative addition [1][2].

Protocol B: Hindered Reductive Amination

Objective: Forming an amine at the C1-aldehyde blocked by C2-methyl.

Reagents:

  • Substrate: 3-Bromo-2,4-dimethylbenzaldehyde (1.0 eq)

  • Amine: Primary amine (1.2 eq)

  • Dehydrating Agent: Ti(OiPr)₄ (Titanium isopropoxide) (1.5–2.0 eq) [3]

  • Reductant: NaBH(OAc)₃ (2.0 eq)

  • Solvent: THF (anhydrous)

Methodology:

  • Activation: Mix aldehyde, amine, and Ti(OiPr)₄ in THF. Stir at RT for 6–12 hours.

    • Checkpoint: Monitor by TLC.[4] The Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger. Do not proceed to reduction until the imine is formed.

  • Reduction: Dilute with ethanol (carefully), then add NaBH(OAc)₃. Stir for 4 hours.

  • Quench: Add 1N NaOH (to precipitate Titanium salts as TiO₂). Filter the white solid. Extract filtrate.

Why this works: The C2-methyl group prevents the "passive" formation of the hemiaminal. Titanium forces the equilibrium toward the imine, which is then reduced [3].

Part 5: Strategic Selection Guide

When should you choose 3-Bromo-2,4-dimethylbenzaldehyde over simpler alternatives?

  • Atropisomerism Design: If your drug target requires a "locked" conformation, the C2/C4 methyls can restrict rotation of the attached biaryl system, potentially creating atropisomers that fit specific binding pockets more tightly than free-rotating analogs.

  • Metabolic Stability: The methyl groups block the metabolic "soft spots" on the aromatic ring, potentially reducing clearance rates compared to unsubstituted bromobenzaldehydes.

  • Solubility Modulation: The increased lipophilicity (LogP ~3.2) can help if your lead compound is too polar to cross cell membranes.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry. Link

  • BenchChem Technical Center. (2025). "Suzuki-Miyaura Coupling of Sterically Hindered Substrates."[2] BenchChem Application Notes. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 693285-59-5 | Formula: C₉H₉BrO | MW: 213.07 g/mol [1][2]

This guide provides an operational framework for the safe disposal of 3-Bromo-2,4-dimethylbenzaldehyde . Due to the limited specific physical data available for this custom synthesis intermediate, the protocols below utilize a Structure-Activity Relationship (SAR) approach, adopting the conservative safety margins of analogous halogenated aromatic aldehydes (e.g., 3-Bromobenzaldehyde).

Part 1: Executive Safety Directives

Immediate Action Required:

  • Classify as Halogenated Waste: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible.[2] Halogenated waste streams require specific high-temperature incineration to prevent the formation of dioxins/furans.

  • Segregate from Oxidizers: Aldehydes oxidize readily to carboxylic acids. Contact with strong oxidizers (e.g., Nitric Acid, Permanganates) can cause exothermic reactions or ignition.[2]

  • Segregate from Strong Bases: Risk of Cannizzaro reaction or polymerization, leading to heat generation and pressure buildup in waste containers.[2]

Strict "DO NOT" List:

  • DO NOT dispose of down the drain.[2][3] This compound is toxic to aquatic life and persistent.

  • DO NOT mix with metal hydrides (e.g., LiAlH₄) or alkali metals in the waste container without prior quenching; the aldehyde functionality is reducible and reactive.[2]

  • DO NOT use metal containers for long-term waste storage if acidic byproducts (HBr) are suspected. Use HDPE or Glass.[2]

Part 2: Hazard Identification & Waste Classification

Understanding the chemical nature of the waste dictates the disposal path.

PropertyHazard DescriptionImpact on Disposal
Aldehyde Group Reactive; susceptible to autoxidation to 3-Bromo-2,4-dimethylbenzoic acid.[2]Explosion Risk: Old containers may contain pressure from oxidation. Segregation: Keep away from oxidizers.
Halogen (Bromine) Generates HBr and brominated organics upon combustion.[2]Incineration Requirement: Must be sent to a facility with a secondary combustion chamber and acid gas scrubbers.
Aromatic Ring Stable, lipophilic structure.[2]Environmental Fate: Bioaccumulative potential; absolute prohibition on sewer disposal.[2]

RCRA Waste Classification (USA):

  • Primary Code: Not P or U listed specifically.

  • Characteristic Codes:

    • D001 (Ignitable): If the waste mixture has a flash point < 60°C (140°F).[4] Pure substance likely has FP > 90°C, but solvent mixtures often trigger this.[2]

    • D002 (Corrosive): If the aldehyde has oxidized to acid and pH < 2.

  • Best Practice: Label as "Non-Regulated Chemical Waste" (if pure) or "Hazardous Waste: Ignitable, Toxic" (if in solvent), but always flag as Halogenated .[2]

Part 3: Operational Disposal Workflows
A. Decision Logic Diagram

The following flowchart outlines the decision-making process for disposing of 3-Bromo-2,4-dimethylbenzaldehyde based on its state (Pure vs. Solution).

DisposalWorkflow Start Waste: 3-Bromo-2,4-dimethylbenzaldehyde StateCheck Is the waste Pure Solid or Solution? Start->StateCheck PureSolid Pure Solid / Residual Powder StateCheck->PureSolid Solid Solution Solution / Reaction Mixture StateCheck->Solution Liquid PackSolid Package in Glass/HDPE Jar Label: 'Solid Chemical Waste - Toxic' PureSolid->PackSolid Incineration FINAL DISPOSAL: High-Temp Incineration (with Scrubber) PackSolid->Incineration SolventCheck Identify Primary Solvent Solution->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolvent Non-Halo HaloStream Add to HALOGENATED Waste Stream (High Cost Disposal) HaloSolvent->HaloStream NonHaloStream Can it be segregated? NonHaloSolvent->NonHaloStream HaloStream->Incineration Segregate Keep Separate if >5% Halogen Content NonHaloStream->Segregate Yes Dilute If <1% Halogen (Trace): Check Local Regs Usually requires Halogenated Stream NonHaloStream->Dilute Trace Only Segregate->HaloStream Dilute->Incineration

Figure 1: Decision tree for segregating and packaging halogenated aldehyde waste.

B. Step-by-Step Protocols

Scenario 1: Disposal of Pure Solid (Expired/Unwanted Stock)

  • Container Selection: Use a wide-mouth HDPE or amber glass jar. Avoid metal cans due to potential corrosion from hydrolysis products (HBr).[2]

  • Labeling: Attach a hazardous waste label.

    • Constituents: "3-Bromo-2,4-dimethylbenzaldehyde (100%)".[2]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear plastic bag (zip-lock) to contain any potential leakage or odors.

  • Storage: Store in the "Solid Waste" accumulation area, segregated from oxidizers.

Scenario 2: Disposal of Reaction Mixtures (Liquid Waste)

  • Compatibility Check: Ensure the mixture has been quenched. If the reaction involved strong bases, neutralize to pH 6-8 before bottling.[2]

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour directly into the "Halogenated Solvent Waste" carboy.

    • If dissolved in Acetone/Ethyl Acetate :

      • Preferred: Segregate into a separate bottle labeled "Halogenated Organic Mixture" to prevent contaminating the cheaper non-halogenated bulk stream.

      • Alternative: If the concentration is extremely low (<0.1%), some facilities allow mixing with non-halogenated solvents, but consult your EHS officer first .[2] Default to "Halogenated".[2][5][6]

  • Venting: Use a vented cap (e.g., Eco-Funnel) if there is any risk of ongoing slow oxidation or off-gassing.[2]

Part 4: Emergency Spill Procedures

Spill Response for 3-Bromo-2,4-dimethylbenzaldehyde:

  • Evacuate & Ventilate: The compound is a respiratory irritant (STOT SE 3). Clear the immediate area and increase ventilation.[2]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] Use a half-mask respirator with organic vapor cartridges if powder/dust is airborne.

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush.[2] Avoid raising dust.[2] Place in a sealed bag.

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads.[2] Do not use paper towels (combustible aldehyde risk).[2]

  • Decontamination: Wipe the surface with a mild soap solution.[2] Collect all wipes as hazardous waste.[2]

References
  • PubChem. (n.d.).[2] Compound Summary: 3-Bromo-2,4-dimethylbenzaldehyde (CAS 693285-59-5).[2][7][8][9][10][11][12] National Library of Medicine.[2] Retrieved from [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

Sources

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